molecular formula C10H21NO4 B1675357 Lucerastat CAS No. 141206-42-0

Lucerastat

カタログ番号: B1675357
CAS番号: 141206-42-0
分子量: 219.28 g/mol
InChIキー: UQRORFVVSGFNRO-XFWSIPNHSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lucerastat is an investigational small molecule and oral inhibitor of glucosylceramide synthase (GCS), developed as a substrate reduction therapy (SRT) for Fabry disease research . This iminosugar functions by inhibiting the first committed step in glycosphingolipid (GSL) biosynthesis, thereby reducing the production of downstream substrates, including globotriaosylceramide (Gb3) and globotriaosylsphingosine (lyso-Gb3) that accumulate in Fabry disease due to a deficiency of the enzyme α-galactosidase A . Preclinical studies demonstrate that this compound is orally available, widely distributed to tissues, and can reduce Gb3 levels in key target organs such as the kidneys, heart, and dorsal root ganglia . A Phase 3 clinical trial (MODIFY) in adults with Fabry disease demonstrated that this compound significantly reduced plasma Gb3 levels by approximately 50% over six months and was well-tolerated, though it did not meet its primary endpoint for neuropathic pain reduction . Research into this compound offers a potential therapeutic approach that is independent of a patient's specific GLA gene mutation, making it a candidate for investigating treatments for a broad Fabry disease population . The compound is currently in an ongoing open-label extension study to further evaluate its long-term safety and effects on renal and cardiac function . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

(2R,3S,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO4/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12/h7-10,12-15H,2-6H2,1H3/t7-,8+,9+,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRORFVVSGFNRO-XFWSIPNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC(C(C(C1CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1C[C@@H]([C@H]([C@H]([C@H]1CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60161601
Record name Lucerastat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60161601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141206-42-0
Record name Lucerastat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141206420
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lucerastat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14872
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lucerastat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60161601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3S,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LUCERASTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GVS3YDM418
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Lucerastat's Mechanism of Action in Fabry Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Lucerastat, an investigational oral therapy for the treatment of Fabry disease. It details the molecular pathway, summarizes key quantitative data from preclinical and clinical studies, and outlines the methodologies of pivotal experiments.

Introduction to Fabry Disease and the Therapeutic Rationale for Substrate Reduction

Fabry disease is an X-linked lysosomal storage disorder caused by mutations in the GLA gene, which encodes the enzyme α-galactosidase A (α-GalA).[1][2] This enzyme deficiency leads to the progressive accumulation of globotriaosylceramide (Gb3) and its deacylated form, globotriaosylsphingosine (lyso-Gb3), within the lysosomes of various cell types.[1][2] The resulting cellular dysfunction and damage to major organs, including the kidneys, heart, and nervous system, are responsible for the significant morbidity and mortality associated with the disease.[1]

Current treatments include enzyme replacement therapy (ERT), which involves intravenous infusions of a recombinant human α-GalA, and chaperone therapy, an oral treatment suitable only for patients with specific, "amenable" mutations. This compound represents an alternative approach known as Substrate Reduction Therapy (SRT). SRT aims to decrease the rate of synthesis of the accumulating substrate, thereby alleviating the cellular burden, a strategy that is independent of the patient's specific GLA mutation.

Core Mechanism of Action: Inhibition of Glucosylceramide Synthase

This compound is an orally bioavailable iminosugar, specifically N-butyldeoxygalactonojirimycin, that functions as a competitive inhibitor of glucosylceramide synthase (GCS). GCS is a pivotal enzyme that catalyzes the first committed step in the biosynthesis of most glycosphingolipids (GSLs). It facilitates the transfer of glucose from UDP-glucose to a ceramide backbone, forming glucosylceramide (GlcCer). GlcCer is the direct precursor for a cascade of reactions that produce higher-order GSLs, including Gb3.

By inhibiting GCS, this compound reduces the production of GlcCer, thereby limiting the availability of the substrate required for the synthesis of Gb3. The goal of this "substrate reduction" is to slow the rate of Gb3 formation to a level that can be managed by any residual α-GalA activity or other clearance mechanisms, thus preventing its pathological accumulation in tissues. This mechanism offers a potential therapeutic option for all Fabry patients, irrespective of their genotype.

GSL_Pathway cluster_Fabry Glycosphingolipid Synthesis Pathway cluster_Deficiency Fabry Disease Defect Cer Ceramide GCS Glucosylceramide Synthase (GCS) Cer->GCS UDP_Glc UDP-Glucose UDP_Glc->GCS GlcCer Glucosylceramide (GlcCer) GCS->GlcCer Lactosylceramide Lactosylceramide GlcCer->Lactosylceramide Gb3 Globotriaosylceramide (Gb3) Lactosylceramide->Gb3 Lysosome Lysosomal Degradation Gb3->Lysosome AlphaGalA α-Galactosidase A (α-GalA) Lysosome->AlphaGalA Accumulation Gb3 Accumulation (Pathology in Fabry Disease) AlphaGalA->Accumulation Deficient in Fabry Disease This compound This compound This compound->GCS Inhibition

Caption: Mechanism of this compound in the Glycosphingolipid Pathway.

Quantitative Data on Efficacy

The efficacy of this compound in reducing GSL substrates has been quantified in both preclinical cell culture models and clinical trials involving patients with Fabry disease.

Studies using cultured fibroblasts from Fabry patients demonstrated a dose-dependent reduction in Gb3 and lysosomal volume upon treatment with this compound.

ParameterAnalyteMedian IC50 (IQR)Median Percent Reduction (IQR)Source
Substrate Reduction Globotriaosylceramide (Gb3)11 µM (8.2–18 µM)77% (70–83%)
Phenotypic Correction LysoTracker Red Staining (Acidic Compartments)11 µM (3–17 µM)83% (74–87%)

Data derived from 13 and 8 Fabry patient fibroblast cell lines for Gb3 and LysoTracker, respectively. IQR: Interquartile Range

Clinical trials have evaluated the effect of this compound on plasma biomarkers. The Phase 3 MODIFY study, although it did not meet its primary endpoint of reducing neuropathic pain, demonstrated significant biochemical activity.

StudyTreatment GroupAnalyteMean ReductionComparatorSource
Phase 3 MODIFY This compound (1000 mg b.i.d.)Plasma Gb3~50%+12% increase in placebo group
Exploratory Study This compound + ERTPlasma GSLsMarked DecreaseERT only

b.i.d.: twice daily. ERT: Enzyme Replacement Therapy. GSLs: Glycosphingolipids.

Detailed Experimental Protocols

The following sections describe the methodologies for key experiments used to characterize the mechanism and efficacy of this compound.

This protocol outlines the process for evaluating this compound's ability to lower Gb3 levels in cells derived from Fabry patients.

  • Cell Culture:

    • Primary fibroblasts are obtained from skin biopsies of Fabry disease patients with confirmed GLA mutations.

    • Cells are cultured in standard medium (e.g., DMEM with 10% FBS, penicillin/streptomycin, and L-glutamine) at 37°C in a 5% CO₂ humidified incubator.

  • This compound Treatment:

    • Cells are seeded in multi-well plates and allowed to adhere.

    • The medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1 to 100 µM) or vehicle control.

    • Cells are incubated with the compound for an extended period, typically 9 days, with media changes every 3 days to ensure continuous exposure.

  • Lipid Extraction and Analysis:

    • After treatment, cells are washed, harvested, and homogenized.

    • Total lipids are extracted using a standard Folch method (chloroform:methanol mixture).

    • The lipid extract is dried and reconstituted in an appropriate solvent.

    • Gb3 levels are quantified using a sensitive analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which allows for the specific detection and quantification of different Gb3 isoforms.

  • Lysosomal Staining (Phenotypic Assay):

    • To assess the effect on lysosomal volume, a parallel set of treated cells is incubated with LysoTracker Red, a fluorescent dye that accumulates in acidic compartments like lysosomes.

    • The fluorescence intensity is measured using a plate reader or high-content imaging system to quantify changes in the acidic compartment volume.

  • Data Analysis:

    • Gb3 and LysoTracker data are normalized to total protein content or cell number.

    • Dose-response curves are generated, and IC50 values are calculated using non-linear regression analysis.

Experimental_Workflow cluster_Workflow Workflow: Testing this compound on Fabry Patient Fibroblasts Start 1. Culture Fibroblasts from Fabry Patients Treatment 2. Treat with this compound (Dose-Response, 9 days) Start->Treatment Harvest 3. Harvest Cells Treatment->Harvest Split Harvest->Split Lipid_Extract 4a. Lipid Extraction (Folch Method) Split->Lipid_Extract LysoTracker 4b. LysoTracker Red Staining Split->LysoTracker LCMS 5a. Gb3 Quantification (LC-MS/MS) Lipid_Extract->LCMS Analysis 6. Data Analysis (Normalize, Calculate IC50) LCMS->Analysis Imaging 5b. Fluorescence Measurement LysoTracker->Imaging Imaging->Analysis

Caption: Experimental workflow for assessing this compound efficacy in vitro.

This protocol describes a common method for measuring GCS enzyme activity, which is crucial for confirming the inhibitory action of compounds like this compound. This generalized method is based on the use of fluorescent substrates.

  • Enzyme Source Preparation:

    • Prepare a cell or tissue homogenate from a relevant source (e.g., cultured cells, liver tissue).

    • Isolate a microsomal fraction or use the whole-cell lysate as the source of GCS enzyme.

    • Determine the total protein concentration of the enzyme preparation for normalization.

  • Reaction Mixture:

    • Prepare a reaction buffer containing essential components.

    • Add the donor substrate, UDP-glucose.

    • Add the acceptor substrate, a fluorescently-labeled ceramide analog such as NBD C₆-ceramide.

    • Add the test compound (this compound at various concentrations) or vehicle control.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the enzyme preparation to the pre-warmed reaction mixture.

    • Incubate at 37°C for a defined period (e.g., 60 minutes), ensuring the reaction stays within the linear range.

    • Terminate the reaction by adding a solvent mixture (e.g., chloroform:methanol) to denature the enzyme and extract the lipids.

  • Product Separation and Detection:

    • Separate the fluorescent product (NBD C₆-glucosylceramide) from the unreacted fluorescent substrate (NBD C₆-ceramide). This can be achieved using:

      • High-Performance Liquid Chromatography (HPLC): A normal-phase column is used with a solvent gradient to separate the more polar product from the substrate.

      • Thin-Layer Chromatography (TLC): The lipid extract is spotted on a TLC plate and developed with a specific solvent system.

    • Detect and quantify the product using a fluorescence detector (for HPLC) or by scraping and measuring the fluorescence of the corresponding TLC spot.

  • Data Analysis:

    • Calculate the rate of product formation (pmol/mg protein/hour).

    • Determine the percent inhibition of GCS activity for each concentration of this compound and calculate the IC50 value.

Conclusion

This compound employs a substrate reduction therapy approach to treat Fabry disease by directly inhibiting glucosylceramide synthase, the rate-limiting enzyme in glycosphingolipid synthesis. This mechanism effectively reduces the production of Gb3, the primary accumulating substrate in Fabry disease. Preclinical and clinical data confirm that this compound leads to a significant, dose-dependent reduction of Gb3 and related biomarkers. As its action is independent of the underlying GLA mutation, this compound holds promise as a broadly applicable oral therapy for all adult patients with Fabry disease. Further research from ongoing long-term extension studies will continue to define its clinical utility, particularly its effects on organ function.

References

The Inhibition of Glucosylceramide Synthase by Lucerastat: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lucerastat is an investigational oral substrate reduction therapy (SRT) that inhibits glucosylceramide synthase (GCS), the key enzyme in the biosynthesis of most glycosphingolipids. This guide provides an in-depth technical overview of the mechanism of action of this compound, its effects on relevant signaling pathways, and a summary of key preclinical and clinical data. Detailed methodologies for essential experiments are provided to facilitate further research and development in this area.

Introduction: The Rationale for Substrate Reduction in Fabry Disease

Fabry disease is an X-linked lysosomal storage disorder caused by mutations in the GLA gene, leading to a deficiency of the enzyme α-galactosidase A (α-Gal A).[1] This enzymatic defect results in the progressive accumulation of globotriaosylceramide (Gb3) and its deacylated form, globotriaosylsphingosine (lyso-Gb3), within lysosomes of various cell types.[2] The subsequent cellular dysfunction drives the multisystemic pathology of Fabry disease, including neuropathic pain, renal failure, and cardiomyopathy.

Current therapeutic strategies primarily involve enzyme replacement therapy (ERT), which aims to supplement the deficient α-Gal A. However, substrate reduction therapy (SRT) offers an alternative or complementary approach. SRT aims to decrease the synthesis of the accumulating substrate, thereby alleviating the metabolic burden on the deficient enzyme.[1] this compound, as a potent inhibitor of glucosylceramide synthase (GCS), embodies this therapeutic principle. By blocking the initial step in the synthesis of Gb3, this compound has the potential to treat all Fabry patients, irrespective of their specific GLA mutation.[1]

Mechanism of Action: Targeting Glucosylceramide Synthase

This compound acts as a competitive inhibitor of glucosylceramide synthase (GCS), an enzyme that catalyzes the transfer of glucose from UDP-glucose to ceramide. This is the first committed step in the biosynthesis of a vast array of glycosphingolipids, including Gb3.[3] By inhibiting GCS, this compound effectively reduces the cellular pool of glucosylceramide, the direct precursor for the synthesis of more complex glycosphingolipids. This reduction in precursor availability leads to a subsequent decrease in the production and accumulation of Gb3. Preclinical studies in Fabry mouse models have demonstrated that this compound treatment significantly reduces Gb3 accumulation in key affected tissues, including the kidneys and dorsal root ganglia.

Signaling Pathways Affected by Glucosylceramide Synthase Inhibition

The inhibition of GCS by this compound has direct and indirect effects on several cellular signaling pathways. The primary and intended pathway affected is the biosynthesis of glycosphingolipids.

Glycosphingolipid_Biosynthesis Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP-Glucose UDP_Glucose->GCS GlcCer Glucosylceramide (GlcCer) GCS->GlcCer UDP This compound This compound This compound->GCS Lactosylceramide Lactosylceramide GlcCer->Lactosylceramide Gb3 Globotriaosylceramide (Gb3) Lactosylceramide->Gb3 Complex_GSLs Complex Glycosphingolipids Gb3->Complex_GSLs alpha_Gal_A α-Galactosidase A (deficient in Fabry) Gb3->alpha_Gal_A Lysosomal_Accumulation Lysosomal Accumulation alpha_Gal_A->Lysosomal_Accumulation Blocked Degradation

Glycosphingolipid biosynthesis pathway and the inhibitory action of this compound.

Beyond the direct reduction of Gb3, the modulation of glucosylceramide levels can influence other cellular processes. Glucosylceramide itself is a bioactive lipid involved in membrane trafficking and signaling. GCS activity has also been implicated in apoptosis signaling pathways, where it can counteract the pro-apoptotic effects of ceramide. By inhibiting GCS, this compound may therefore modulate cellular responses to stress and influence cell fate decisions.

Quantitative Data from Preclinical and Clinical Studies

The efficacy and safety of this compound have been evaluated in both preclinical animal models and human clinical trials.

Preclinical Data

In a mouse model of Fabry disease, oral administration of this compound led to a significant reduction of Gb3 in key organs.

TissueParameterReduction with this compoundp-value
KidneysMean Gb333%<0.001
Dorsal Root Gangliaα-galactose-terminated glycosphingolipids48%<0.05
LiverGlucosylceramide (24:0)59%<0.001
LiverGb3 (24:1)37%<0.05
Table 1: Reduction of Glycosphingolipids in a Fabry Disease Mouse Model Treated with this compound.
Clinical Trial Data

The MODIFY Phase 3 clinical trial (NCT03425539) and its open-label extension (OLE) study (NCT03737214) have provided key data on the effects of this compound in adult patients with Fabry disease.

Biomarker Reduction:

ParameterTreatment GroupChange from Baseline (6 months)p-value (vs. Placebo)
Plasma Gb3This compound (1000 mg b.i.d.)~50% decrease<0.0001
Plasma Gb3Placebo12% increase
Plasma lyso-Gb3This compound (1000 mg b.i.d.)Statistically significant decrease0.02
Table 2: Change in Plasma Biomarkers in the MODIFY Phase 3 Trial.

Kidney Function:

In the MODIFY trial and its OLE, this compound demonstrated a potential positive effect on kidney function.

Patient GroupParameterAnnualized eGFR Decline (this compound)Historical Annualized eGFR Decline
Overall PopulationeGFR-2.75 mL/min/1.73m²-3.55 mL/min/1.73m²
Subgroup with Impaired Kidney FunctioneGFR-3.41 mL/min/1.73m²-6.29 mL/min/1.73m²
Table 3: Annualized Rate of eGFR Decline in the MODIFY Open-Label Extension Study.

Pharmacokinetics:

Phase 1 studies in healthy male subjects have characterized the pharmacokinetic profile of this compound.

DoseCmax (geometric mean, 95% CI)tmax (range)t1/2 (range)
1000 mg (single dose)10.5 (7.5, 14.7) µg/mL0.5 - 4 h3.6 - 8.1 h
1000 mg b.i.d. (multiple doses)11.1 (8.7, 14.2) µg/mL0.5 - 4 h3.6 - 8.1 h
Table 4: Pharmacokinetic Parameters of this compound in Healthy Male Subjects.

Experimental Protocols

Glucosylceramide Synthase (GCS) Activity Assay

This protocol describes a method for determining GCS activity in vitro, which can be adapted to assess the inhibitory potential of compounds like this compound.

GCS_Assay_Workflow Start Start Prepare_Homogenates Prepare Cell/Tissue Homogenates Start->Prepare_Homogenates Protein_Quant Protein Quantification (e.g., BCA assay) Prepare_Homogenates->Protein_Quant Reaction_Setup Set up Reaction Mixture: - Homogenate (enzyme source) - Fluorescent Ceramide Substrate  (e.g., NBD C6-ceramide) - UDP-Glucose - Assay Buffer Protein_Quant->Reaction_Setup Add_Inhibitor Add this compound or Vehicle Control Reaction_Setup->Add_Inhibitor Incubate Incubate at 37°C Add_Inhibitor->Incubate Stop_Reaction Stop Reaction (e.g., add chloroform/methanol) Incubate->Stop_Reaction Lipid_Extraction Lipid Extraction Stop_Reaction->Lipid_Extraction HPLC_Analysis Analyze by HPLC with Fluorescence Detection Lipid_Extraction->HPLC_Analysis Quantify Quantify Fluorescent Glucosylceramide Product HPLC_Analysis->Quantify End End Quantify->End

Workflow for a Glucosylceramide Synthase (GCS) activity assay.

Methodology:

  • Preparation of Enzyme Source: Homogenize cells or tissues in a suitable buffer (e.g., 0.1 M Tris/HCl, pH 7.5, with 0.5% Triton X-100). Determine the protein concentration of the homogenate using a standard method like the bicinchoninic acid (BCA) assay.

  • Reaction Mixture: In a microcentrifuge tube, combine the cell/tissue homogenate (as the enzyme source), a fluorescently labeled ceramide substrate (e.g., NBD C6-ceramide), UDP-glucose, and an appropriate assay buffer.

  • Inhibition Assay: For assessing inhibition, pre-incubate the enzyme source with varying concentrations of this compound or a vehicle control before adding the substrates.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

  • Reaction Termination and Lipid Extraction: Stop the reaction by adding a mixture of chloroform and methanol. Perform a lipid extraction to separate the lipid products from the aqueous components.

  • Analysis: Analyze the extracted lipids using high-performance liquid chromatography (HPLC) with a fluorescence detector to separate and quantify the fluorescently labeled glucosylceramide product. The activity of GCS is determined by the rate of product formation.

Quantification of Gb3 and Lyso-Gb3 by LC-MS/MS

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of Gb3 and lyso-Gb3 in plasma or serum.

Methodology:

  • Sample Preparation:

    • To a plasma or serum sample, add an internal standard (e.g., a deuterated or structurally similar analog of Gb3 and lyso-Gb3).

    • Perform a lipid extraction using a solvent system such as chloroform/methanol/water. Alternatively, a protein precipitation step followed by solid-phase extraction can be used.

    • Evaporate the organic phase to dryness and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into a liquid chromatography system coupled to a tandem mass spectrometer.

    • Separate the analytes using a suitable column (e.g., C4 or C18) and a gradient elution with mobile phases typically consisting of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium formate to improve ionization.

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for Gb3, lyso-Gb3, and the internal standards.

  • Quantification:

    • Generate a calibration curve using known concentrations of Gb3 and lyso-Gb3 standards.

    • Quantify the analytes in the samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.

Lysosomal Staining in Cultured Fibroblasts

This method can be used to visualize and quantify the lysosomal compartment in cultured fibroblasts from Fabry patients and to assess the effect of this compound treatment.

Methodology:

  • Cell Culture: Culture fibroblasts from Fabry patients and healthy controls in appropriate media.

  • Treatment: Treat the cells with varying concentrations of this compound or a vehicle control for a specified period (e.g., several days).

  • Lysosomal Staining:

    • Incubate the live cells with a fluorescent dye that accumulates in acidic compartments, such as LysoTracker Red.

    • Wash the cells to remove excess dye.

  • Imaging and Analysis:

    • Visualize the stained lysosomes using fluorescence microscopy.

    • Quantify the fluorescence intensity or the number and size of lysosomes per cell using image analysis software. A reduction in LysoTracker staining can indicate a reduction in lysosomal storage.

Conclusion

This compound, as an inhibitor of glucosylceramide synthase, represents a promising oral therapeutic strategy for Fabry disease. By targeting the synthesis of the accumulating substrate, it offers a treatment modality that is independent of the patient's specific GLA gene mutation. The data from clinical trials demonstrate a significant reduction in key disease biomarkers and suggest a potential beneficial effect on kidney function. The experimental protocols provided in this guide offer a framework for further investigation into the mechanism and efficacy of this compound and other GCS inhibitors. As research continues, this compound may emerge as a valuable component of the therapeutic armamentarium for Fabry disease.

References

Lucerastat as a Substrate Reduction Therapy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lucerastat is an investigational oral substrate reduction therapy (SRT) for the treatment of glycosphingolipid storage disorders, with a primary focus on Fabry disease.[1][2][3] Developed by Idorsia Pharmaceuticals, this compound acts as a competitive inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the initial step in the biosynthesis of most glycosphingolipids.[2][4] By inhibiting GCS, this compound aims to reduce the rate of synthesis of glucosylceramide and its downstream metabolites, including globotriaosylceramide (Gb3), the primary accumulating substrate in Fabry disease. This approach offers a potential therapeutic option for all Fabry patients, irrespective of their specific GLA gene mutation. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, a summary of key preclinical and clinical data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction to Substrate Reduction Therapy and this compound

Lysosomal storage disorders (LSDs) are a group of inherited metabolic diseases characterized by the accumulation of undigested or partially digested macromolecules in the lysosomes, leading to cellular dysfunction and progressive organ damage. Fabry disease, an X-linked LSD, results from deficient activity of the lysosomal enzyme α-galactosidase A (α-Gal A), leading to the pathologic accumulation of Gb3 and related glycosphingolipids in various tissues, including the kidneys, heart, and nervous system.

Substrate reduction therapy (SRT) is a therapeutic strategy that aims to decrease the synthesis of the accumulating substrate to a level that the residual lysosomal enzyme activity can clear, thereby preventing its pathological accumulation. This compound is a small molecule iminosugar that functions as a glucosylceramide synthase (GCS) inhibitor. GCS catalyzes the transfer of glucose from UDP-glucose to ceramide, the first committed step in the biosynthesis of glucosphingolipids. By inhibiting this enzyme, this compound effectively reduces the production of glucosylceramide, the precursor for a wide range of glycosphingolipids, including Gb3.

Mechanism of Action: Inhibition of Glycosphingolipid Biosynthesis

This compound's therapeutic effect is directly linked to its ability to inhibit glucosylceramide synthase. The biosynthesis of Gb3 begins with the formation of glucosylceramide from ceramide and UDP-glucose, a reaction catalyzed by GCS on the cytosolic leaflet of the Golgi apparatus. Glucosylceramide is then sequentially glycosylated by other enzymes to form lactosylceramide and subsequently Gb3.

By competitively inhibiting GCS, this compound reduces the initial flux into this pathway, leading to a decrease in the cellular levels of glucosylceramide and, consequently, a reduction in the synthesis and accumulation of Gb3. This mechanism is independent of the underlying α-Gal A mutation, making it a potentially universal treatment for Fabry disease.

Glycosphingolipid_Biosynthesis cluster_synthesis Biosynthesis Pathway cluster_inhibition Therapeutic Intervention cluster_degradation Lysosomal Degradation Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP-Glucose UDP_Glucose->GCS GlcCer Glucosylceramide (GlcCer) LacCer Lactosylceramide (LacCer) GlcCer->LacCer Lactosylceramide Synthase UDP UDP Gb3 Globotriaosylceramide (Gb3) LacCer->Gb3 α-1,4-galactosyltransferase Lysosome Lysosome Gb3->Lysosome AlphaGalA α-Galactosidase A (deficient in Fabry Disease) This compound This compound This compound->GCS Inhibits GCS->GlcCer GCS->UDP MODIFY_Trial_Workflow cluster_screening Screening & Randomization cluster_treatment 6-Month Double-Blind Treatment cluster_endpoints Primary & Secondary Endpoints cluster_extension Open-Label Extension (OLE) P1 Fabry Disease Patients (N=118) P2 Randomization (2:1) P1->P2 T1 This compound (1000 mg twice daily) P2->T1 T2 Placebo P2->T2 E1 Primary Endpoint: Change in Neuropathic Pain T1->E1 E2 Secondary Endpoints: - Plasma Gb3 levels - Renal Function (eGFR) - Cardiac Parameters T1->E2 T2->E1 T2->E2 OLE All patients receive this compound (up to 4 years) E1->OLE E2->OLE

References

Lucerastat: A Technical Guide to its Discovery and Development for Lysosomal Storage Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lucerastat (N-butyldeoxygalactonojirimycin) is an orally bioavailable iminosugar and a competitive inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the initial step in the biosynthesis of most glycosphingolipids.[1][2] Developed by Idorsia Pharmaceuticals, it represents a substrate reduction therapy (SRT) approach for the treatment of lysosomal storage disorders (LSDs), particularly Fabry disease.[3][4] By inhibiting GCS, this compound aims to decrease the rate of synthesis of glucosylceramide and downstream glycosphingolipids, such as globotriaosylceramide (Gb3), which accumulate in various tissues of patients with Fabry disease due to a deficiency of the enzyme α-galactosidase A.[5] This document provides a comprehensive technical overview of the discovery, mechanism of action, preclinical and clinical development of this compound.

Introduction to Substrate Reduction Therapy and Lysosomal Storage Disorders

Lysosomal storage disorders are a group of over 50 rare genetic disorders caused by defects in lysosomal function, most commonly the deficiency of a specific lysosomal enzyme. This leads to the accumulation of undegraded or partially degraded macromolecules within the lysosomes, resulting in cellular dysfunction and progressive organ damage.

Substrate reduction therapy (SRT) is a therapeutic strategy that aims to restore the balance between the synthesis and degradation of the accumulating substrate. Instead of augmenting the deficient enzyme activity, SRT focuses on inhibiting an enzyme upstream in the biosynthetic pathway of the substrate, thereby reducing its rate of synthesis to a level that the residual lysosomal degradative capacity can manage.

Discovery and Preclinical Development of this compound

This compound was identified as a potent inhibitor of glucosylceramide synthase. Its development was based on the principle of substrate reduction for glycosphingolipidoses.

Mechanism of Action

This compound acts as a competitive inhibitor of glucosylceramide synthase (GCS), which catalyzes the transfer of glucose from UDP-glucose to ceramide, the first committed step in the biosynthesis of most glycosphingolipids. In Fabry disease, the accumulation of Gb3 is a direct consequence of the deficient activity of α-galactosidase A. By inhibiting GCS, this compound reduces the production of glucosylceramide, the precursor for a series of downstream glycosphingolipids, including Gb3. This mechanism is independent of the specific mutation in the GLA gene, making it a potential therapeutic option for all Fabry patients.

GSL_Pathway cluster_synthesis Glycosphingolipid Biosynthesis cluster_degradation Lysosomal Degradation Ceramide Ceramide Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide Glucosylceramide Synthase (GCS) Lactosylceramide Lactosylceramide Glucosylceramide->Lactosylceramide Gb3 Gb3 Lactosylceramide->Gb3 Gb3 Synthase Lysosome Lysosome Gb3->Lysosome α-Galactosidase A (deficient in Fabry) This compound This compound Glucosylceramide\nSynthase (GCS) Glucosylceramide Synthase (GCS) This compound->Glucosylceramide\nSynthase (GCS) Inhibition

Caption: Glycosphingolipid biosynthesis pathway and the inhibitory action of this compound.

Preclinical Studies

Preclinical investigations of this compound were conducted in both in vitro and in vivo models to assess its efficacy and safety.

Studies using cultured fibroblasts from Fabry patients with various GLA mutations demonstrated that this compound dose-dependently reduced the intracellular accumulation of Gb3. A median IC50 of 11 µM was observed for Gb3 reduction across 13 different cell lines. Furthermore, this compound treatment led to a reduction in lysosomal staining, indicating a decrease in lysosomal storage.

In a mouse model of Fabry disease, oral administration of this compound resulted in a significant reduction of Gb3 levels in key affected tissues, including the kidneys and dorsal root ganglia. Preclinical studies also showed that this compound is an orally available, highly soluble small molecule with rapid and complete absorption. It is widely distributed to most tissues, including the central nervous system, kidney, and heart.

Clinical Development of this compound

The clinical development program for this compound has encompassed Phase 1, 2, and 3 studies to evaluate its safety, tolerability, pharmacokinetics, and efficacy in both healthy volunteers and patients with Fabry disease.

Phase 1 Studies in Healthy Volunteers

Phase 1 single- and multiple-ascending dose studies in healthy male subjects demonstrated that this compound was well-tolerated. The pharmacokinetics were characterized by rapid absorption and elimination. No serious adverse events were reported, and the incidence of drug-related adverse events did not increase with the dose.

Phase 1b/2a Exploratory Study in Fabry Patients

An exploratory study in patients with Fabry disease already receiving enzyme replacement therapy (ERT) showed that the addition of this compound led to a marked decrease in plasma levels of Gb3 and related glycosphingolipids. The treatment was well-tolerated in this patient population.

Phase 3 Clinical Program (MODIFY Study)

The pivotal Phase 3 study, MODIFY (NCT03425539), was a multicenter, double-blind, randomized, placebo-controlled trial designed to evaluate the efficacy and safety of this compound monotherapy in adult patients with Fabry disease. The primary endpoint was the reduction of neuropathic pain over 6 months of treatment.

While the study did not meet its primary endpoint of reducing neuropathic pain, it demonstrated a substantial and statistically significant reduction in plasma Gb3 levels. In the this compound group, plasma Gb3 decreased by approximately 50%, whereas it increased by 12% in the placebo group. This compound was well-tolerated throughout the study.

An open-label extension (OLE) of the MODIFY study (NCT03737214) was conducted to assess the long-term safety and efficacy of this compound. Interim results from the OLE suggested a sustained reduction in plasma Gb3 levels and a potential positive long-term effect on kidney function.

Lucerastat_Development_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development cluster_regulatory Regulatory Pathway Discovery Discovery of GCS Inhibitor InVitro In Vitro Studies (Fabry Patient Fibroblasts) Discovery->InVitro InVivo In Vivo Studies (Fabry Mouse Model) InVitro->InVivo Phase1 Phase 1 (Healthy Volunteers) InVivo->Phase1 Phase1b_2a Phase 1b/2a (Fabry Patients on ERT) Phase1->Phase1b_2a Phase3 Phase 3 (MODIFY) (Fabry Monotherapy) Phase1b_2a->Phase3 OLE Open-Label Extension Phase3->OLE Regulatory Consultation with Health Authorities OLE->Regulatory

References

Lucerastat: A Technical Guide to a Novel Substrate Reduction Therapy for Fabry Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lucerastat is an orally bioavailable iminosugar and a competitive inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the initial step in the biosynthesis of most glycosphingolipids. By reducing the production of glucosylceramide, this compound effectively decreases the accumulation of downstream metabolites, including globotriaosylceramide (Gb3), the primary substrate that accumulates in Fabry disease. This substrate reduction therapy (SRT) offers a promising therapeutic approach for all Fabry patients, regardless of their specific GLA gene mutation. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental findings related to this compound.

Chemical Structure and Physicochemical Properties

This compound, chemically known as (2R,3S,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol, is a small molecule with a molecular weight of 219.28 g/mol .[1][2] Its structure is characterized by a piperidine ring with a butyl group attached to the nitrogen atom and multiple hydroxyl groups, contributing to its solubility.[1][3]

PropertyValueReference
IUPAC Name (2R,3S,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol[1]
Synonyms N-butyldeoxygalactonojirimycin, NB-DGJ
Molecular Formula C₁₀H₂₁NO₄
Molecular Weight 219.28 g/mol
SMILES CCCCN1C--INVALID-LINK--O)O">C@@HO
InChI Key UQRORFVVSGFNRO-XFWSIPNHSA-N
CAS Number 141206-42-0
Appearance Not specified in provided results
Solubility Highly soluble
Oral Bioavailability Orally available with rapid and complete absorption

Mechanism of Action: Substrate Reduction Therapy

Fabry disease is a lysosomal storage disorder caused by a deficiency of the enzyme α-galactosidase A (α-Gal A), leading to the progressive accumulation of Gb3 in various cells and tissues. This compound acts as a substrate reduction therapy by inhibiting glucosylceramide synthase (GCS), the enzyme that catalyzes the conversion of ceramide to glucosylceramide. This is the first committed step in the biosynthesis of a large family of glycosphingolipids, including Gb3. By inhibiting GCS, this compound reduces the overall production of these lipids, thereby lowering the amount of Gb3 that accumulates in the lysosomes of patients with Fabry disease. This mechanism is independent of the specific GLA gene mutation, making it a potential treatment for all patients with Fabry disease.

cluster_pathway Glycosphingolipid Biosynthesis Pathway cluster_degradation Lysosomal Degradation cluster_intervention Therapeutic Intervention Ceramide Ceramide Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide Glucosylceramide Synthase (GCS) Lactosylceramide Lactosylceramide Glucosylceramide->Lactosylceramide Gb3 Globotriaosylceramide (Gb3) Lactosylceramide->Gb3 Gb3_lysosome Gb3 Lysosome Lysosome Accumulation Gb3 Accumulation (Cellular Damage) Gb3_lysosome->Accumulation Degradation_Product Degradation Products Gb3_lysosome->Degradation_Product α-Galactosidase A (Deficient in Fabry Disease) This compound This compound This compound->Glucosylceramide Inhibits

Caption: Glycosphingolipid pathway and this compound's mechanism.

Preclinical and Clinical Data

In Vitro Studies in Fabry Patient Fibroblasts

This compound has been shown to dose-dependently reduce Gb3 levels in cultured fibroblasts from Fabry patients with various genotypes.

ParameterValueCell LinesReference
Gb3 Reduction IC₅₀ Median: 11 µM (IQR: 8.2–18 µM)13 different Fabry patient cell lines
Median % Gb3 Reduction 77% (IQR: 70–83%)13 different Fabry patient cell lines
Glucosylceramide (d18:1/16:0) Reduction IC₅₀ Median: 19 µM (IQR: 15–21 µM)All tested cell lines
Glucosylceramide (d18:1/24:1) Reduction IC₅₀ Median: 42 µM (IQR: 31–51 µM)All tested cell lines
LysoTracker Red Staining Reduction ~50% at 50 µMFabry patient cell lines
Clinical Pharmacodynamics and Efficacy

Clinical trials have demonstrated that this compound effectively reduces plasma levels of Gb3 and other related glycosphingolipids in patients with Fabry disease.

StudyTreatment GroupAnalyteMean Reduction from BaselineReference
Phase 1b (NCT02930655)This compound (1000 mg b.i.d.) + ERT (n=10)Plasma Glucosylceramide-49.0% (SD 16.5%)
Plasma Lactosylceramide-32.7% (SD 13.0%)
Plasma Globotriaosylceramide (Gb3)-55.0% (SD 10.4%)
Phase 3 MODIFY (NCT03425539)This compound (1000 mg b.i.d.)Plasma Gb3~50% decrease
PlaceboPlasma Gb312% increase
Clinical Pharmacokinetics

Pharmacokinetic studies in healthy volunteers and Fabry patients have characterized the absorption, distribution, metabolism, and excretion of this compound.

ParameterHealthy Volunteers (1000 mg b.i.d.)Reference
Cₘₐₓ (geometric mean) 11.1 µg/mL (95% CI: 8.7, 14.2 µg/mL)
tₘₐₓ (median) 0.5 - 4 h
t₁/₂ (range) 3.6 - 8.1 h
Food Effect No significant food effect on AUC₀₋₁₂

Experimental Protocols

Quantification of Gb3 in Cultured Fibroblasts

This protocol outlines the general steps for measuring Gb3 levels in cultured fibroblasts treated with this compound.

Start Start: Culture Fabry Patient Fibroblasts Treatment Treat cells with varying concentrations of this compound (e.g., for 9 days) Start->Treatment Harvest Harvest cells Treatment->Harvest Extraction Lipid Extraction (e.g., Chloroform/Methanol) Harvest->Extraction Quantification Quantify Gb3 and other glycosphingolipids (LC-MS/MS) Extraction->Quantification Analysis Data Analysis: - Determine IC50 values - Compare to controls Quantification->Analysis End End Analysis->End

Caption: Workflow for in vitro Gb3 quantification.

Methodology:

  • Cell Culture: Fabry patient-derived fibroblasts are cultured in appropriate media until they reach a desired confluence.

  • Treatment: Cells are incubated with various concentrations of this compound or vehicle control for a specified period (e.g., 9 days).

  • Cell Harvest and Lysis: Cells are washed, harvested, and lysed to release intracellular components.

  • Lipid Extraction: Total lipids are extracted from the cell lysate using a solvent system such as chloroform/methanol.

  • Quantification by LC-MS/MS: The extracted lipids are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify different isoforms of Gb3 and other relevant glycosphingolipids. An internal standard is used for accurate quantification.

  • Data Analysis: The levels of Gb3 are normalized to a cellular component (e.g., protein concentration) and compared between treated and untreated cells to determine the dose-dependent effect of this compound and to calculate IC₅₀ values.

Assessment of Lysosomal Volume using LysoTracker Red Staining

This protocol describes the staining of acidic compartments (lysosomes) in live cells to assess changes in lysosomal volume.

Methodology:

  • Cell Culture and Treatment: Adherent Fabry patient fibroblasts are cultured on coverslips or in imaging plates and treated with this compound as described above.

  • Preparation of Staining Solution: A working solution of LysoTracker Red DND-99 is prepared by diluting the stock solution (typically 1 mM in DMSO) in pre-warmed culture medium to a final concentration of 50-75 nM.

  • Staining: The culture medium is removed from the cells and replaced with the LysoTracker Red working solution. Cells are incubated for 30 minutes to 2 hours at 37°C, protected from light.

  • Washing: The staining solution is removed, and the cells are washed with fresh, pre-warmed medium.

  • Imaging: The stained cells are immediately imaged using fluorescence microscopy with appropriate filter sets (e.g., excitation ~577 nm, emission ~590 nm).

  • Image Analysis: The fluorescence intensity of LysoTracker Red is quantified using image analysis software to determine the relative volume of acidic compartments in treated versus untreated cells.

Glucosylceramide Synthase (GCS) Activity Assay

While a specific protocol for a GCS assay with this compound was not detailed in the provided search results, a general approach would involve:

  • Preparation of Enzyme Source: Microsomal fractions containing GCS are prepared from a suitable cell line or tissue.

  • Reaction Mixture: The reaction is typically carried out in a buffer containing the enzyme source, a fluorescently-labeled ceramide substrate (e.g., NBD-C6-ceramide), and UDP-glucose.

  • Inhibition: Varying concentrations of this compound are pre-incubated with the enzyme source before the addition of the substrates.

  • Reaction and Termination: The reaction is initiated by adding the substrates and incubated at 37°C. The reaction is then stopped, for example, by adding a chloroform/methanol mixture.

  • Separation and Detection: The fluorescently-labeled glucosylceramide product is separated from the unreacted ceramide substrate using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification: The amount of product formed is quantified by measuring the fluorescence intensity, and the inhibitory activity of this compound is determined by comparing the product formation in the presence and absence of the inhibitor to calculate the IC₅₀.

Clinical Trial Design: The MODIFY Study

The MODIFY trial (NCT03425539) was a pivotal Phase 3 study designed to evaluate the efficacy and safety of this compound monotherapy in adult patients with Fabry disease.

Population Adult Patients with Genetically Confirmed Fabry Disease and Neuropathic Pain (N=118) Randomization Randomization (2:1) Population->Randomization Treatment_Arm This compound 1000 mg b.i.d. (6 months) Randomization->Treatment_Arm n=~79 Placebo_Arm Placebo (6 months) Randomization->Placebo_Arm n=~39 Primary_Endpoint Primary Endpoint: Change in Neuropathic Pain (modified Brief Pain Inventory) Treatment_Arm->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: - GI Symptoms - Plasma and Urine Biomarkers (Gb3) - Renal and Cardiac Function - Safety and Tolerability Treatment_Arm->Secondary_Endpoints Placebo_Arm->Primary_Endpoint Placebo_Arm->Secondary_Endpoints OLE Open-Label Extension (NCT03737214) Primary_Endpoint->OLE Secondary_Endpoints->OLE

Caption: Design of the Phase 3 MODIFY clinical trial.

Key Features of the MODIFY Trial:

  • Design: Multicenter, double-blind, randomized, placebo-controlled, parallel-group study.

  • Population: 118 adult subjects with a confirmed diagnosis of Fabry disease and associated neuropathic pain, who were not receiving enzyme replacement therapy (ERT).

  • Intervention: Oral this compound (1000 mg twice daily) or placebo for 6 months.

  • Primary Endpoint: The primary objective was to assess the change in neuropathic pain from baseline to 6 months.

  • Key Secondary Endpoints: Evaluation of gastrointestinal symptoms, changes in plasma and urinary biomarkers (including Gb3), and assessment of renal and cardiac function.

  • Outcome: While the primary endpoint of reducing neuropathic pain was not met, this compound demonstrated a significant reduction in plasma Gb3 levels compared to placebo and was well-tolerated. An open-label extension study (NCT03737214) is ongoing to assess the long-term safety and effects of this compound.

Conclusion

This compound represents a significant advancement in the development of substrate reduction therapies for Fabry disease. Its well-defined chemical structure, favorable pharmacokinetic profile, and demonstrated ability to significantly reduce the accumulation of the pathogenic substrate Gb3 underscore its therapeutic potential. The data from in vitro and clinical studies provide a strong rationale for its continued investigation as a monotherapy for all patients with Fabry disease, irrespective of their underlying genetic mutation. The detailed methodologies provided in this guide are intended to support further research and development in this promising area of lysosomal storage disease treatment.

References

Lucerastat in Gaucher Disease Models: A Preclinical Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Gaucher disease (GD) is an autosomal recessive lysosomal storage disorder caused by mutations in the GBA1 gene, leading to a deficiency of the enzyme glucocerebrosidase (GCase). This enzymatic defect results in the accumulation of its primary substrate, glucosylceramide (GlcCer), and its deacylated form, glucosylsphingosine (GlcSph), within the lysosomes of macrophages. These lipid-laden cells, known as Gaucher cells, infiltrate various organs, including the spleen, liver, bone marrow, and, in neuronopathic forms, the central nervous system (CNS), leading to a wide range of clinical manifestations.

Current therapeutic strategies include enzyme replacement therapy (ERT) and substrate reduction therapy (SRT). While effective for the systemic symptoms of GD, ERT does not cross the blood-brain barrier and is therefore ineffective for neurological manifestations. SRT aims to decrease the rate of synthesis of GlcCer, thereby reducing the amount of substrate that accumulates. Lucerastat is an investigational SRT that inhibits glucosylceramide synthase (GCS), the enzyme responsible for the first step in the synthesis of most glycosphingolipids, including GlcCer. This guide provides a detailed overview of the preclinical research foundation for this compound as a potential therapeutic agent for Gaucher disease.

Mechanism of Action

This compound (N-butyldeoxygalactonojirimycin) is an iminosugar that functions as a competitive inhibitor of glucosylceramide synthase (GCS). GCS catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide. By inhibiting this initial step, this compound reduces the production of GlcCer and downstream glycosphingolipids. This substrate reduction approach aims to restore the metabolic balance in cells with deficient GCase activity.[1][2]

In addition to GCS inhibition, this compound is also known to inhibit the non-lysosomal glucosylceramidase (GBA2).[2][3] Inhibition of GBA2, which also hydrolyzes GlcCer, has been shown to be beneficial in mouse models of Gaucher disease, suggesting a dual therapeutic mechanism for this compound.[3] this compound does not, however, have an affinity for the lysosomal GCase (GBA1), the enzyme deficient in Gaucher disease.

cluster_lysosome Cer Ceramide GCS Glucosylceramide Synthase (GCS) Cer->GCS UDP_Glc UDP-Glucose UDP_Glc->GCS GlcCer Glucosylceramide (GlcCer) GCS->GlcCer Glycosylation Complex_GSLs Complex Glycosphingolipids (e.g., Gb3, Gangliosides) GlcCer->Complex_GSLs Elongation Lysosome Lysosome GlcCer->Lysosome GBA2 Non-lysosomal Glucosylceramidase (GBA2) GlcCer->GBA2 GCase Glucocerebrosidase (GCase) GCase->Cer Hydrolysis (Deficient in GD) This compound This compound This compound->Inhibition1 This compound->Inhibition2

Fig 1. This compound's dual inhibition of GCS and GBA2.

Preclinical Efficacy of Glucosylceramide Synthase Inhibitors in Gaucher Disease Models

While specific preclinical studies evaluating this compound in recognized Gaucher disease animal models are not extensively detailed in publicly available literature, the efficacy of brain-penetrant GCS inhibitors has been demonstrated in relevant neuronopathic Gaucher disease (nGD) models. This provides a strong proof-of-concept for this therapeutic strategy.

Data Presentation

The following tables summarize quantitative data from preclinical studies of GCS inhibitors in mouse models of Gaucher disease. This data illustrates the potential of this drug class to address key pathological features of the disease.

Table 1: Efficacy of GCS Inhibitor Genz-682452 in Neuronopathic GD Mouse Models

Parameter Mouse Model Treatment Details Results Reference
Glycolipid Levels CBE-induced nGD Oral administration >70% reduction in liver glycolipids; >20% reduction in brain glycolipids
Glycolipid Levels 4L;C* (genetic nGD) Oral administration >40% reduction of substrate in the brain
Pathology CBE-induced & 4L;C* Oral administration Reduced gliosis
Clinical Signs CBE-induced nGD Oral administration Reduced severity of ataxia
Clinical Signs 4L;C* (genetic nGD) Oral administration Reduced paresis

| Survival | 4L;C* (genetic nGD) | Oral administration | ~30% increase in lifespan | |

Table 2: Efficacy of GCS Inhibitor T-036 in a Gaucher Disease Mouse Model

Parameter Mouse Model Treatment Details Results Reference

| Glycosphingolipid Levels | GD Mouse Model | Oral administration | Significant reduction in plasma and brain | |

Experimental Protocols

Animal Models:

  • Conduritol β Epoxide (CBE)-induced model: CBE is an irreversible inhibitor of GCase. Administration to mice induces a chemical phenocopy of neuronopathic Gaucher disease, characterized by glycolipid accumulation, gliosis, and ataxia.

  • 4L;C* genetic model: This is a genetic mouse model of neuronopathic Gaucher disease that exhibits substrate accumulation in the brain, gliosis, paresis, and a shortened lifespan, making it suitable for evaluating CNS-targeted therapies.

  • General GD Mouse Models: These models are characterized by mutations in the Gba gene, leading to the accumulation of GlcCer and GlcSph.

Drug Administration and Dosing:

  • In the studies with Genz-682452, the drug was administered orally. Specific dosing regimens (e.g., mg/kg/day and duration) are detailed within the primary study but generally involve daily administration over several weeks or months to assess long-term effects on pathology and survival.

Analytical Methods:

  • Glycolipid Quantification: Levels of GlcCer, GlcSph, and other glycolipids in tissue homogenates (liver, brain) and plasma are typically quantified using techniques like High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS).

  • Histopathology: Brain and liver sections are analyzed for pathological changes. Gliosis (a marker of neuroinflammation) is often assessed by immunohistochemical staining for markers like Glial Fibrillary Acidic Protein (GFAP). The presence of Gaucher cells can be visualized using specific stains.

  • Behavioral Assessment: Neurological function is evaluated through standardized behavioral tests. Ataxia (impaired coordination) and paresis (muscular weakness) are common endpoints in nGD models.

start Select GD Mouse Model (e.g., 4L;C*, CBE) treatment Administer GCS Inhibitor (e.g., this compound) vs. Vehicle start->treatment monitoring Monitor Clinical Signs & Body Weight treatment->monitoring behavioral Behavioral Testing (e.g., Ataxia, Motor Function) treatment->behavioral endpoint Endpoint Reached (Pre-defined time or clinical sign) monitoring->endpoint behavioral->endpoint necropsy Necropsy & Tissue Collection (Brain, Liver, Spleen) endpoint->necropsy biochem Biochemical Analysis (HPLC-MS/MS for GlcCer, GlcSph) necropsy->biochem histo Histopathology (GFAP for Gliosis, Gaucher Cells) necropsy->histo data Data Analysis & Interpretation biochem->data histo->data

Fig 2. Experimental workflow for GCS inhibitor testing.

The Link to Neuropathology: α-Synuclein Accumulation

A critical aspect of Gaucher disease, particularly the neuronopathic forms, is its strong genetic link to Parkinson's disease and other synucleinopathies. GCase deficiency leads to the accumulation of α-synuclein, the primary component of Lewy bodies. A bidirectional pathogenic loop has been proposed:

  • GCase Deficiency Promotes α-Synuclein Accumulation: The loss of GCase function compromises lysosomal protein degradation. Furthermore, the buildup of the substrate GlcCer can directly stabilize soluble oligomeric forms of α-synuclein, promoting its aggregation.

  • α-Synuclein Impairs GCase Function: Conversely, elevated levels of α-synuclein can inhibit the normal trafficking and lysosomal activity of GCase, further exacerbating substrate accumulation and lysosomal dysfunction.

By reducing the synthesis of GlcCer, this compound could potentially mitigate the first part of this feedback loop, thereby reducing a key factor that promotes α-synuclein aggregation. This represents a promising mechanism for addressing the neurological aspects of Gaucher disease.

GBA1 GBA1 Mutations GCase Reduced Lysosomal GCase Activity GBA1->GCase GlcCer GlcCer / GlcSph Accumulation GCase->GlcCer Lysosome Lysosomal Dysfunction GCase->Lysosome aSyn_Agg α-Synuclein Aggregation GlcCer->aSyn_Agg Stabilizes Oligomers Lysosome->aSyn_Agg aSyn_Tox Neurotoxicity aSyn_Agg->aSyn_Tox aSyn_Inhibit Inhibition of GCase Trafficking & Activity aSyn_Agg->aSyn_Inhibit aSyn_Inhibit->GCase Positive Feedback

Fig 3. Pathogenic loop of GCase deficiency and α-synuclein.

Conclusion

This compound's mechanism as an inhibitor of glucosylceramide synthase presents a logical and compelling strategy for substrate reduction in Gaucher disease. Preclinical studies with other brain-penetrant GCS inhibitors in relevant mouse models of neuronopathic Gaucher disease have demonstrated significant reductions in stored glycolipids in both peripheral organs and the CNS, leading to amelioration of pathology and improved clinical outcomes, including increased lifespan. Furthermore, by reducing GlcCer levels, this compound may interrupt the pathogenic feedback loop between GCase deficiency and α-synuclein aggregation, offering a potential avenue to address the associated neurological risks. While direct preclinical data for this compound in Gaucher disease models is not as widely published as for Fabry disease, the strong proof-of-concept for the drug class, combined with this compound's known biochemical profile, supports its further investigation as a potential oral therapy for all forms of Gaucher disease.

References

An In-depth Technical Guide on the Role of Lucerastat in Glycosphingolipid Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lucerastat is an orally administered small molecule inhibitor of glucosylceramide synthase (GCS), the enzyme that catalyzes the first committed step in the biosynthesis of most glycosphingolipids (GSLs).[1][2] Developed as a substrate reduction therapy (SRT), this compound aims to rebalance the synthesis and impaired degradation of GSLs that characterize certain lysosomal storage disorders (LSDs).[2][3] Its primary application under investigation is for Fabry disease, a rare X-linked genetic disorder caused by a deficiency of the enzyme alpha-galactosidase A (α-Gal A), which leads to the pathogenic accumulation of globotriaosylceramide (Gb3) and related GSLs in various tissues.[4] By inhibiting GCS, this compound reduces the production of the precursor glucosylceramide (GlcCer), thereby decreasing the downstream synthesis of Gb3. This mechanism is independent of the patient's specific GLA gene mutation, offering a potential therapeutic option for all Fabry disease patients.

The Glycosphingolipid Metabolic Pathway and this compound's Mechanism of Action

Glycosphingolipids are essential components of cell membranes involved in various cellular processes. Their synthesis is a stepwise process initiated in the endoplasmic reticulum. The pathway leading to the accumulation of globotriaosylceramide (Gb3) in Fabry disease begins with the formation of glucosylceramide (GlcCer) from ceramide, a reaction catalyzed by glucosylceramide synthase (GCS). GlcCer is then further processed to form a variety of more complex GSLs, including Gb3.

In individuals with Fabry disease, mutations in the GLA gene result in a deficient or non-functional α-galactosidase A enzyme. This enzyme is responsible for the catabolism of Gb3 within the lysosome. The enzymatic defect leads to a continuous accumulation of Gb3 in the lysosomes of various cells, causing progressive damage to critical organs, including the kidneys, heart, and nervous system.

This compound operates via substrate reduction therapy (SRT), an approach that aims to decrease the rate of synthesis of the accumulating substrate to match the impaired rate of its catabolism. This compound specifically inhibits GCS, the rate-limiting enzyme in GSL biosynthesis. By blocking this initial step, this compound reduces the overall production of GlcCer and, consequently, all downstream GSLs, including Gb3. This reduction in substrate load is intended to alleviate the burden on the deficient lysosomal enzyme, thereby preventing, stabilizing, or reversing the progressive pathology of the disease.

GSL_Pathway Cer Ceramide GCS Glucosylceramide Synthase (GCS) Cer->GCS GlcCer Glucosylceramide (GlcCer) OtherEnzymes Other Synthases GlcCer->OtherEnzymes LacCer Lactosylceramide Gb3 Globotriaosylceramide (Gb3) (Accumulates in Fabry Disease) LacCer->Gb3 Further Synthesis aGalA α-Galactosidase A (Deficient in Fabry Disease) Gb3->aGalA Lysosome Lysosomal Degradation GCS->GlcCer OtherEnzymes->LacCer aGalA->Lysosome aGalA->Lysosome Impaired Catabolism This compound This compound This compound->GCS

Caption: Glycosphingolipid synthesis and this compound's inhibition point.

Quantitative Data on this compound's Efficacy and Pharmacokinetics

The efficacy and pharmacological profile of this compound have been characterized through in vitro studies, preclinical models, and clinical trials in both healthy volunteers and patients with Fabry disease.

In Vitro Efficacy

Studies using cultured fibroblasts from Fabry patients with various GLA mutations demonstrated this compound's ability to reduce the cellular burden of Gb3 and lysosomal volume, a hallmark of lysosomal storage disorders.

Table 1: In Vitro Efficacy of this compound in Fabry Patient Fibroblasts

Parameter Value Source
Cell Lines Fibroblasts from 15 Fabry patients (13 different genotypes)
Median IC₅₀ for Gb3 Reduction 11 µM (IQR: 8.2–18 µM)
Median Percent Reduction in Gb3 77% (IQR: 70–83%)
Median IC₅₀ for LysoTracker Staining 11 µM (IQR: 3–17 µM)
Median Percent Reduction in LysoTracker Staining 83% (IQR: 74–87%)

IQR: Interquartile Range

Clinical Pharmacodynamics

Clinical studies have consistently shown that oral administration of this compound leads to a significant reduction in plasma and urinary biomarkers associated with Fabry disease.

Table 2: Clinical Pharmacodynamic Effects of this compound in Fabry Disease Patients

Parameter Study Population & Dose Result Source
Plasma Glucosylceramide (GlcCer) 10 patients on ERT + 1000 mg this compound BID for 12 weeks -49.0% (SD: 16.5%) mean reduction from baseline
Plasma Lactosylceramide (LacCer) 10 patients on ERT + 1000 mg this compound BID for 12 weeks -32.7% (SD: 13.0%) mean reduction from baseline
Plasma Globotriaosylceramide (Gb3) 10 patients on ERT + 1000 mg this compound BID for 12 weeks -55.0% (SD: 10.4%) mean reduction from baseline
118 ERT-naïve patients (MODIFY trial); 1000 mg this compound BID for 6 months ~50% reduction vs. +12% increase in placebo group

| Urinary Gb3 | 10 patients on ERT + 1000 mg this compound BID for 12 weeks | -52.5% (SD: 21.2%) mean reduction from baseline | |

Pharmacokinetics in Healthy Subjects

Pharmacokinetic properties were evaluated in single- and multiple-ascending dose (SAD and MAD) studies in healthy male subjects.

Table 3: Pharmacokinetic Parameters of this compound in Healthy Subjects

Parameter Dose Value Source
tmax (Time to Peak Concentration) Single doses (100-1000 mg) 0.5 – 4 hours
t1/2 (Elimination Half-life) Single doses (100-1000 mg) 3.6 – 8.1 hours
Cmax (Peak Concentration) 1000 mg BID (MAD study) Geometric Mean: 11.1 µg/mL (95% CI: 8.7, 14.2)
Dose Proportionality SAD & MAD studies Confirmed for Cmax and AUC

| Food Effect | MAD study | Food intake did not affect total systemic exposure | |

Key Experimental Protocols

The evaluation of this compound relies on specific methodologies to quantify its effects on GSL metabolism and cellular pathology.

Protocol: In Vitro Analysis of GSLs and Lysosomal Mass in Fibroblasts

This protocol outlines the general steps used to assess the efficacy of this compound in patient-derived cell cultures.

  • Cell Culture:

    • Primary fibroblasts are obtained from skin biopsies of Fabry disease patients with confirmed GLA mutations.

    • Cells are cultured under standard conditions (e.g., DMEM, 10% FBS, 37°C, 5% CO₂).

  • This compound Treatment:

    • Cells are seeded in multi-well plates and allowed to adhere.

    • Media is replaced with fresh media containing various concentrations of this compound (e.g., 0.1 to 100 µM) or vehicle control.

    • Cells are incubated for an extended period, typically 9 days, to allow for GSL turnover.

  • Quantification of Lysosomal Mass:

    • Following treatment, cells are incubated with LysoTracker Red, a fluorescent dye that accumulates in acidic organelles (lysosomes).

    • Fluorescence intensity is measured using a fluorescence plate reader or quantified via high-content imaging to determine the total acidic compartment volume per cell.

  • Glycosphingolipid Extraction and Analysis:

    • Cells are harvested and washed.

    • Lipids are extracted using a sequential solvent extraction method, typically with mixtures of chloroform and methanol (e.g., chloroform/methanol/water at 1:2:0.75 v/v/v).

    • The GSL-containing fraction is isolated, purified, and dried.

    • GSLs (including Gb3 and GlcCer) are quantified using a validated method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which provides high sensitivity and specificity.

Experimental_Workflow start Start: Culture Fibroblasts from Fabry Patients treat Treat with this compound (Dose-Response) or Vehicle start->treat incubate Incubate (e.g., 9 days) treat->incubate harvest Harvest and Wash Cells incubate->harvest lysosome_branch Lysosomal Staining harvest->lysosome_branch Aliquot 1 gsl_branch GSL Analysis harvest->gsl_branch Aliquot 2 stain Stain with LysoTracker Red lysosome_branch->stain extract Lipid Extraction (Chloroform/Methanol) gsl_branch->extract quant_lyso Quantify Fluorescence (Lysosomal Volume) stain->quant_lyso quant_gsl Quantify GSLs (LC-MS/MS) extract->quant_gsl

Caption: Workflow for in vitro evaluation of this compound in fibroblasts.
Protocol: Quantification of GSL Biomarkers in Clinical Samples

This protocol describes a generalized workflow for measuring GSLs in plasma or urine from clinical trial participants.

  • Sample Collection and Processing:

    • Whole blood is collected in EDTA tubes at specified time points (e.g., baseline, Week 4, Week 12).

    • Plasma is separated by centrifugation and stored at -80°C until analysis.

    • Spot urine or 24-hour urine collections are obtained and similarly stored.

  • Internal Standard Spiking:

    • Prior to extraction, an aliquot of the sample (e.g., 100 µL of plasma) is spiked with a known amount of a stable isotope-labeled internal standard for each analyte (e.g., ¹³C-labeled Gb3) to ensure accurate quantification.

  • Glycosphingolipid Extraction:

    • Proteins are precipitated and lipids are extracted from the plasma or urine matrix using organic solvents, such as a mixture of chloroform and methanol.

    • The mixture is vortexed and centrifuged to separate the organic (lipid-containing) and aqueous layers. The organic layer is collected.

  • Sample Cleanup and Concentration:

    • The extracted lipid fraction is washed and may be further purified using solid-phase extraction (SPE) to remove interfering substances.

    • The final extract is dried under a stream of nitrogen and reconstituted in a suitable solvent for analysis.

  • LC-MS/MS Analysis:

    • The reconstituted sample is injected into a Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) system.

    • Chromatographic separation resolves different GSL species.

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect and quantify the specific precursor-to-product ion transitions for each target GSL (GlcCer, LacCer, Gb3) and their corresponding internal standards.

    • Concentrations are calculated by comparing the analyte-to-internal standard peak area ratio against a calibration curve.

Conclusion

This compound represents a targeted therapeutic strategy that directly addresses the foundational biochemical imbalance in Fabry disease and other potential glycosphingolipidoses. As an inhibitor of glucosylceramide synthase, it effectively reduces the biosynthesis of accumulating substrates like Gb3, a mechanism validated by significant biomarker reductions in both in vitro and clinical settings. The quantitative data demonstrate a potent and consistent pharmacodynamic effect on the GSL pathway. While the MODIFY Phase 3 trial did not meet its primary endpoint of reducing neuropathic pain, the substantial and sustained reduction in plasma Gb3, coupled with a favorable safety profile and potential long-term benefits on kidney function, underscores its strong biological activity and warrants further investigation into its clinical utility for modifying the progression of Fabry disease. This compound's oral administration and applicability across all genotypes make it a significant agent in the therapeutic landscape for lysosomal storage disorders.

References

Lucerastat for Fabry Disease: A Substrate Reduction Therapy Independent of GLA Mutation Type

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Fabry disease is an X-linked lysosomal storage disorder resulting from deficient activity of the enzyme α-galactosidase A (α-Gal A), caused by mutations in the GLA gene. This deficiency leads to the progressive accumulation of globotriaosylceramide (Gb3) and related glycosphingolipids in various tissues, causing a wide range of debilitating symptoms and organ damage. Current treatment options include enzyme replacement therapy (ERT) and chaperone therapy, the latter being effective only for patients with specific, amenable GLA mutations. Lucerastat, an oral substrate reduction therapy (SRT), presents a promising therapeutic approach that is independent of the underlying GLA mutation. By inhibiting glucosylceramide synthase (GCS), this compound reduces the biosynthesis of glucosylceramide, a precursor for Gb3, thereby decreasing the accumulation of this substrate in all patients with Fabry disease, regardless of their genotype. This guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and experimental methodologies related to this compound for the treatment of Fabry disease.

Mechanism of Action: Substrate Reduction Independent of GLA Mutation

Fabry disease is characterized by the pathological accumulation of Gb3 due to the inability of the deficient α-Gal A enzyme to catabolize it.[1][2] this compound addresses this by targeting the synthesis of Gb3 rather than the deficient enzyme itself.[3][4] It acts as a competitive inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in the synthesis of most glycosphingolipids, including Gb3.[2] By blocking GCS, this compound reduces the production of glucosylceramide, which in turn limits the amount of substrate available for the synthesis of downstream glycosphingolipids like Gb3. This mechanism of action is entirely independent of the specific mutation in the GLA gene, making it a potentially universal treatment for all individuals with Fabry disease.

cluster_synthesis Glycosphingolipid Synthesis cluster_degradation Lysosomal Degradation Ceramide Ceramide Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide Glucosylceramide Synthase (GCS) Gb3 Globotriaosylceramide (Gb3) Glucosylceramide->Gb3 Sequential Glycosylations Lysosome Lysosome (Gb3 Accumulation) Gb3->Lysosome α-Galactosidase A (Deficient in Fabry) Fabry_Disease Fabry Disease Pathology Lysosome->Fabry_Disease This compound This compound This compound->Glucosylceramide Inhibits GCS cluster_preclinical Preclinical Fibroblast Study Workflow Start_Pre Start Culture Culture Fabry Patient Fibroblasts Start_Pre->Culture Treat Treat with this compound (9 days) Culture->Treat Analyze Quantify Gb3 (LC-MS/MS) & Lysosomal Staining Treat->Analyze End_Pre End Analyze->End_Pre cluster_clinical Phase 3 MODIFY and OLE Clinical Trial Workflow Start_Clinical Start Screening Screening & Enrollment (Fabry Patients) Start_Clinical->Screening Randomization Randomization (2:1) Screening->Randomization Treatment_MODIFY 6-Month Treatment: This compound vs. Placebo Randomization->Treatment_MODIFY Assess_MODIFY Assess Biomarkers, Pain, Renal & Cardiac Function Treatment_MODIFY->Assess_MODIFY OLE_Enrollment Option to Enter Open-Label Extension Assess_MODIFY->OLE_Enrollment Treatment_OLE Long-Term This compound Treatment OLE_Enrollment->Treatment_OLE Assess_OLE Long-Term Safety & Efficacy Monitoring Treatment_OLE->Assess_OLE End_Clinical End of Study Assess_OLE->End_Clinical

References

Lucerastat and Its Impact on Cellular Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lucerastat is an oral inhibitor of glucosylceramide synthase (GCS), an essential enzyme in the biosynthesis of glycosphingolipids (GSLs).[1] By targeting the initial step in this pathway, this compound effectively reduces the production of a wide range of downstream GSLs. This mechanism of action, known as substrate reduction therapy (SRT), holds significant therapeutic potential for lysosomal storage disorders characterized by the accumulation of GSLs, most notably Fabry disease.[1][2] In Fabry disease, a deficiency of the enzyme α-galactosidase A leads to the pathological accumulation of globotriaosylceramide (Gb3).[3] this compound aims to alleviate the cellular pathology of Fabry disease by decreasing the synthesis of Gb3 precursors.[1] This technical guide provides an in-depth overview of the cellular pathways affected by this compound, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of the underlying biological processes.

Mechanism of Action: Inhibition of Glucosylceramide Synthase

This compound's primary molecular target is glucosylceramide synthase (GCS), the enzyme responsible for the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide (GlcCer). This is the first committed step in the synthesis of most GSLs. By inhibiting GCS, this compound effectively reduces the available pool of GlcCer, thereby limiting the synthesis of downstream GSLs, including Gb3. This substrate reduction approach is independent of the specific mutation in the GLA gene, making it a potential therapeutic option for a broad range of Fabry disease patients.

The Glycosphingolipid Biosynthesis Pathway

The synthesis of Gb3 begins with the formation of GlcCer from ceramide and UDP-glucose, a reaction catalyzed by GCS. GlcCer is then converted to lactosylceramide (LacCer) by the addition of galactose. Subsequently, the addition of a second galactose molecule to LacCer results in the formation of Gb3. In Fabry disease, the catabolic pathway for Gb3 is impaired due to deficient α-galactosidase A activity, leading to its accumulation in lysosomes. This compound intervenes at the very beginning of this synthetic cascade.

GSL_Biosynthesis Cer Ceramide GCS Glucosylceramide Synthase (GCS) Cer->GCS UDP_Glc UDP-Glucose GlcCer Glucosylceramide (GlcCer) GCS->GlcCer UDP This compound This compound This compound->GCS LacCer Lactosylceramide (LacCer) GlcCer->LacCer + Galactose Gb3 Globotriaosylceramide (Gb3) LacCer->Gb3 + Galactose Accumulation Lysosomal Accumulation Gb3->Accumulation Fabry Fabry Disease (Deficient α-Gal A) Accumulation->Fabry

Figure 1: this compound's Inhibition of the Glycosphingolipid Biosynthesis Pathway.

Quantitative Data on the Effects of this compound

The efficacy of this compound in reducing GSLs has been quantified in various preclinical and clinical settings.

Preclinical Studies
  • In Vitro (Cultured Fibroblasts): In studies using fibroblasts from Fabry disease patients, this compound demonstrated a dose-dependent reduction in Gb3 levels. For 13 different cell lines, the median IC50 for Gb3 reduction was 11 µM, with a median percent reduction of 77%. Furthermore, this compound treatment led to a dose-dependent decrease in LysoTracker Red staining, indicating a reduction in acidic lysosomal compartments.

  • Animal Models: In a Fabry mouse model, oral administration of this compound (1200 mg/kg/day for 20 weeks) resulted in significant reductions of Gb3 in key organs.

TissueParameter% Reductionp-value
KidneysGb333%<0.001
Dorsal Root Gangliaα-galactose-terminated GSLs48%<0.05
LiverGlucosylceramide (24:0)59%<0.001
LiverGb3 (24:1)37%<0.05

Table 1: Effect of this compound in a Fabry Mouse Model.

Clinical Trials
  • Phase 1/2 Study (NCT02930655): In this open-label study, Fabry patients on enzyme replacement therapy (ERT) received this compound (1000 mg twice daily) for 12 weeks.

BiomarkerMean % Decrease from Baseline (SD)
Plasma Glucosylceramide49.0% (16.5%)
Plasma Lactosylceramide32.7% (13.0%)
Plasma Globotriaosylceramide (Gb3)55.0% (10.4%)

Table 2: Change in Plasma Glycosphingolipids after 12 Weeks of this compound Treatment in ERT-Treated Fabry Patients.

  • Phase 3 MODIFY Study (NCT03425539): This randomized, placebo-controlled trial evaluated this compound (1000 mg twice daily) for 6 months in adult Fabry patients not on ERT. While the primary endpoint of reducing neuropathic pain was not met, significant reductions in key biomarkers were observed.

BiomarkerThis compound GroupPlacebo Group
Plasma Gb3~50% decrease12% increase

Table 3: Change in Plasma Gb3 after 6 Months in the MODIFY Study.

Detailed Experimental Protocols

In Vitro Studies with Cultured Fibroblasts

Fibroblast_Workflow Start Fabry Patient Fibroblast Culture Treatment Incubate with this compound (9 days, various concentrations) Start->Treatment Analysis Endpoint Analysis Treatment->Analysis LysoTracker LysoTracker Red Staining (Lysosomal Volume) Analysis->LysoTracker LCMS LC-MS/MS (Sphingolipid Quantification) Analysis->LCMS End Data Interpretation LysoTracker->End LCMS->End

Figure 2: Experimental Workflow for In Vitro Fibroblast Studies.
  • Cell Culture: Fibroblasts derived from skin biopsies of Fabry disease patients are cultured in standard cell culture medium.

  • This compound Treatment: Cells are incubated with varying concentrations of this compound for a period of 9 days to assess dose-dependent effects.

  • LysoTracker Staining: To quantify the volume of acidic lysosomes, live cells are stained with LysoTracker Red DND-99 (typically 50-75 nM in culture medium) for 30-60 minutes at 37°C. The stained area is then quantified using fluorescence microscopy and image analysis software.

  • Sphingolipid Quantification by LC-MS/MS:

    • Lipid Extraction: Cellular lipids are extracted using a methanol-based solvent system.

    • LC Separation: The extracted lipids are separated using liquid chromatography, often with a C4 column and a gradient of methanol and water with ammonium formate and formic acid.

    • MS/MS Detection: The eluted lipids are ionized (e.g., using positive electrospray ionization) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are used to quantify individual sphingolipid species, including different isoforms of Gb3 and GlcCer.

Animal Studies
  • Animal Model: Fabry mouse models (e.g., Gla knockout mice) that accumulate Gb3 are commonly used.

  • This compound Administration: this compound is administered orally, often mixed with the food chow (e.g., 1200 mg/kg/day) for an extended period (e.g., 20 weeks).

  • Tissue Analysis: At the end of the treatment period, animals are euthanized, and various organs (kidneys, liver, dorsal root ganglia) are harvested for sphingolipid analysis by LC-MS/MS as described above.

Clinical Trials (General Protocol)

Clinical_Trial_Flow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization (this compound vs. Placebo) Screening->Randomization Treatment Treatment Period (e.g., 6 months) Randomization->Treatment Assessments Regular Assessments (Blood/Urine Samples, Clinical Endpoints) Treatment->Assessments FollowUp Follow-up Treatment->FollowUp Assessments->Treatment

Figure 3: Generalized Clinical Trial Workflow for this compound.
  • Patient Population: Adult patients with a confirmed diagnosis of Fabry disease.

  • Study Design: Typically randomized, double-blind, placebo-controlled trials.

  • Intervention: Oral administration of this compound (e.g., 1000 mg twice daily) or a matching placebo.

  • Biomarker Analysis: Blood and urine samples are collected at baseline and at regular intervals throughout the study. Plasma and urinary levels of Gb3 and other GSLs are quantified using validated LC-MS/MS methods.

  • Clinical Assessments: Efficacy is also evaluated through clinical endpoints such as neuropathic pain, gastrointestinal symptoms, and kidney and heart function.

Other Affected Cellular Pathways and Processes

While the primary effect of this compound is on GSL biosynthesis, this can have downstream consequences on other cellular processes:

  • Lysosomal Homeostasis: By reducing the influx of GSLs into the lysosome, this compound can help alleviate the lysosomal storage burden. This is evidenced by the reduction in LysoTracker staining in treated cells. A reduction in lysosomal stress can, in turn, improve overall cellular function.

  • Autophagy: Lysosomal storage is known to impair autophagic flux. While not directly studied in the context of this compound, reducing the lysosomal burden could potentially improve the efficiency of autophagy, a critical cellular recycling process.

  • Inflammation and Fibrosis: The accumulation of GSLs can trigger inflammatory responses and contribute to fibrosis in affected tissues. By reducing GSL levels, this compound may indirectly mitigate these pathological processes.

Conclusion

This compound represents a targeted therapeutic approach for Fabry disease and potentially other GSL storage disorders. Its mechanism of action, the inhibition of glucosylceramide synthase, is well-defined and leads to a significant reduction in the biosynthesis of Gb3 and other GSLs. Quantitative data from both preclinical and clinical studies consistently demonstrate the biochemical efficacy of this compound in lowering key disease-related biomarkers. The experimental protocols outlined in this guide provide a framework for the continued investigation and evaluation of this compound and other substrate reduction therapies. Further research will be crucial to fully elucidate the long-term clinical benefits of modulating the glycosphingolipid biosynthesis pathway in lysosomal storage diseases.

References

Methodological & Application

Application Notes and Protocols: Lucerastat Dosage for In Vitro Fibroblast Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lucerastat is an orally bioavailable iminosugar that acts as a competitive inhibitor of glucosylceramide synthase (GCS).[1][2] GCS is a key enzyme in the biosynthesis of most glycosphingolipids (GSLs).[3] In certain lysosomal storage disorders, such as Fabry disease, genetic defects in enzymes responsible for GSL degradation lead to the accumulation of specific GSLs, causing cellular dysfunction.[2] this compound, through substrate reduction therapy (SRT), aims to reduce the rate of GSL synthesis, thereby alleviating the cellular lipid burden.[4] This document provides detailed application notes and protocols for the use of this compound in in vitro fibroblast studies, with a focus on determining effective dosages for reducing glycosphingolipid accumulation.

Mechanism of Action

This compound inhibits glucosylceramide synthase, the enzyme that catalyzes the transfer of glucose from UDP-glucose to ceramide, the first step in the synthesis of glucosylceramides and downstream complex glycosphingolipids, including globotriaosylceramide (Gb3). In Fabry disease, a deficiency of the enzyme α-galactosidase A leads to the accumulation of Gb3. By inhibiting GCS, this compound reduces the production of the precursor glucosylceramide, thereby limiting the synthesis and subsequent accumulation of Gb3.

cluster_GSL_Synthesis Glycosphingolipid Synthesis Pathway cluster_Lucerastat_Action This compound Intervention cluster_Cellular_Outcome Cellular Outcome in Fabry Disease Model Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP-Glucose UDP_Glucose->GCS GlcCer Glucosylceramide (GlcCer) GCS->GlcCer Complex_GSLs Complex Glycosphingolipids (e.g., Gb3) GlcCer->Complex_GSLs Further enzymatic steps Reduced_Gb3 Reduced Gb3 Accumulation This compound This compound This compound->Inhibition Reduced_Lysosomal_Staining Reduced Lysosomal Staining G cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Analysis Phase start Start: Culture Fabry Patient Fibroblasts seed Seed Fibroblasts in Culture Plates start->seed prepare Prepare this compound Working Solutions seed->prepare treat Treat Cells with this compound (9-day incubation) prepare->treat harvest Harvest Cells treat->harvest analysis_split Analysis Type harvest->analysis_split lysotracker LysoTracker Red Staining (Assess Lysosomal Volume) analysis_split->lysotracker  Lysosomal  Analysis lipid_extraction Lipid Extraction analysis_split->lipid_extraction  Glycosphingolipid  Analysis lcms LC-MS/MS Analysis (Quantify Gb3 and GlcCer) lipid_extraction->lcms

References

Application Notes and Protocols for the Use of Lucerastat in Cultured Fabry Patient Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fabry disease is an X-linked lysosomal storage disorder resulting from a deficiency of the enzyme α-galactosidase A (α-Gal A). This deficiency leads to the progressive accumulation of globotriaosylceramide (Gb3) and related glycosphingolipids within lysosomes, causing cellular dysfunction and leading to severe clinical manifestations, including neuropathic pain, renal failure, and cardiomyopathy.[1] Lucerastat is an orally bioavailable inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids.[2][3] By inhibiting GCS, this compound reduces the production of glucosylceramide, a precursor for Gb3. This substrate reduction therapy (SRT) approach aims to decrease the accumulation of Gb3, offering a therapeutic strategy for all Fabry patients, regardless of their specific GLA mutation.

These application notes provide a comprehensive protocol for the treatment of cultured fibroblasts from Fabry disease patients with this compound. The described methods allow for the evaluation of this compound's efficacy in reducing Gb3 levels and lysosomal volume, key indicators of its potential therapeutic benefit.

Data Presentation

The following tables summarize the quantitative effects of this compound on cultured fibroblasts derived from Fabry patients.

Table 1: Effect of this compound on Globotriaosylceramide (Gb3) Levels in Cultured Fabry Patient Fibroblasts

ParameterValueSource
Cell TypeCultured fibroblasts from 15 different Fabry patients
Treatment Duration9 days
Median IC50 for Gb3 Reduction11 µM (Interquartile Range: 8.2–18 µM)
Median Percent Reduction in Gb377% (Interquartile Range: 70–83%)

Table 2: Effect of this compound on Lysosomal Staining in Cultured Fabry Patient Fibroblasts

ParameterObservationSource
AssayLysoTracker Red staining of acidic compartments
Effect of this compoundDose-dependent reduction in LysoTracker Red staining
InterpretationReduction in lysosomal volume and/or acidity, indicative of reduced lysosomal storage

Signaling Pathway

This compound functions as a substrate reduction therapy by inhibiting glucosylceramide synthase. This mode of action is upstream of the enzymatic defect in Fabry disease.

Lucerastat_Signaling_Pathway Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS Substrate Glucosylceramide Glucosylceramide Lactosylceramide Lactosylceramide Glucosylceramide->Lactosylceramide Further Glycosylation Gb3 Globotriaosylceramide (Gb3) (Accumulates in Fabry Disease) Lactosylceramide->Gb3 Lysosome Lysosome Gb3->Lysosome Accumulation alphaGalA α-Galactosidase A (Deficient in Fabry Disease) Gb3->alphaGalA Substrate GCS->Glucosylceramide Product This compound This compound This compound->GCS Inhibition alphaGalA->Lysosome Degradation (Blocked)

Caption: Mechanism of action of this compound in Fabry disease.

Experimental Workflow

The following diagram outlines the general workflow for assessing the efficacy of this compound in cultured Fabry patient cells.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment This compound Treatment cluster_analysis Analysis start Obtain Fabry Patient Dermal Fibroblasts culture Culture and Expand Fibroblasts start->culture seed Seed Cells for Experiment culture->seed treat Treat Cells with this compound (Varying Concentrations) seed->treat control Control (Vehicle) seed->control lyso LysoTracker Red Staining treat->lyso gb3 Gb3 Quantification (LC-MS/MS) treat->gb3 control->lyso control->gb3 microscopy Fluorescence Microscopy lyso->microscopy data Data Analysis gb3->data microscopy->data

Caption: Experimental workflow for evaluating this compound.

Experimental Protocols

Culture of Human Dermal Fibroblasts from Fabry Patients

This protocol outlines the standard procedure for culturing human dermal fibroblasts.

Materials:

  • Human Dermal Fibroblasts (from a certified biobank or patient biopsy)

  • Fibroblast Growth Medium: DMEM supplemented with 15% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% L-Glutamine.

  • 0.1% Gelatin-coated culture flasks/plates (optional, can improve adherence for some cell lines)

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Trypsin-EDTA (0.25%)

  • Sterile tissue culture flasks, plates, and pipettes

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Thawing Cryopreserved Cells:

    • Rapidly thaw the vial of fibroblasts in a 37°C water bath until a small ice crystal remains.

    • Transfer the cell suspension to a sterile centrifuge tube containing 5-10 mL of pre-warmed Fibroblast Growth Medium.

    • Centrifuge at 200 x g for 5 minutes.

    • Aspirate the supernatant and gently resuspend the cell pellet in fresh growth medium.

    • Plate the cells onto a culture flask at a seeding density of 3,000-6,000 cells/cm².

  • Cell Maintenance:

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

    • Change the growth medium every 2-3 days.

  • Subculturing (Passaging):

    • When cells reach approximately 80% confluency, aspirate the medium and wash the cell monolayer once with PBS.

    • Add a minimal volume of Trypsin-EDTA to cover the cell layer and incubate at 37°C for 3-5 minutes, or until cells detach.

    • Neutralize the trypsin by adding an equal volume of Fibroblast Growth Medium.

    • Collect the cell suspension and centrifuge at 200 x g for 5 minutes.

    • Resuspend the cell pellet in fresh medium and re-plate at the desired seeding density.

This compound Treatment Protocol

This protocol describes the treatment of cultured Fabry fibroblasts with this compound.

Materials:

  • This compound (powder or stock solution of known concentration)

  • Vehicle control (e.g., DMSO or sterile water, depending on this compound solvent)

  • Cultured Fabry patient fibroblasts (seeded in appropriate culture plates, e.g., 6-well or 96-well plates)

  • Fibroblast Growth Medium

Procedure:

  • Preparation of this compound Working Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • On the day of the experiment, prepare serial dilutions of this compound in Fibroblast Growth Medium to achieve the desired final concentrations (e.g., a range covering the expected IC50 of 11 µM).

    • Prepare a vehicle control medium containing the same final concentration of the solvent as the highest this compound concentration.

  • Cell Treatment:

    • Aspirate the existing medium from the cultured fibroblasts.

    • Add the prepared this compound-containing medium or vehicle control medium to the respective wells.

    • Incubate the cells for the desired treatment duration (e.g., 9 days).

    • Ensure to change the medium with freshly prepared this compound or vehicle control medium every 2-3 days.

LysoTracker Red Staining for Lysosomal Volume Assessment

This protocol details the staining of acidic compartments (lysosomes) in live cells.

Materials:

  • LysoTracker Red DND-99 (1 mM stock solution in DMSO)

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Fluorescence microscope with appropriate filter sets (Excitation/Emission: ~577/590 nm)

Procedure:

  • Preparation of Staining Solution:

    • Warm the LysoTracker Red stock solution to room temperature.

    • Dilute the LysoTracker Red stock solution in pre-warmed live-cell imaging medium to a final working concentration of 50-75 nM.

  • Staining:

    • Following the this compound treatment period, aspirate the treatment medium from the cells.

    • Add the pre-warmed LysoTracker Red staining solution to each well and incubate for 30-120 minutes at 37°C, protected from light.

    • Aspirate the staining solution and replace it with fresh, pre-warmed live-cell imaging medium.

  • Imaging and Analysis:

    • Immediately image the cells using a fluorescence microscope.

    • Quantify the fluorescence intensity per cell or the number and size of fluorescent puncta using appropriate image analysis software.

Quantification of Globotriaosylceramide (Gb3) by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of Gb3 from cultured fibroblasts. Specific parameters may need to be optimized based on the available instrumentation.

Materials:

  • This compound-treated and control cell pellets

  • Methanol

  • Chloroform

  • Water (LC-MS grade)

  • Internal standard (e.g., a stable isotope-labeled Gb3 analog)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Cell Lysis and Lipid Extraction:

    • After this compound treatment, wash the cells with PBS and harvest them by scraping or trypsinization.

    • Centrifuge to obtain a cell pellet and record the cell number or total protein content for normalization.

    • Resuspend the cell pellet in a known volume of water.

    • Perform a lipid extraction using a chloroform/methanol/water mixture (e.g., a Bligh-Dyer extraction).

    • Add the internal standard to the extraction mixture.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in a suitable injection solvent (e.g., methanol).

    • Inject the sample into the LC-MS/MS system.

    • Separate the lipids using a suitable liquid chromatography column and gradient.

    • Detect and quantify Gb3 and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.

    • Develop a standard curve using known concentrations of a Gb3 standard to quantify the amount of Gb3 in the samples.

    • Normalize the Gb3 levels to cell number or total protein content.

References

Measuring Globotriaosylceramide (Gb3) Reduction in Cell Culture Following Lucerastat Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fabry disease is an X-linked lysosomal storage disorder caused by mutations in the GLA gene, leading to a deficiency of the enzyme α-galactosidase A (α-Gal A). This enzymatic defect results in the progressive accumulation of globotriaosylceramide (Gb3) and related glycosphingolipids within lysosomes, causing cellular dysfunction and leading to severe clinical manifestations affecting the kidneys, heart, and nervous system.[1]

Lucerastat is an oral inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first step in the biosynthesis of most glycosphingolipids, including Gb3.[2][3] By inhibiting GCS, this compound reduces the production of glucosylceramide, the precursor of Gb3. This mechanism, known as Substrate Reduction Therapy (SRT), aims to decrease the overall burden of Gb3 accumulation in cells, independent of the underlying GLA mutation.[2][3] Preclinical studies using cultured fibroblasts from Fabry patients have demonstrated that this compound can dose-dependently reduce Gb3 levels.

This application note provides detailed protocols for the treatment of cultured cells with this compound and the subsequent quantification of Gb3 reduction. The primary method for Gb3 quantification described is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique for lipid analysis.

Mechanism of Action of this compound

This compound acts by competitively inhibiting glucosylceramide synthase (GCS). This enzyme catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide. Glucosylceramide is a key precursor for the synthesis of a large number of glycosphingolipids. In the context of Fabry disease, the subsequent action of lactosylceramide synthase and α-1,4-galactosyltransferase leads to the formation of Gb3. By blocking the initial step, this compound effectively reduces the biosynthesis of Gb3, thereby alleviating the substrate accumulation that is characteristic of Fabry disease.

Caption: Mechanism of this compound Action in Gb3 Pathway.

Experimental Protocols

This section details the necessary protocols for cell culture, this compound treatment, and subsequent Gb3 analysis.

Cell Culture and this compound Treatment

Materials:

  • Human fibroblast cell lines derived from Fabry disease patients (e.g., available from the Coriell Institute for Medical Research)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • Cell culture flasks or plates

Protocol:

  • Cell Culture:

    • Culture Fabry patient-derived fibroblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

    • Passage cells upon reaching 80-90% confluency using Trypsin-EDTA.

  • This compound Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.

    • Store the stock solution in aliquots at -20°C.

  • This compound Treatment:

    • Seed fibroblasts in cell culture plates at a density that allows for logarithmic growth throughout the experiment.

    • Allow cells to adhere and grow for 24 hours.

    • Prepare working solutions of this compound by diluting the stock solution in fresh culture medium to the desired final concentrations. A dose-response experiment is recommended, with concentrations ranging from 1 µM to 50 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

    • Incubate the cells for a period of 9 days. Change the medium with freshly prepared this compound or vehicle every 2-3 days.

Sample Preparation for Gb3 Analysis

Materials:

  • PBS, ice-cold

  • Cell scraper

  • Conical tubes

  • Reagents for protein quantification (e.g., BCA Protein Assay Kit)

Protocol:

  • Cell Harvesting:

    • After the 9-day treatment period, place the culture plates on ice.

    • Aspirate the culture medium.

    • Wash the cell monolayer twice with ice-cold PBS.

    • Add a small volume of ice-cold PBS to each plate and detach the cells using a cell scraper.

    • Transfer the cell suspension to a pre-chilled conical tube.

    • Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.

    • Discard the supernatant and store the cell pellet at -80°C until lipid extraction.

    • For normalization purposes, a separate plate of cells treated in parallel can be used for protein quantification.

Lipid Extraction

Materials:

  • Chloroform

  • Methanol

  • Deionized water

  • Glass vials with Teflon-lined caps

  • Sonicator (bath or probe)

  • Centrifuge

Protocol (Modified Folch Method):

  • Resuspend the cell pellet in a known volume of deionized water.

  • Transfer a portion of the cell suspension to a glass vial for protein quantification.

  • To the remaining cell suspension, add chloroform and methanol to achieve a final solvent ratio of chloroform:methanol:water of 2:1:0.8 (v/v/v).

  • Vortex the mixture thoroughly for 2 minutes.

  • Sonicate the sample in a bath sonicator for 5 minutes.

  • Incubate the mixture at 37°C for 1 hour with shaking.

  • Centrifuge at 1,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (containing the lipids) into a new glass vial.

  • Dry the lipid extract under a stream of nitrogen or using a vacuum concentrator.

  • Resuspend the dried lipid extract in a known volume of a suitable solvent for LC-MS/MS analysis (e.g., methanol).

Gb3 Quantification by LC-MS/MS

Instrumentation and Reagents:

  • A Liquid Chromatography system coupled to a Tandem Mass Spectrometer (e.g., a triple quadrupole mass spectrometer).

  • C18 or a suitable reverse-phase HPLC column.

  • Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate.

  • Mobile Phase B: Methanol with 0.1% formic acid and 1 mM ammonium formate.

  • Gb3 analytical standard.

  • Internal standard (e.g., N-heptadecanoyl-ceramide trihexoside).

Protocol:

  • LC Separation:

    • Set the column temperature to 40°C.

    • Use a flow rate of 0.5 mL/min.

    • Establish a gradient elution, for example: start with 80% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

  • MS/MS Detection:

    • Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

    • Use Multiple Reaction Monitoring (MRM) to detect Gb3 and the internal standard. The specific precursor and product ion transitions will depend on the specific isoform of Gb3 being measured and the internal standard used. For example, a common transition for a Gb3 isoform is m/z 1137.3 > 264.3.

  • Quantification:

    • Prepare a standard curve using the Gb3 analytical standard.

    • Analyze the extracted samples and quantify the amount of Gb3 by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

    • Normalize the Gb3 amount to the protein concentration of the cell lysate.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Dose-Dependent Reduction of Gb3 by this compound

This compound Concentration (µM)Mean Gb3 (pmol/mg protein)Standard Deviation% Reduction vs. Vehicle
0 (Vehicle)150.212.50%
1125.89.816.2%
578.16.248.0%
1045.34.169.8%
2535.93.576.1%
5033.12.977.9%

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 2: IC50 of this compound for Gb3 Reduction in Different Fabry Cell Lines

Cell Line (Genotype)IC50 (µM)
GM00107 (R227X)10.5
WG0898 (N215S)12.1
WG0364 (A143T)9.8
Median 10.8

Note: The IC50 values are hypothetical and for illustrative purposes. Actual values may vary depending on the cell line and experimental conditions. Published data suggests a median IC50 of approximately 11 µM.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram.

A 1. Cell Culture (Fabry Patient Fibroblasts) B 2. This compound Treatment (9 days, dose-response) A->B C 3. Cell Harvesting (Washing and Pelletizing) B->C D 4. Lipid Extraction (Modified Folch Method) C->D E 5. LC-MS/MS Analysis (Gb3 Quantification) D->E F 6. Data Analysis (Normalization and IC50 Calculation) E->F

Caption: Experimental Workflow for Measuring Gb3 Reduction.

Conclusion

The protocols outlined in this application note provide a robust framework for assessing the efficacy of this compound in reducing Gb3 levels in a cell culture model of Fabry disease. Accurate quantification of Gb3 is critical for the preclinical evaluation of substrate reduction therapies. The use of LC-MS/MS ensures high sensitivity and specificity for this purpose. The provided methodologies can be adapted for the evaluation of other GCS inhibitors or therapeutic agents aimed at correcting the underlying pathophysiology of Fabry disease.

References

Application Notes and Protocols: Lucerastat IC50 Determination in Fabry Patient Fibroblasts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fabry disease is an X-linked lysosomal storage disorder characterized by a deficiency in the enzyme α-galactosidase A (α-Gal A). This enzymatic defect leads to the progressive accumulation of globotriaosylceramide (Gb3) and related glycosphingolipids in various cells and tissues, resulting in a multisystemic pathology that includes neuropathic pain, renal failure, and cardiovascular complications.[1][2] Lucerastat is an orally bioavailable inhibitor of glucosylceramide synthase (GCS), the enzyme that catalyzes the first committed step in the biosynthesis of most glycosphingolipids.[1][3] By inhibiting GCS, this compound reduces the production of the substrate for Gb3 synthesis, a therapeutic approach known as substrate reduction therapy (SRT). This approach is independent of the specific GLA gene mutation, making it a potential treatment for a broad range of Fabry patients.[1]

These application notes provide a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in cultured skin fibroblasts derived from patients with Fabry disease. The IC50 value is a critical parameter for evaluating the potency of a drug in a cellular context.

Quantitative Data Summary

The efficacy of this compound in reducing Gb3 levels in Fabry patient fibroblasts has been demonstrated in multiple studies. The following table summarizes the key quantitative data regarding the IC50 of this compound.

ParameterCell TypeValueReference
Median IC50 for Gb3 Reduction Cultured Fibroblasts from 15 Fabry Patients11 µM (Interquartile Range: 8.2–18 µM)
Median Percent Reduction in Gb3 Cultured Fibroblasts from 13 Fabry Patient Cell Lines77% (Interquartile Range: 70–83%)

Signaling Pathway and Experimental Workflow

Glycosphingolipid Biosynthesis Pathway and this compound's Mechanism of Action

This compound acts by inhibiting glucosylceramide synthase (GCS), a key enzyme in the glycosphingolipid biosynthesis pathway. This diagram illustrates the pathway and the point of intervention for this compound.

Glycosphingolipid_Pathway cluster_synthesis Biosynthesis Pathway cluster_inhibition Therapeutic Intervention Ceramide Ceramide GlcCer Glucosylceramide (GlcCer) Ceramide->GlcCer Glucosylceramide Synthase (GCS) LacCer Lactosylceramide (LacCer) GlcCer->LacCer Lactosylceramide Synthase Gb3 Globotriaosylceramide (Gb3) LacCer->Gb3 Gb3 Synthase Lysosome Lysosome Gb3->Lysosome Degradation Pathway AlphaGalA α-Galactosidase A (Deficient in Fabry Disease) Accumulation Accumulation This compound This compound This compound->Ceramide Inhibits GCS

Caption: Glycosphingolipid biosynthesis pathway and the inhibitory action of this compound.

Experimental Workflow for IC50 Determination

The following diagram outlines the key steps for determining the IC50 of this compound in Fabry patient fibroblasts.

Experimental_Workflow start Start: Fabry Patient Fibroblast Culture culture 1. Cell Seeding and Culture start->culture treat 2. Treatment with this compound (Varying Concentrations) for 9 Days culture->treat harvest 3. Cell Harvesting and Lysis treat->harvest extract 4. Lipid Extraction harvest->extract quantify 5. Gb3 Quantification by LC-MS/MS extract->quantify analyze 6. Data Analysis: IC50 Curve Generation quantify->analyze end End: IC50 Value analyze->end

Caption: Experimental workflow for this compound IC50 determination.

Experimental Protocols

Culture of Fabry Patient Fibroblasts

Materials:

  • Cryopreserved Fabry patient-derived fibroblasts

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates

Protocol:

  • Thaw cryopreserved fibroblasts rapidly in a 37°C water bath.

  • Transfer the cell suspension to a centrifuge tube containing pre-warmed DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Centrifuge at 200 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in fresh culture medium.

  • Plate the cells in a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Change the culture medium every 2-3 days.

  • When cells reach 80-90% confluency, passage them using Trypsin-EDTA. For the IC50 experiment, seed the cells into 6-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

This compound Treatment

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Fibroblast culture medium

Protocol:

  • Prepare a serial dilution of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.

  • Remove the medium from the cultured fibroblasts and replace it with the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the cells for 9 days at 37°C and 5% CO2. Change the medium with freshly prepared this compound or vehicle every 2-3 days.

Cell Harvesting and Lipid Extraction

Materials:

  • PBS

  • Cell scrapers

  • Methanol

  • Chloroform

  • Water (LC-MS grade)

  • Internal standard (e.g., C17:0-Gb3)

Protocol:

  • After the 9-day incubation, aspirate the medium and wash the cells twice with ice-cold PBS.

  • Harvest the cells by scraping in 1 mL of ice-cold PBS and transfer to a microcentrifuge tube.

  • Centrifuge at 500 x g for 5 minutes at 4°C.

  • Aspirate the supernatant and add a known amount of internal standard to the cell pellet.

  • Perform a lipid extraction using a modified Folch method:

    • Add 200 µL of methanol to the cell pellet and vortex thoroughly.

    • Add 400 µL of chloroform and vortex again.

    • Add 100 µL of water and vortex to induce phase separation.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase containing the lipids into a new tube.

  • Dry the lipid extract under a stream of nitrogen.

  • Resuspend the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/acetonitrile).

Gb3 Quantification by LC-MS/MS

Instrumentation:

  • Liquid chromatography system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole).

LC Conditions (Example):

  • Column: C18 reversed-phase column

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 50% to 100% B over 10 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

MS/MS Conditions (Example for a common Gb3 isoform):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transition for Gb3 (d18:1/24:0): m/z 1136.8 → 264.3

  • MRM Transition for Internal Standard (C17:0-Gb3): m/z 1052.8 → 264.3

Protocol:

  • Inject the resuspended lipid extracts into the LC-MS/MS system.

  • Acquire data in Multiple Reaction Monitoring (MRM) mode for the specific transitions of different Gb3 isoforms and the internal standard.

  • Integrate the peak areas for each analyte.

  • Normalize the peak area of each Gb3 isoform to the peak area of the internal standard.

  • Calculate the total Gb3 amount by summing the amounts of the individual isoforms.

Data Analysis and IC50 Determination
  • Calculate the percentage of Gb3 reduction for each this compound concentration relative to the vehicle-treated control.

  • Plot the percentage of Gb3 reduction against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism, R).

  • The IC50 value is the concentration of this compound that produces a 50% reduction in Gb3 levels.

Optional Protocol: LysoTracker Staining for Lysosomal Volume Assessment

This compound treatment has also been shown to reduce lysosomal volume in Fabry patient fibroblasts. This can be assessed using LysoTracker dyes.

Materials:

  • LysoTracker Red DND-99 (or other suitable LysoTracker dye)

  • Live-cell imaging medium

  • Fluorescence microscope or flow cytometer

Protocol:

  • Culture and treat Fabry patient fibroblasts with this compound as described above.

  • On the day of analysis, remove the treatment medium and wash the cells with pre-warmed PBS.

  • Incubate the cells with 50-75 nM LysoTracker Red in live-cell imaging medium for 30-60 minutes at 37°C, protected from light.

  • Wash the cells with fresh pre-warmed medium.

  • Image the cells immediately using a fluorescence microscope with the appropriate filter set (for LysoTracker Red: excitation ~577 nm, emission ~590 nm).

  • Alternatively, for quantitative analysis, harvest the cells and analyze the fluorescence intensity by flow cytometry. A dose-dependent decrease in LysoTracker fluorescence intensity would be expected with increasing concentrations of this compound.

References

Application Notes and Protocols: Long-term Safety and Tolerability of Lucerastat

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lucerastat (also known as OGT-923, ACT-434964, CDP923) is an oral inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the initial step in the biosynthesis of most glycosphingolipids (GSLs).[1] By inhibiting GCS, this compound reduces the production of GSLs, a mechanism known as substrate reduction therapy (SRT).[1] This approach is being investigated for lysosomal storage disorders like Fabry disease and Gaucher disease, where genetic defects lead to the accumulation of specific GSLs.[1][2] In Fabry disease, a deficiency of the enzyme alpha-galactosidase A (α-Gal A) causes the accumulation of globotriaosylceramide (Gb3), leading to progressive organ damage, particularly in the kidneys, heart, and nervous system.[3] this compound aims to restore the balance between GSL synthesis and degradation, offering a therapeutic strategy independent of the patient's specific gene mutation.

These notes provide a summary of the long-term safety and tolerability data for this compound, derived from clinical studies, alongside relevant experimental protocols for professionals in drug development and research.

Mechanism of Action: Substrate Reduction

This compound acts by competitively inhibiting glucosylceramide synthase. This enzyme catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide. This is the first committed step in the synthesis of a large family of GSLs, including Gb3. By blocking this initial step, this compound effectively reduces the downstream production of Gb3, thereby alleviating the substrate accumulation that drives the pathology of Fabry disease.

cluster_pathway Glycosphingolipid Synthesis Pathway Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP-Glucose UDP_Glucose->GCS Glucosylceramide Glucosylceramide GCS->Glucosylceramide Catalyzes Downstream Further Steps Glucosylceramide->Downstream Gb3 Globotriaosylceramide (Gb3) Downstream->Gb3 Accumulation Gb3 Accumulation (Fabry Disease Pathology) Gb3->Accumulation This compound This compound This compound->Inhibition Inhibits

Caption: Mechanism of action for this compound as a GCS inhibitor.

Quantitative Safety and Tolerability Data

The safety and tolerability of this compound have been evaluated in several clinical trials involving healthy volunteers and patients with Fabry disease. Data from these studies are summarized below.

Table 1: Summary of Key Clinical Trials for this compound
Study IdentifierPhaseStudy PopulationDurationKey Objectives
SAD Study Phase 131 Healthy Male SubjectsSingle Ascending Doses (100-1000 mg)Evaluate safety, tolerability, and pharmacokinetics of single doses.
MAD Study Phase 137 Healthy Male Subjects7 Consecutive Days (200, 500, 1000 mg b.i.d.)Evaluate safety, tolerability, and pharmacokinetics of multiple doses.
Exploratory Study N/A14 Adult Fabry Patients on ERT12 WeeksEvaluate safety, tolerability, and pharmacodynamics of this compound (1000 mg b.i.d.) as an add-on to ERT.
MODIFY (ID-069A301) Phase 3118 Adult Fabry Patients6 MonthsDetermine efficacy (neuropathic pain) and safety of this compound oral monotherapy.
OLE (NCT03737214) Phase 3107 Adult Fabry Patients (from MODIFY)Up to 96 months (Europe)Determine the long-term safety and tolerability of oral this compound.
Table 2: Reported Adverse Events (AEs) in Clinical Studies
StudyMost Common Reported AEsNotes
Phase 1 (SAD & MAD) Fatigue, constipation, back pain, cough, hot flushes, headache, somnolence.No severe or serious AEs were observed. The incidence of AEs did not appear to increase with dose.
Exploratory (Fabry Patients) 17 AEs were reported by 8 of the 10 patients in the this compound group.No clinically relevant safety abnormalities were observed. This compound was well tolerated over 12 weeks.
Phase 3 (MODIFY & OLE) Hot flushes, flatulence, vertigo, hyponatremia (low sodium), cystitis, respiratory tract infection, nausea, fatigue, dizziness, dry skin, postmenopausal bleeding.The safety and tolerability profile in the open-label extension was consistent with that observed during the MODIFY study. This compound was generally well tolerated.

Experimental Protocols

This section outlines the methodology for a long-term extension study, based on the design of clinical trial NCT03737214, which evaluates the safety and tolerability of this compound in adults with Fabry disease.

Protocol: Long-Term, Open-Label Extension (OLE) Study

1. Study Title: A Multi-center, Open-label, Uncontrolled, Single-arm, Extension Study to Determine the Long-term Safety and Tolerability of Oral this compound in Adult Subjects With Fabry Disease.

2. Primary Objective: To assess the long-term safety and tolerability of oral this compound in adult patients with Fabry disease.

3. Study Design:

  • This is an open-label, single-arm extension study. All participants receive the investigational drug.

  • Participants are those who have completed a preceding 6-month, double-blind, placebo-controlled study (e.g., MODIFY, ID-069A301).

  • The study continues until this compound becomes commercially available in the respective country or is otherwise terminated by the sponsor. Maximum participation in some regions is specified (e.g., up to 96 months in Europe).

cluster_workflow Clinical Trial Workflow: MODIFY and Open-Label Extension Screening Screening Period (6-7 weeks) Randomization Randomization (2:1) Screening->Randomization Treatment This compound (1000 mg b.i.d.) Randomization->Treatment Arm A Placebo Placebo Randomization->Placebo Arm B DB_Period Double-Blind Treatment (6 Months) Treatment->DB_Period Placebo->DB_Period OLE_Decision Enter Extension? DB_Period->OLE_Decision OLE_Study Open-Label Extension (OLE) (NCT03737214) All receive this compound OLE_Decision->OLE_Study Yes FollowUp Safety Follow-Up OLE_Decision->FollowUp No

Caption: Workflow from Phase 3 double-blind trial to OLE study.

4. Participant Population:

  • Inclusion Criteria:

    • Adults (≥18 years) with a confirmed diagnosis of Fabry disease.

    • Must have completed the 6-month treatment period of the antecedent double-blind study.

    • Signed informed consent form (ICF).

    • Women of childbearing potential and fertile men must agree to specified contraception methods.

  • Exclusion Criteria:

    • Pregnant, planning to become pregnant, or lactating.

    • Any condition that, in the investigator's judgment, might interfere with study compliance or interpretation of results.

    • History of specific severe events during the preceding study, such as acute kidney injury (Grade ≥2) or stroke (Grade ≥3).

5. Investigational Treatment:

  • Drug: this compound hard capsules.

  • Dosage: Up to 2000 mg per day, typically administered as 1000 mg twice daily (b.i.d.).

  • Administration: Oral.

6. Safety and Tolerability Assessments: Regular monitoring is conducted throughout the study to assess long-term safety.

  • Adverse Events (AEs): Continuous monitoring, recording, and reporting of all treatment-emergent AEs and serious adverse events (SAEs).

  • Laboratory Tests: Standard hematology, clinical chemistry (including kidney and liver function panels), and urinalysis at scheduled intervals.

  • Vital Signs: Measurement of blood pressure, heart rate, respiratory rate, and temperature at each study visit.

  • Electrocardiograms (ECGs): 12-lead ECGs performed periodically to monitor cardiac function.

  • Physical Examinations: Comprehensive physical examinations conducted at baseline and at specified follow-up visits.

7. Efficacy and Biomarker Assessments (Secondary/Exploratory): While the primary focus is safety, long-term studies also monitor disease markers and clinical outcomes.

  • Biomarkers: Plasma and urine levels of Gb3 and related GSLs (e.g., glucosylceramide, lactosylceramide) are measured to confirm sustained pharmacological activity.

  • Kidney Function: Estimated glomerular filtration rate (eGFR) is monitored to assess the rate of decline in kidney function over time.

  • Cardiac Health: Measures such as left ventricular mass index (LVMI) may be assessed to observe changes in cardiac structure.

Conclusion

Long-term studies of this compound have demonstrated that it is generally well-tolerated in adult patients with Fabry disease. The observed adverse events have been manageable, and no new safety signals have emerged during extended treatment periods. While the Phase 3 MODIFY study did not meet its primary endpoint related to neuropathic pain, it confirmed the drug's potent biochemical effect, significantly reducing plasma Gb3 levels. Ongoing analysis from open-label extension studies will continue to provide crucial data on the long-term clinical impact of substrate reduction therapy with this compound on organ function and disease progression in patients with Fabry disease.

References

Application Notes and Protocols: Utilizing Lucerastat in Combination with Enzyme Replacement Therapy (ERT)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enzyme replacement therapy (ERT) has been a cornerstone in the management of lysosomal storage disorders such as Fabry and Gaucher disease. By intravenously administering a recombinant form of the deficient enzyme, ERT aims to clear the accumulated substrate in various tissues. However, ERT faces challenges, including variable efficacy in certain tissues and the development of neutralizing antibodies. Substrate reduction therapy (SRT) offers a complementary approach by inhibiting the synthesis of the accumulating substrate. Lucerastat, an oral inhibitor of glucosylceramide synthase, is an investigational SRT that has shown promise in reducing the production of glycosphingolipids (GSLs) like globotriaosylceramide (Gb3), which is central to the pathology of Fabry disease.[1][2][3][4]

The combination of this compound and ERT presents a synergistic strategy to simultaneously decrease the production and enhance the clearance of pathogenic GSLs.[5] Preclinical and early clinical studies suggest that this dual approach may lead to improved clinical outcomes compared to either therapy alone. These application notes provide a comprehensive overview of the available data and detailed protocols for preclinical and clinical research involving the combined use of this compound and ERT.

Mechanism of Action: A Dual Approach

The rationale for combining this compound and ERT lies in their distinct yet complementary mechanisms of action.

Enzyme Replacement Therapy (ERT): ERT directly addresses the enzymatic deficiency by supplying a functional version of the missing lysosomal enzyme (e.g., alpha-galactosidase A in Fabry disease). This recombinant enzyme is taken up by cells from the circulation and transported to the lysosome, where it can catabolize the accumulated substrate.

This compound (Substrate Reduction Therapy - SRT): this compound acts upstream in the GSL biosynthesis pathway. It inhibits glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in the synthesis of most GSLs. By reducing the rate of GSL synthesis, this compound decreases the amount of substrate that accumulates within the lysosomes, thereby alleviating the cellular pathology.

The combined therapy, therefore, creates a "push-pull" mechanism: ERT enhances the "pull" by clearing existing substrate, while this compound reduces the "push" by limiting the production of new substrate.

Figure 1: Mechanism of Action for Combination Therapy.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies evaluating the combination of this compound and ERT.

Table 1: Clinical Trial Data - this compound in Combination with ERT (Phase 1b)

ParameterStudy DesignTreatment Group (n=10)ERT Only Group (n=4)OutcomeReference
Study Identifier Single-center, open-label, randomizedThis compound 1,000 mg b.i.d. + ERTERT only-
Treatment Duration 12 weeks---
Plasma Glucosylceramide Mean % change from baseline (SD)-49.0% (16.5%)-Significant decrease
Plasma Lactosylceramide Mean % change from baseline (SD)-32.7% (13.0%)-Significant decrease
Plasma Globotriaosylceramide (Gb3) Mean % change from baseline (SD)-55.0% (10.4%)-Significant decrease

Table 2: Preclinical Data - this compound in Fabry Disease Models

ModelTreatmentKey FindingsReference
Fabry Patient-derived Fibroblasts This compound (dose-dependent)Median Gb3 reduction of 77% (IC50 = 11 µM)
Fabry Mouse Model This compound + ERTMore complete clearance of Gb3 from all tissues compared to either monotherapy
Fabry Mouse Model This compoundReduced Gb3 levels in dorsal root ganglia, kidneys, and heart

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to evaluate the combination of this compound and ERT.

Protocol 1: In Vitro Efficacy in Fabry Patient-Derived Fibroblasts

This protocol details a cell-based assay to assess the efficacy of this compound in combination with ERT in reducing Gb3 levels in cultured fibroblasts from Fabry disease patients.

Materials:

  • Fabry patient-derived fibroblasts

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound (powder, to be dissolved in a suitable solvent like DMSO)

  • Recombinant human α-galactosidase A (agalsidase alfa or beta)

  • Phosphate-buffered saline (PBS)

  • Reagents for GSL extraction (e.g., chloroform, methanol)

  • Reagents and equipment for Gb3 quantification (e.g., LC-MS/MS)

  • Multi-well cell culture plates (e.g., 24-well plates)

Procedure:

  • Cell Seeding: Seed Fabry patient-derived fibroblasts in 24-well plates at a density that allows for logarithmic growth throughout the experiment. Culture overnight to allow for cell attachment.

  • Treatment:

    • Prepare a dose-response curve for this compound (e.g., 0.1, 1, 10, 50, 100 µM).

    • Prepare a dose-response curve for ERT (e.g., 1, 10, 100 ng/mL).

    • Prepare combination treatments with a fixed concentration of ERT and varying concentrations of this compound, and vice versa.

    • Include vehicle-only and ERT-only control wells.

    • Aspirate the old medium and add fresh medium containing the respective treatments.

  • Incubation: Incubate the cells for a predetermined period (e.g., 7-9 days), changing the medium with fresh treatment every 2-3 days.

  • Cell Lysis and GSL Extraction:

    • After the incubation period, wash the cells with PBS.

    • Lyse the cells and extract the GSLs using a suitable method, such as a chloroform/methanol extraction.

  • Gb3 Quantification:

    • Quantify the levels of Gb3 in the cell extracts using a validated method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Normalize the Gb3 levels to the total protein concentration of the cell lysate.

  • Data Analysis:

    • Calculate the percentage reduction in Gb3 levels for each treatment condition compared to the vehicle control.

    • Analyze the data for synergistic, additive, or antagonistic effects of the combination therapy.

Start Start: Seed Fabry Patient Fibroblasts Treatment Treat cells with: - this compound (dose-response) - ERT (dose-response) - Combination - Controls Start->Treatment Incubation Incubate for 7-9 days (refreshing media and treatment) Treatment->Incubation Harvest Harvest Cells: Wash with PBS Incubation->Harvest Extraction Glycosphingolipid Extraction Harvest->Extraction Quantification Quantify Gb3 levels (LC-MS/MS) Extraction->Quantification Analysis Data Analysis: - % Gb3 reduction - Synergy assessment Quantification->Analysis End End Analysis->End Start Start: Acclimate Fabry Mouse Model Grouping Randomize into Treatment Groups: - Vehicle - this compound - ERT - Combination Start->Grouping Treatment Administer Treatments (e.g., 8-12 weeks) Grouping->Treatment Sample_Collection Sample Collection: - Blood (Plasma) - Tissues (Kidney, Heart, etc.) Treatment->Sample_Collection Processing Tissue Processing & Glycosphingolipid Extraction Sample_Collection->Processing Quantification Quantify Gb3 & lyso-Gb3 (LC-MS/MS) Processing->Quantification Analysis Data Analysis: - Compare GSL levels - Statistical analysis Quantification->Analysis End End Analysis->End

References

Application Notes and Protocols: Quantifying Lysosomal Staining in Cells Treated with Lucerastat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lucerastat is an investigational oral substrate reduction therapy for the treatment of lysosomal storage disorders, particularly Fabry disease.[1][2] Fabry disease is an X-linked genetic disorder caused by a deficiency of the enzyme alpha-galactosidase A (α-Gal A), leading to the accumulation of globotriaosylceramide (Gb3) and related glycosphingolipids within lysosomes.[3] This accumulation results in cellular dysfunction and progressive organ damage.[1] this compound inhibits glucosylceramide synthase (GCS), the enzyme responsible for the first step in the biosynthesis of most glycosphingolipids.[4] By inhibiting GCS, this compound reduces the production of the substrate that accumulates in Fabry disease, thereby aiming to alleviate the cellular pathology.

A key hallmark of lysosomal storage disorders is the expansion of the lysosomal compartment. Therefore, quantifying changes in lysosomal volume and number is a critical measure of therapeutic efficacy. This application note provides a detailed protocol for quantifying lysosomal staining in cultured cells, such as fibroblasts from Fabry patients, following treatment with this compound. The protocol utilizes the fluorescent dye LysoTracker Red to stain acidic organelles and outlines a quantitative image analysis workflow using ImageJ/Fiji software.

Principle of the Assay

This protocol is based on the use of LysoTracker Red, a fluorescent acidotropic probe that selectively accumulates in cellular compartments with low internal pH, such as lysosomes. The intensity of LysoTracker staining is proportional to the volume of these acidic organelles. By treating cells with this compound, it is hypothesized that the reduction in Gb3 accumulation will lead to a normalization of lysosomal morphology and a decrease in the overall lysosomal volume, which can be quantified as a reduction in LysoTracker Red fluorescence intensity and stained area.

Signaling Pathway of this compound's Action

Caption: Mechanism of Action of this compound.

Experimental Workflow

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_staining Staining cluster_imaging Image Acquisition cluster_analysis Image Analysis (ImageJ/Fiji) cluster_data Data Analysis start Seed Fabry Patient Fibroblasts treatment Treat with this compound (e.g., 9 days) start->treatment stain Incubate with LysoTracker Red treatment->stain wash Wash and Replace with Fresh Medium stain->wash acquire Fluorescence Microscopy wash->acquire preprocess Image Pre-processing (Background Subtraction) acquire->preprocess segment Cell Segmentation (Define ROI) preprocess->segment threshold Threshold Lysosomal Signal segment->threshold measure Quantify Area and Intensity of Staining threshold->measure analyze Statistical Analysis and Data Visualization measure->analyze

Caption: Experimental workflow for quantifying lysosomal staining.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on Gb3 levels and lysosomal staining in cultured fibroblasts from Fabry patients.

Table 1: Effect of this compound on Gb3 Levels in Fabry Patient Fibroblasts

ParameterValueCell LinesTreatment Duration
Median IC50 for Gb3 Reduction11 µM (IQR: 8.2–18 µM)13 Fabry patient fibroblast lines9 days
Median Percent Reduction in Gb377% (IQR: 70–83%)13 Fabry patient fibroblast lines9 days

IQR: Interquartile Range

Table 2: Effect of this compound on Lysosomal Staining in Fabry Patient Fibroblasts

This compound ConcentrationObservationCell LinesTreatment Duration
Dose-dependentReduction in LysoTracker Red staining of acidic compartments15 Fabry patient fibroblast lines9 days

Note: A study reported that at 50 μM, this compound yielded a reduction of LysoTracker staining of approximately 50% when compared to agalsidase alfa.

Experimental Protocols

Materials and Reagents
  • Fabry patient-derived fibroblasts (e.g., from Coriell Institute)

  • Control (wild-type) human fibroblasts

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • This compound (powder or stock solution)

  • Dimethyl sulfoxide (DMSO)

  • LysoTracker™ Red DND-99 (e.g., Thermo Fisher Scientific)

  • Hoechst 33342 or DAPI for nuclear staining (optional)

  • Multi-well cell culture plates (e.g., 24- or 96-well, preferably with glass or polymer bottoms suitable for imaging)

  • Fluorescence microscope with appropriate filter sets for LysoTracker Red (Excitation/Emission: ~577/590 nm) and nuclear stain (if used)

  • Image analysis software (e.g., ImageJ/Fiji)

Cell Culture and Treatment
  • Cell Seeding: Culture Fabry patient and control fibroblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seed the fibroblasts into multi-well imaging plates at a density that allows for optimal growth and avoids confluence at the end of the experiment.

  • Allow the cells to adhere and grow for 24 hours.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions (including vehicle control) and is typically ≤ 0.1%.

  • Treatment: Remove the culture medium from the wells and replace it with fresh medium containing various concentrations of this compound or vehicle (DMSO) alone. A typical concentration range to test could be from 1 µM to 50 µM.

  • Incubate the cells with this compound for an extended period, for example, 9 days, to allow for the reduction of accumulated substrates. Change the medium with fresh this compound or vehicle every 2-3 days.

Lysosomal Staining with LysoTracker Red
  • Working Solution Preparation: Prepare a working solution of LysoTracker Red DND-99 in pre-warmed (37°C) cell culture medium. The recommended final concentration is typically between 50-100 nM.

  • Staining: Remove the culture medium from the treated cells and add the LysoTracker Red working solution.

  • Incubate the cells for 30 minutes to 2 hours at 37°C, protected from light.

  • Washing: After incubation, remove the staining solution and wash the cells once with fresh, pre-warmed culture medium or PBS.

  • Add fresh, pre-warmed medium to the cells for imaging. If using a nuclear counterstain like Hoechst 33342, it can be added during the last 10-15 minutes of the LysoTracker incubation.

Image Acquisition
  • Immediately after staining, acquire images using a fluorescence microscope.

  • Use consistent acquisition settings (e.g., exposure time, gain, laser power) for all samples to ensure comparability.

  • Acquire images from multiple random fields of view for each condition to ensure the data is representative.

  • Capture images in the appropriate channels for LysoTracker Red and the nuclear stain (if used).

Quantitative Image Analysis using ImageJ/Fiji
  • Open Images: Open the acquired images in ImageJ/Fiji.

  • Pre-processing:

    • If necessary, perform background subtraction to reduce noise and improve signal-to-noise ratio. The "Subtract Background" function with a rolling ball radius appropriate for the image can be used.

  • Cell Segmentation (Region of Interest - ROI - Definition):

    • If a nuclear stain is used, segment the nuclei to count the number of cells.

    • To quantify lysosomal staining on a per-cell basis, define the boundary of each cell to create an ROI. This can be done manually using the freehand selection tool or automated if a whole-cell stain is used.

  • Thresholding:

    • Select the channel corresponding to LysoTracker Red.

    • Use the "Threshold" tool (Image > Adjust > Threshold) to segment the lysosomes. Adjust the threshold manually or use an automated method (e.g., Otsu) to create a binary image where the lysosomes are highlighted. Apply the same thresholding parameters across all images in the experiment.

  • Measurement:

    • Set the measurements to be taken using "Analyze > Set Measurements...". Select "Area", "Mean Gray Value", "Integrated Density", and "Area Fraction". Ensure "Limit to Threshold" is checked.

    • For each cell's ROI, use the "Analyze > Measure" command to quantify the selected parameters for the thresholded lysosomal regions.

    • Total Lysosomal Area per Cell: This is the total area of the thresholded pixels within the cell's ROI.

    • Mean Fluorescence Intensity: This represents the average intensity of the LysoTracker signal within the thresholded lysosomal regions.

    • Integrated Density: This is the product of the area and the mean gray value, representing the total fluorescence signal from lysosomes in the cell.

  • Data Export: The results will be displayed in the "Results" window. Save this data as a .csv file for further statistical analysis.

Data Interpretation

Troubleshooting

  • High Background Staining: Reduce the concentration of LysoTracker Red or decrease the incubation time. Ensure thorough washing after staining.

  • Weak Signal: Increase the concentration of LysoTracker Red or the incubation time. Check the health of the cells, as dying cells may not retain the dye properly.

  • Photobleaching: Minimize the exposure of the stained cells to light. Use an anti-fade mounting medium if fixing the cells (note: LysoTracker is generally recommended for live cells).

  • Inconsistent Image Analysis Results: Ensure that all image acquisition and analysis parameters (especially thresholding) are kept constant across all experimental conditions. Analyze a sufficient number of cells and fields of view to obtain statistically significant results.

By following these detailed protocols, researchers can effectively quantify the effects of this compound on lysosomal storage in a cellular model of Fabry disease, providing valuable data for preclinical drug development and mechanistic studies.

References

Application Notes and Protocols for Testing Lucerastat Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lucerastat is an oral inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first step in the biosynthesis of most glycosphingolipids.[1] By inhibiting GCS, this compound reduces the production of glucosylceramide and its downstream metabolites, such as globotriaosylceramide (Gb3), which accumulate in lysosomal storage disorders like Fabry disease and Gaucher disease.[1][2] This mechanism is known as substrate reduction therapy (SRT).[1] Preclinical studies in animal models of Fabry disease have demonstrated that this compound can reduce the accumulation of Gb3 in key organs, highlighting its therapeutic potential.[3]

These application notes provide an overview of the use of animal models to test the efficacy of this compound, along with detailed protocols for key experiments.

Animal Models

The most relevant animal model for studying the efficacy of this compound in the context of Fabry disease is the α-galactosidase A (α-GAL A) deficient mouse, also known as the GLA knockout (KO) mouse. These mice mimic the genetic defect in Fabry disease and exhibit a progressive accumulation of Gb3 in various tissues, including the kidneys, heart, liver, and dorsal root ganglia. While these mice do not fully recapitulate all the clinical manifestations of human Fabry disease, they are a valuable tool for assessing the biochemical efficacy of therapeutic agents like this compound.

For Gaucher disease, several mouse models exist, including chemically induced models and various genetic models (knockout and knockin). The choice of model depends on the specific subtype of Gaucher disease being studied.

Efficacy Assessment

The primary endpoint for assessing this compound efficacy in animal models of Fabry disease is the reduction of Gb3 levels in target tissues. Secondary endpoints can include the analysis of related biomarkers, histological improvements, and functional outcomes.

Quantitative Data Summary

The following tables summarize the reported efficacy of this compound and other glucosylceramide synthase inhibitors in Fabry disease mouse models.

Table 1: Efficacy of this compound in Fabry Mouse Model (α-GAL A null)

TissueAnalyte% Reduction (Mean)p-valueReference
KidneysGb333%<0.001
Dorsal Root Gangliaα-galactose-terminated glycosphingolipids48%<0.05
LiverGb3 (24:1 isoform)37%<0.05
LiverGlucosylceramide (GlcCer 24:0)59%<0.001

Table 2: Efficacy of Other GCS Inhibitors in Fabry Mouse Models

CompoundDuration of TreatmentTissue% GL-3 ReductionReference
Eliglustat tartrate11 monthsVisceral Tissues (liver, kidney, heart, spleen)40-50%
Genz-682452 (with ERT)9 monthsVisceral Tissues>90%

Signaling Pathway and Experimental Workflow

Signaling Pathway of this compound Action

Lucerastat_Pathway Cer Ceramide GCS Glucosylceramide Synthase (GCS) Cer->GCS GlcCer Glucosylceramide Gb3 Globotriaosylceramide (Gb3) (and other glycosphingolipids) GlcCer->Gb3 Accumulation Lysosomal Accumulation Gb3->Accumulation GCS->GlcCer This compound This compound This compound->GCS

Caption: Mechanism of action of this compound in inhibiting Gb3 synthesis.

Experimental Workflow for Efficacy Testing

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Analysis Phase A Animal Model Selection (e.g., GLA KO Mice) B Group Allocation (Vehicle, this compound) A->B C This compound Administration (e.g., Oral Gavage) B->C D Monitoring (Weight, Health) C->D E Tissue Collection (Kidney, Heart, Liver, DRG) D->E End of Study F Tissue Homogenization E->F I Histology/IHC E->I G Lipid Extraction F->G J Protein Analysis (e.g., Western Blot) F->J H Gb3 Quantification (e.g., LC-MS/MS) G->H

Caption: General workflow for assessing this compound efficacy in a mouse model.

Experimental Protocols

Oral Administration of this compound to Mice (Oral Gavage)

This protocol is adapted from standard institutional guidelines for oral gavage in mice.

Materials:

  • This compound solution in a suitable vehicle (e.g., sterile water, PBS).

  • Animal feeding needles (gavage needles), appropriate size for mice (e.g., 20-22 gauge, 1-1.5 inches long, with a ball tip).

  • Syringes (1 ml).

  • Animal scale.

Procedure:

  • Animal Handling and Restraint:

    • Gently restrain the mouse by scruffing the neck and back to immobilize the head and prevent biting. The mouse's body should be supported.

  • Dosage Calculation:

    • Weigh the mouse to determine the correct volume of this compound solution to administer based on the desired dosage (mg/kg).

  • Gavage Needle Insertion:

    • With the mouse's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the mouth just behind the incisors.

    • Allow the mouse to swallow the ball tip of the needle.

    • Advance the needle slowly and smoothly along the roof of the mouth and down the esophagus until the needle reaches the stomach. Do not force the needle.

  • Compound Administration:

    • Once the needle is in the correct position, slowly depress the syringe plunger to deliver the this compound solution.

    • The volume administered should not exceed 10 ml/kg body weight.

  • Needle Removal and Post-Procedure Monitoring:

    • Gently withdraw the needle in a single, smooth motion.

    • Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy.

Tissue Homogenization for Lipid Analysis

This protocol is a general procedure for preparing tissue homogenates for subsequent lipid extraction.

Materials:

  • Collected tissues (e.g., kidney, liver, heart), snap-frozen in liquid nitrogen and stored at -80°C.

  • Ice-cold homogenization buffer (e.g., 20mM Tris pH 7.8 with protease and phosphatase inhibitors).

  • Homogenizer (e.g., Dounce homogenizer, bead-based homogenizer, or rotor-stator homogenizer).

  • Microcentrifuge tubes.

  • Centrifuge.

Procedure:

  • Sample Preparation:

    • Thaw frozen tissue samples on ice.

    • Weigh a portion of the tissue (e.g., 20-50 mg).

  • Homogenization:

    • Place the tissue in a pre-chilled tube with an appropriate volume of ice-cold homogenization buffer. The buffer-to-tissue ratio is important for efficient lysis.

    • Homogenize the tissue until no visible pieces remain. For hard tissues, a ground glass homogenizer may be necessary, while softer tissues can be processed with an auto homogenizer.

  • Clarification of Homogenate:

    • Centrifuge the homogenate at a low speed (e.g., 300 x g for 5 minutes) to pellet cell debris and unhomogenized tissue.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a fresh, pre-chilled tube. This supernatant contains the cellular components, including lipids.

  • Protein Quantification:

    • Use a small aliquot of the supernatant to determine the protein concentration (e.g., using a Bradford or BCA assay). This is important for normalizing the lipid quantification results.

  • Storage:

    • Store the remaining homogenate at -80°C until lipid extraction.

Immunohistochemistry for Globotriaosylceramide (Gb3)

This protocol outlines the steps for detecting Gb3 in paraffin-embedded tissue sections.

Materials:

  • Paraffin-embedded tissue sections (5 µm) on charged slides.

  • Xylene and graded ethanol series (100%, 95%, 70%) for deparaffinization and rehydration.

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0).

  • Blocking solution (e.g., 5% normal goat serum in PBS).

  • Primary antibody: anti-Gb3 antibody.

  • Secondary antibody: biotinylated or enzyme-labeled anti-mouse/rat IgG.

  • Detection system (e.g., Avidin-Biotin Complex (ABC) with DAB substrate, or polymer-based detection system).

  • Hematoxylin for counterstaining.

  • Mounting medium.

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene to remove paraffin.

    • Rehydrate the sections by sequential immersion in graded ethanol solutions and finally in distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by incubating the slides in pre-heated antigen retrieval solution.

  • Blocking:

    • Incubate the sections with blocking solution to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the sections with the primary anti-Gb3 antibody at the optimal dilution overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Incubate the sections with the secondary antibody for 30-60 minutes at room temperature.

  • Detection:

    • Apply the detection reagent (e.g., ABC reagent or polymer) and incubate.

    • Add the chromogenic substrate (e.g., DAB) and monitor for color development.

  • Counterstaining:

    • Lightly counterstain the sections with hematoxylin.

  • Dehydration and Mounting:

    • Dehydrate the sections through graded ethanol and xylene.

    • Coverslip the slides using a permanent mounting medium.

  • Microscopy:

    • Examine the slides under a light microscope to assess the localization and intensity of Gb3 staining.

Western Blot for Protein Analysis

This is a general protocol for the detection of specific proteins in tissue lysates.

Materials:

  • Tissue homogenate (prepared as described above).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and membrane (PVDF or nitrocellulose).

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody (specific to the protein of interest).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Procedure:

  • Sample Preparation:

    • Determine the protein concentration of the tissue lysate.

    • Mix an equal amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE:

    • Load the samples and a molecular weight marker into the wells of an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.

  • Blocking:

    • Incubate the membrane in blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody at the recommended dilution in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST.

    • Incubate the membrane with the chemiluminescent substrate.

  • Imaging:

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities to quantify protein expression levels, normalizing to a loading control (e.g., β-actin or GAPDH).

References

Application Notes and Protocols for Designing Clinical Trials of Lucerastat in Fabry Disease

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Fabry Disease and Lucerastat

Fabry disease is a rare, X-linked lysosomal storage disorder caused by mutations in the GLA gene, leading to a deficiency of the enzyme alpha-galactosidase A (α-Gal A).[1][2][3] This enzymatic deficiency results in the progressive accumulation of globotriaosylceramide (Gb3) and its deacylated form, globotriaosylsphingosine (lyso-Gb3), in various cells and tissues throughout the body.[4][5] The accumulation of these glycosphingolipids leads to a multisystemic disease characterized by a wide range of symptoms, including neuropathic pain, skin lesions (angiokeratomas), gastrointestinal issues, and progressive damage to vital organs such as the kidneys, heart, and brain.

This compound is an investigational oral substrate reduction therapy (SRT) for the treatment of Fabry disease. Unlike enzyme replacement therapy (ERT), which aims to replace the deficient enzyme, this compound inhibits glucosylceramide synthase (GCS), the first and rate-limiting enzyme in the biosynthesis of most glycosphingolipids, including Gb3. By reducing the production of the substrate, this compound aims to decrease the accumulation of Gb3 and lyso-Gb3, thereby potentially alleviating symptoms and slowing disease progression, irrespective of the patient's GLA mutation type.

Preclinical and Clinical Development of this compound: A Summary

This compound has undergone preclinical and clinical evaluation to determine its safety, tolerability, pharmacokinetics, and efficacy in Fabry disease.

Preclinical Evidence

In preclinical studies, including in a mouse model of Fabry disease, this compound demonstrated the ability to reduce Gb3 levels in key affected organs such as the kidneys and heart. These studies provided the foundational evidence for its potential as a therapeutic agent for Fabry disease.

Clinical Trials Overview

Several clinical trials have been conducted to evaluate this compound in both healthy volunteers and patients with Fabry disease. The pivotal Phase 3 MODIFY trial (NCT03425539) was a multicenter, double-blind, randomized, placebo-controlled study designed to assess the efficacy and safety of oral this compound monotherapy in adult subjects with Fabry disease.

Table 1: Summary of Key this compound Clinical Trial Findings

Trial Phase/Name Patient Population Dosage Primary Endpoint Key Outcomes Safety and Tolerability
Phase 1 Healthy male volunteersSingle and multiple ascending dosesSafety and tolerabilityWell-tolerated with no serious adverse events reported.Good safety profile established.
Phase 1 (NCT02930655) 14 adults with Fabry disease on ERT2000 mg/day (in addition to ERT)Safety and tolerabilityWell-tolerated; significantly reduced blood levels of Gb3 and related molecules compared to ERT alone. No significant effects on kidney or heart function were observed in the short term.Generally well-tolerated.
Phase 3 (MODIFY - NCT03425539) 118 adults with Fabry disease (not on ERT)1000 mg twice dailyChange in neuropathic pain (modified Brief Pain Inventory – Short Form 3)Primary endpoint not met (no significant reduction in neuropathic pain vs. placebo).This compound was well-tolerated.
Secondary/Exploratory Endpoints Statistically significant reduction in plasma Gb3 levels (approximately 50% decrease with this compound vs. 12% increase with placebo).
Open-Label Extension (OLE) of MODIFY (NCT03737214) Participants from the MODIFY trial1000 mg twice dailyLong-term safety and tolerabilityContinued reduction in plasma Gb3 levels. Potential positive long-term effect on kidney function observed. Confirmed the safety and tolerability profile seen in the 6-month randomized period.Consistent with the safety profile observed in the MODIFY trial.

Designing Clinical Trials for this compound in Fabry Disease

The design of clinical trials for this compound should be guided by the unique pathophysiology of Fabry disease, the mechanism of action of the drug, and regulatory considerations for rare diseases.

Key Considerations for Clinical Trial Design
  • Patient Population: Enrollment criteria should be well-defined. This may include patients with a confirmed diagnosis of Fabry disease (based on deficient α-Gal A enzyme activity in males and genetic testing in females), and may target specific subpopulations (e.g., ERT-naive, ERT-experienced, specific age groups, or patients with particular organ involvement).

  • Study Design: A randomized, double-blind, placebo-controlled design is the gold standard for pivotal efficacy trials. For a rare disease like Fabry, adaptive trial designs may also be considered. Long-term open-label extension studies are crucial for assessing long-term safety and efficacy.

  • Comparator: The choice of comparator is critical. For ERT-naive patients, a placebo is appropriate. For patients already on ERT, an add-on design (this compound + ERT vs. placebo + ERT) can be considered.

  • Endpoints: A combination of clinical endpoints, surrogate biomarkers, and patient-reported outcomes should be utilized.

Table 2: Recommended Endpoints for this compound Clinical Trials in Fabry Disease

Endpoint Category Specific Endpoints Rationale
Primary Clinical Endpoints Renal: Change in estimated Glomerular Filtration Rate (eGFR) slope over time.Renal disease is a major cause of morbidity and mortality in Fabry disease. eGFR slope is a recognized endpoint for assessing the progression of chronic kidney disease.
Cardiac: Change in left ventricular mass index (LVMI) assessed by cardiac MRI.Cardiac involvement, particularly left ventricular hypertrophy, is a common and serious complication.
Composite Clinical Events: Time to first occurrence of a composite of renal, cardiac, and cerebrovascular events, and death.A composite endpoint can increase statistical power in a rare disease with a slow progression rate.
Surrogate Endpoints Biomarkers: Change from baseline in plasma and urinary Gb3 and lyso-Gb3 levels.These are direct substrates that accumulate due to the enzyme deficiency and are considered useful surrogate markers of the disease. Reduction in these biomarkers can provide evidence of biological activity.
Histological: Reduction of Gb3 inclusions in biopsied kidney interstitial capillaries.This can be used as a surrogate endpoint for accelerated approval.
Patient-Reported Outcomes (PROs) Fabry Disease Patient-Reported Outcome (FD-PRO): To measure symptom severity.Captures the patient's experience with the disease, including symptoms like pain, fatigue, and gastrointestinal issues, which are highly relevant to quality of life.
General Quality of Life Questionnaires: e.g., SF-36.Provides a broader assessment of the impact of the disease and treatment on the patient's overall well-being.
Exploratory Endpoints Neuropathic Pain: Assessed using validated pain scales (e.g., Brief Pain Inventory).Although the primary endpoint was not met in the MODIFY trial, pain remains a significant symptom for many patients.
Gastrointestinal Symptoms: Assessed using validated questionnaires.GI symptoms are common and can be debilitating for patients with Fabry disease.

Experimental Protocols

Protocol for Quantification of Plasma and Urinary Gb3 and lyso-Gb3

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of Gb3 and lyso-Gb3 in biological matrices.

Methodology:

  • Sample Collection and Preparation:

    • Collect whole blood in EDTA tubes and separate plasma by centrifugation.

    • Collect a 24-hour or spot urine sample.

    • Store samples at -80°C until analysis.

  • Internal Standard Spiking:

    • Add a known concentration of a stable isotope-labeled internal standard (e.g., ¹³C-labeled Gb3 and lyso-Gb3) to an aliquot of plasma or urine.

  • Extraction:

    • Perform a liquid-liquid or solid-phase extraction to isolate the glycosphingolipids from the biological matrix and remove interfering substances.

  • LC-MS/MS Analysis:

    • Inject the extracted sample onto a liquid chromatography system coupled to a tandem mass spectrometer.

    • Separate the analytes from other components using a suitable chromatographic column (e.g., a C18 column).

    • Detect and quantify the analytes and internal standards using multiple reaction monitoring (MRM) in positive ion mode.

  • Data Analysis:

    • Calculate the concentration of Gb3 and lyso-Gb3 in the sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of the analytes.

Protocol for Assessment of Renal Function: eGFR Measurement

Principle: The estimated Glomerular Filtration Rate (eGFR) is calculated from serum creatinine levels, age, sex, and race using a validated equation, most commonly the Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) equation.

Methodology:

  • Serum Creatinine Measurement:

    • Collect a blood sample in a serum separator tube.

    • Allow the blood to clot and then centrifuge to separate the serum.

    • Measure the serum creatinine concentration using a standardized, isotope dilution mass spectrometry (IDMS)-traceable method.

  • eGFR Calculation:

    • Use the following CKD-EPI equation to calculate eGFR:

      • eGFR = 141 × min(Scr/κ, 1)α × max(Scr/κ, 1)-1.209 × 0.993Age × 1.018 [if female] × 1.159 [if Black]

      • Where:

        • Scr is serum creatinine in mg/dL

        • κ is 0.7 for females and 0.9 for males

        • α is -0.329 for females and -0.411 for males

        • min indicates the minimum of Scr/κ or 1

        • max indicates the maximum of Scr/κ or 1

  • Monitoring:

    • Measure eGFR at baseline and at regular intervals throughout the clinical trial (e.g., every 3-6 months) to assess the change in renal function over time.

Protocol for Administration of the Fabry Disease Patient-Reported Outcome (FD-PRO)

Principle: The FD-PRO is a validated, disease-specific questionnaire designed to measure the severity of symptoms experienced by people with Fabry disease.

Methodology:

  • Instrument:

    • Utilize the 19-item FD-PRO instrument, which assesses the severity of symptoms over the past 24 hours. Symptoms include neuropathic pain, tingling, numbness, burning sensations, headache, abdominal pain, heat intolerance, swelling, tinnitus, fatigue, and difficulties with physical activities.

  • Administration:

    • The questionnaire should be administered to patients electronically (e.g., on a handheld device or computer) to ensure data integrity and ease of use.

    • Patients should be trained on how to use the electronic device and complete the questionnaire.

  • Scoring:

    • Patients rate the severity of each symptom on a numeric rating scale from 0 (no symptom) to 10 (symptom at its worst).

    • The individual item scores can be analyzed separately, or domain scores can be calculated as per the instrument's scoring manual.

  • Frequency:

    • The FD-PRO should be administered at baseline and at regular intervals throughout the trial (e.g., monthly) to track changes in symptom severity.

Visualizations

Fabry_Disease_Pathophysiology cluster_gene Genetic Defect cluster_enzyme Enzymatic Deficiency cluster_accumulation Substrate Accumulation cluster_consequences Clinical Manifestations GLA_gene GLA Gene on X-Chromosome Mutation Mutation GLA_gene->Mutation Deficient_Enzyme Deficient or Absent α-Gal A Mutation->Deficient_Enzyme Leads to alpha_Gal_A Alpha-Galactosidase A (α-Gal A) Accumulation Accumulation in Lysosomes Deficient_Enzyme->Accumulation Causes Gb3 Globotriaosylceramide (Gb3) & Lyso-Gb3 Organ_Damage Progressive Organ Damage Accumulation->Organ_Damage Results in Kidney Kidney Failure Organ_Damage->Kidney Heart Cardiac Complications Organ_Damage->Heart Nervous_System Neuropathic Pain, Stroke Organ_Damage->Nervous_System

Caption: Pathophysiology of Fabry Disease.

Lucerastat_MOA cluster_synthesis Glycosphingolipid Synthesis Pathway cluster_intervention Therapeutic Intervention cluster_outcome Therapeutic Outcome Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS Glucosylceramide Glucosylceramide GCS->Glucosylceramide Further_Synthesis Further Synthesis Steps Glucosylceramide->Further_Synthesis Gb3 Globotriaosylceramide (Gb3) Further_Synthesis->Gb3 This compound This compound This compound->Inhibition Reduced_Gb3 Reduced Gb3 Production Reduced_Accumulation Decreased Gb3 Accumulation Reduced_Gb3->Reduced_Accumulation Potential_Benefit Potential Clinical Benefit Reduced_Accumulation->Potential_Benefit

Caption: Mechanism of Action of this compound.

Clinical_Trial_Workflow cluster_planning Trial Planning & Setup cluster_execution Trial Execution cluster_followup Follow-up & Extension cluster_analysis Data Analysis & Reporting Protocol_Design Protocol Design & Endpoint Selection Site_Selection Investigator & Site Selection Protocol_Design->Site_Selection Regulatory_Approval Regulatory & Ethics Committee Approval Site_Selection->Regulatory_Approval Patient_Screening Patient Screening & Enrollment Regulatory_Approval->Patient_Screening Randomization Randomization (this compound vs. Placebo) Patient_Screening->Randomization Treatment_Period Double-Blind Treatment Period Randomization->Treatment_Period Data_Collection Data Collection (eGFR, Biomarkers, PROs) Treatment_Period->Data_Collection End_of_Treatment End of Double-Blind Treatment Data_Collection->End_of_Treatment OLE_Enrollment Open-Label Extension (OLE) Enrollment End_of_Treatment->OLE_Enrollment Long_Term_Followup Long-Term Safety & Efficacy Monitoring OLE_Enrollment->Long_Term_Followup Database_Lock Database Lock Long_Term_Followup->Database_Lock Statistical_Analysis Statistical Analysis of Endpoints Database_Lock->Statistical_Analysis Clinical_Study_Report Clinical Study Report Generation Statistical_Analysis->Clinical_Study_Report Publication Publication & Dissemination Clinical_Study_Report->Publication

Caption: Workflow for a this compound Clinical Trial.

References

Troubleshooting & Optimization

Lucerastat Technical Support Center: Cell Culture Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of Lucerastat in cell culture media. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is also soluble in water and ethanol.[1][2]

Q2: What are the storage conditions and stability of this compound stock solutions?

A2: this compound stock solutions in DMSO are stable for at least 6 months when stored at -80°C and for up to 1 month at -20°C.[1] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1] this compound as a crystalline solid is stable for at least four years when stored at -20°C.[2]

Q3: How should I prepare working solutions of this compound in cell culture media?

A3: To prepare a working solution, the high-concentration DMSO stock should be diluted serially in your cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity. One published study mentions diluting this compound in HBSS with 20 mM HEPES at pH 7.4 for cell culture experiments. If using water as the solvent for the stock solution, it should be filter-sterilized (0.22 µm filter) before use.

Q4: Is there data on the stability of this compound in cell culture media at 37°C?

A4: Currently, there is no publicly available quantitative data specifically detailing the long-term stability of this compound in various cell culture media (e.g., DMEM, RPMI-1640) supplemented with serum at 37°C. As an iminosugar, this compound is generally expected to have good chemical stability in aqueous solutions at physiological pH. However, the complex composition of cell culture media, including the presence of serum proteins and cellular enzymes, can influence compound stability. For long-term experiments (e.g., multi-day incubations), it is recommended to assess its stability under your specific experimental conditions or to replenish the medium with freshly diluted this compound at regular intervals.

Data Presentation: Solubility and Storage

Table 1: this compound Solubility

SolventSolubilityReference
DMSO≥ 30 mg/mL
Water24 mg/mL (with sonication and heating to 80°C)
PBS (pH 7.2)≥ 10 mg/mL
Ethanol≥ 5 mg/mL
DMF≥ 20 mg/mL

Table 2: this compound Stock Solution Storage

Storage TemperatureDurationRecommendationsReference
-80°C≤ 6 monthsAliquot to avoid freeze-thaw cycles.
-20°C≤ 1 monthAliquot to avoid freeze-thaw cycles.

Troubleshooting Guide

Issue 1: Precipitation of this compound in Cell Culture Medium

  • Observation: Cloudiness, crystals, or precipitate in the cell culture medium after adding the this compound working solution.

  • Potential Causes & Solutions:

    • High Final Concentration of this compound: The concentration of this compound may exceed its solubility limit in the aqueous environment of the cell culture medium.

      • Solution: Review the solubility data and consider reducing the final concentration. Perform a solubility test in your specific cell culture medium before treating your cells.

    • High Final DMSO Concentration: A high percentage of DMSO can cause some compounds to precipitate when diluted into an aqueous solution.

      • Solution: Ensure the final DMSO concentration in your cell culture is as low as possible (ideally ≤ 0.1%). Prepare an intermediate dilution of the this compound stock in cell culture medium to minimize the volume of DMSO added to the final culture.

    • Interaction with Media Components: Components in the cell culture medium, such as salts and proteins in fetal bovine serum (FBS), can sometimes interact with the compound and reduce its solubility.

      • Solution: Try preparing the this compound working solution in a serum-free medium first, then add it to your complete medium. If precipitation persists, consider using a different basal medium or a reduced serum concentration if your experiment allows.

Issue 2: Inconsistent or Unexpected Experimental Results

  • Observation: High variability between replicate wells or results that are not dose-dependent.

  • Potential Causes & Solutions:

    • Degradation of this compound: The compound may not be stable over the full duration of your experiment at 37°C.

    • DMSO-Related Artifacts: Even at low concentrations, DMSO can have biological effects on some cell types, potentially confounding the experimental results.

      • Solution: Always include a vehicle control (cell culture medium with the same final concentration of DMSO used in your experimental wells) to account for any effects of the solvent. Ensure the final DMSO concentration is consistent across all relevant wells.

    • Improper Stock Solution Handling: Repeated freeze-thaw cycles can lead to the degradation of the compound in your stock solution.

      • Solution: Always aliquot your stock solution into single-use volumes upon preparation to maintain its integrity.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Prepare Stock Solution:

    • Dissolve this compound powder in high-purity DMSO to a final concentration of 10-50 mM.

    • Ensure complete dissolution by gentle vortexing.

    • Aliquot the stock solution into sterile, single-use microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

  • Prepare Working Solution:

    • Thaw a single aliquot of the this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in your complete cell culture medium to achieve the desired final concentrations.

    • Ensure the final DMSO concentration remains below cytotoxic levels (typically ≤ 0.1%).

    • Gently mix the working solution before adding it to your cell cultures.

Protocol 2: Assessing the Stability of this compound in Cell Culture Medium

  • Objective: To determine the stability of this compound in a specific cell culture medium over time at 37°C.

  • Methodology:

    • Prepare a working solution of this compound in your desired cell culture medium at the final experimental concentration.

    • Aliquot the solution into sterile tubes for each time point to be tested (e.g., 0, 24, 48, 72 hours).

    • Place the samples in a 37°C incubator.

    • At each designated time point, remove one aliquot and store it at -80°C to halt any further degradation.

    • Once all time points are collected, analyze the concentration of this compound in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Compare the concentration at each time point to the initial concentration (time 0) to determine the percentage of degradation.

Visualizations

experimental_workflow Experimental Workflow for this compound Cell-Based Assays cluster_prep Preparation cluster_experiment Experiment cluster_controls Controls cluster_analysis Analysis stock Prepare this compound Stock Solution (in DMSO) aliquot Aliquot for Single Use stock->aliquot store Store at -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw dilute Prepare Working Solution in Cell Culture Medium thaw->dilute treat Treat Cells dilute->treat vehicle Vehicle Control (DMSO) dilute->vehicle incubate Incubate at 37°C treat->incubate untreated Untreated Control assay Perform Cell-Based Assay incubate->assay data Data Analysis assay->data

Caption: Workflow for preparing and using this compound in cell-based assays.

troubleshooting_precipitation Troubleshooting Precipitation of this compound cluster_causes Potential Causes cluster_solutions Solutions precipitation Precipitation Observed in Culture Medium cause1 Concentration > Solubility Limit precipitation->cause1 cause2 High Final DMSO % precipitation->cause2 cause3 Media Component Interaction precipitation->cause3 sol1 Lower Final Concentration cause1->sol1 sol2 Reduce Final DMSO % (≤0.1%) cause2->sol2 sol3 Prepare in Serum-Free Medium First cause3->sol3

Caption: A logical guide to troubleshooting this compound precipitation in cell culture.

References

Technical Support Center: Optimizing Lucerastat for Maximal Gb3 Reduction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Lucerastat to optimize the reduction of globotriaosylceramide (Gb3).

Troubleshooting Guides

This section addresses specific issues that may be encountered during in vitro experiments with this compound.

Issue 1: Suboptimal Gb3 Reduction

  • Possible Cause: this compound concentration is too low.

    • Solution: Increase the concentration of this compound. Refer to the dose-response data in Table 1 to select an appropriate concentration range for your cell type. A concentration titration experiment is recommended to determine the optimal concentration for your specific experimental conditions.

  • Possible Cause: Insufficient incubation time.

    • Solution: Extend the incubation period. Gb3 reduction is time-dependent. Consider a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.

  • Possible Cause: Low cell confluence.

    • Solution: Ensure cells are at an optimal confluence (typically 70-80%) at the time of treatment. Low cell density can affect cellular metabolism and response to treatment.

  • Possible Cause: Incorrect Gb3 quantification.

    • Solution: Verify the accuracy and sensitivity of your Gb3 quantification method. Refer to the detailed experimental protocols for Gb3 quantification provided below. Ensure proper sample preparation and use of internal standards.

Issue 2: High Variability in Experimental Results

  • Possible Cause: Inconsistent cell culture conditions.

    • Solution: Standardize all cell culture parameters, including cell passage number, seeding density, media composition, and incubation conditions (temperature, CO2 levels).

  • Possible Cause: Pipetting errors.

    • Solution: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of this compound and other reagents.

  • Possible Cause: Variability in cell viability.

    • Solution: Monitor cell viability in all experiments, as cytotoxicity can affect Gb3 levels. Use a standard cell viability assay (e.g., MTT or MTS) to assess the impact of this compound on your cells.

Issue 3: Observed Cytotoxicity

  • Possible Cause: this compound concentration is too high.

    • Solution: Reduce the concentration of this compound. While generally well-tolerated at effective concentrations, very high concentrations may induce off-target effects or cellular stress. Perform a dose-response curve to identify the optimal concentration that maximizes Gb3 reduction while minimizing cytotoxicity.

  • Possible Cause: Solvent toxicity.

    • Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic (typically <0.1%). Run a solvent control to assess its effect on cell viability.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids, including globotriaosylceramide (Gb3).[1] By inhibiting GCS, this compound reduces the production of glucosylceramide, the precursor for Gb3, thereby lowering the accumulation of Gb3 in cells.[2][3] This approach is known as substrate reduction therapy (SRT).[1][4]

Q2: What is a recommended starting concentration of this compound for in vitro studies?

A2: Based on in vitro studies using fibroblasts from Fabry patients, a starting concentration in the range of 1 to 10 µM is recommended. The median IC50 for Gb3 reduction has been reported to be approximately 11 µM. However, the optimal concentration can vary depending on the cell type and experimental conditions. A dose-response experiment is highly recommended to determine the optimal concentration for your specific cell line.

Q3: How long should I incubate my cells with this compound?

A3: In cultured Fabry patient fibroblasts, significant Gb3 reduction has been observed after 9 days of treatment. A time-course experiment is recommended to determine the optimal incubation time for your experimental setup.

Q4: What methods can be used to quantify Gb3 levels?

A4: Several methods are available for the quantification of Gb3, including:

  • High-Performance Liquid Chromatography (HPLC)

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

  • Thin-Layer Chromatography (TLC)

  • Immunofluorescence using anti-Gb3 antibodies

LC-MS/MS is a highly sensitive and specific method for quantifying different isoforms of Gb3.

Q5: Is this compound cytotoxic?

A5: this compound is generally well-tolerated in vitro at concentrations effective for Gb3 reduction. However, as with any compound, high concentrations may lead to cytotoxicity. It is crucial to perform a cell viability assay in parallel with your Gb3 reduction experiments to identify a non-toxic working concentration.

Data Presentation

Table 1: In Vitro Efficacy of this compound on Gb3 Reduction in Cultured Fibroblasts from Fabry Patients

This compound Concentration (µM)Median Percent Gb3 Reduction (%)Interquartile Range (%)
Dose-dependent7770-83
Median IC5011 µM8.2-18 µM

Data synthesized from a study on cultured fibroblasts from 15 different Fabry patients.

Experimental Protocols

1. Cell Culture and this compound Treatment

  • Cell Seeding: Plate cells (e.g., human fibroblasts) in a suitable culture vessel (e.g., 6-well plate) at a density that will result in 70-80% confluence at the time of treatment.

  • Cell Culture: Culture cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 9 days), replacing the medium with fresh this compound-containing or control medium every 2-3 days.

  • Cell Harvesting: After the incubation period, wash the cells with phosphate-buffered saline (PBS) and harvest them for Gb3 quantification and cell viability assessment.

2. Gb3 Quantification by LC-MS/MS (Adapted from published methods)

  • Lipid Extraction:

    • Homogenize the cell pellet in a chloroform:methanol (2:1, v/v) solution.

    • Sonicate the mixture and incubate at room temperature.

    • Add water and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Sample Preparation:

    • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol).

    • Add an internal standard (e.g., a non-endogenous Gb3 analog) to each sample for normalization.

  • LC-MS/MS Analysis:

    • Inject the sample into an LC-MS/MS system.

    • Separate the lipids using a suitable column (e.g., C18).

    • Use a gradient elution with mobile phases such as water with formic acid and acetonitrile with formic acid.

    • Detect and quantify the different Gb3 isoforms using a mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Calculate the concentration of each Gb3 isoform by comparing the peak area to that of the internal standard and a standard curve generated with known amounts of Gb3.

3. Cell Viability Assay (MTT Assay Protocol)

  • Cell Treatment: Plate and treat cells with this compound as described in the cell culture protocol in a 96-well plate.

  • MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Visualizations

G cluster_pathway This compound Mechanism of Action Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP-Glucose UDP_Glucose->GCS Glucosylceramide Glucosylceramide GCS->Glucosylceramide This compound This compound This compound->GCS Inhibition downstream Further Glycosylation Glucosylceramide->downstream Gb3 Globotriaosylceramide (Gb3) downstream->Gb3

Caption: this compound inhibits GCS, blocking Gb3 synthesis.

G cluster_workflow Experimental Workflow for Optimizing this compound Concentration start Start culture Culture Fabry Patient Fibroblasts start->culture treat Treat cells with a range of this compound concentrations culture->treat incubate Incubate for a defined period (e.g., 9 days) treat->incubate harvest Harvest cells incubate->harvest split harvest->split quantify Quantify Gb3 levels (LC-MS/MS) split->quantify viability Assess cell viability (MTT/MTS assay) split->viability analyze Analyze data quantify->analyze viability->analyze optimal Determine optimal This compound concentration analyze->optimal Maximal Gb3 reduction with minimal cytotoxicity end End optimal->end

Caption: Workflow for optimizing this compound concentration.

G cluster_troubleshooting Troubleshooting Decision Tree start Suboptimal Gb3 Reduction? conc Is this compound concentration optimal? start->conc Yes incubation Is incubation time sufficient? conc->incubation Yes increase_conc Increase this compound concentration conc->increase_conc No viability Is cell viability high? incubation->viability Yes increase_time Increase incubation time incubation->increase_time No check_viability Check for cytotoxicity. Reduce concentration if needed. viability->check_viability No check_protocol Review Gb3 quantification and cell culture protocols viability->check_protocol Yes increase_conc->start increase_time->start check_viability->start success Optimal Gb3 Reduction check_protocol->success

Caption: Troubleshooting suboptimal Gb3 reduction.

References

Lucerastat Preclinical Off-Target Effects: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Lucerastat observed in preclinical models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an orally bioavailable iminosugar that acts as a competitive inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids.[1] By inhibiting GCS, this compound reduces the production of glucosylceramide and its downstream metabolites, including globotriaosylceramide (Gb3), which accumulates in patients with Fabry disease. This mechanism is known as substrate reduction therapy (SRT).[1]

Q2: What are the known off-target effects of this compound in preclinical models?

Preclinical studies have identified a primary off-target activity for this compound, which is the inhibition of non-lysosomal glucocerebrosidase (GBA2).[1] Additionally, this compound has been shown to be a weak inhibitor of intestinal lactase.[1] Notably, it does not appear to inhibit intestinal sucrase-isomaltase or the lysosomal glucocerebrosidase (GBA1).[1]

Q3: We are observing an unexpected increase in glucosylceramide (GlcCer) levels at low concentrations of this compound in our cell-based assays. Is this a known phenomenon?

Yes, this is a documented effect. In some preclinical studies using Fabry patient-derived fibroblasts, low concentrations of this compound led to an increase in GlcCer levels. This is presumed to be a result of its inhibitory activity on the non-lysosomal glucocerebrosidase (GBA2), an enzyme that hydrolyzes GlcCer. At higher concentrations, the on-target inhibition of GCS becomes dominant, leading to a net reduction in GlcCer.

Q4: Our in vivo rodent studies with this compound are showing mild gastrointestinal disturbances. Could this be related to an off-target effect?

While clinical trial data provides more comprehensive information on side effects in humans, preclinical findings suggest a potential link. This compound is a weak inhibitor of intestinal lactase. Inhibition of this disaccharidase could potentially lead to malabsorption of lactose and subsequent gastrointestinal symptoms. It is important to consider the diet of the preclinical models, as a high lactose content could exacerbate this off-target effect.

Q5: How does the selectivity profile of this compound compare to other iminosugar-based GCS inhibitors like miglustat?

This compound is reported to have a more selective profile than miglustat. Specifically, this compound does not inhibit intestinal sucrase-isomaltase, a known off-target of miglustat that contributes to its gastrointestinal side effects.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Increased glucosylceramide (GlcCer) levels at low this compound concentrations in cell culture.Inhibition of non-lysosomal glucocerebrosidase (GBA2) by this compound.Perform a full dose-response curve to identify the concentration at which GCS inhibition outweighs GBA2 inhibition, leading to a net decrease in GlcCer. Consider quantifying the activity of both GCS and GBA2 in your experimental system.
Unexpected changes in sphingomyelin levels in this compound-treated cells.In some Fabry patient-derived fibroblasts, this compound treatment resulted in a dose-dependent increase in sphingomyelin, while ceramide levels remained unchanged.Measure levels of ceramide and sphingomyelin to assess potential shunting of the metabolic pathway.
Mild diarrhea or other gastrointestinal symptoms in preclinical animal models.Potential inhibition of intestinal lactase by this compound.Analyze the lactose content of the animal diet. Consider using a low-lactose diet to mitigate this potential off-target effect. Conduct ex vivo assays on intestinal tissue to measure lactase activity in the presence of this compound.
Discrepancy between Gb3 reduction and cellular phenotype improvement.The kinetics of Gb3 clearance may not directly correlate with the reversal of all cellular phenotypes. For instance, reduction in LysoTracker staining (indicative of lysosomal volume) by this compound may show different kinetics compared to Gb3 reduction.Conduct time-course experiments to evaluate the temporal relationship between Gb3 reduction and the phenotypic endpoint of interest.

Quantitative Data on this compound's Preclinical Targets

Target Target Type Inhibitory Potency Assay System
Glucosylceramide Synthase (GCS)On-TargetKi: 10.6 µMUsing ceramide as an acceptor
Globotriaosylceramide (Gb3) ReductionOn-Target EffectMedian IC50: 11 µM (range: 8.2-18 µM)Fabry patient-derived fibroblasts
Non-lysosomal Glucocerebrosidase (GBA2)Off-TargetSpecific IC50/Ki not reported in reviewed literature. Inhibition is inferred from the observation of increased GlcCer at low this compound concentrations.Fabry patient-derived fibroblasts
Intestinal LactaseOff-TargetDescribed as a "weak inhibitor". Specific IC50/Ki not reported in reviewed literature.Not specified.
Intestinal Sucrase-IsomaltaseOff-TargetNo inhibition observed.Not specified.
Lysosomal Glucocerebrosidase (GBA1)Off-TargetNo affinity observed.Not specified.

Signaling Pathways and Experimental Workflows

Glycosphingolipid_Metabolism cluster_0 Glycosphingolipid Biosynthesis cluster_1 Glycosphingolipid Catabolism Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP-Glucose GlcCer Glucosylceramide (GlcCer) LCS Lactosylceramide Synthase GlcCer->LCS UDP-Galactose GBA2 Non-lysosomal Glucocerebrosidase (GBA2) GlcCer->GBA2 Hydrolysis LacCer Lactosylceramide Gb3S Gb3 Synthase LacCer->Gb3S UDP-Galactose GBA1 Lysosomal Glucocerebrosidase (GBA1) LacCer->GBA1 Hydrolysis Gb3 Globotriaosylceramide (Gb3) Lysosome Lysosome Gb3->Lysosome GCS->GlcCer LCS->LacCer Gb3S->Gb3 alphaGalA α-Galactosidase A (deficient in Fabry) Lysosome->alphaGalA Hydrolysis alphaGalA->LacCer GBA1->GlcCer GBA2->Ceramide This compound This compound This compound->GCS Inhibits (On-Target) This compound->GBA2 Inhibits (Off-Target)

Caption: Glycosphingolipid metabolism and points of intervention by this compound.

Experimental_Workflow_Off_Target cluster_0 In Vitro Cellular Assay cluster_1 Ex Vivo Disaccharidase Assay cluster_2 Enzyme Activity Assay (GBA2) start_cell Culture Fabry Patient Fibroblasts treat Treat with varying concentrations of this compound start_cell->treat lyse Cell Lysis treat->lyse lipid_extraction Lipid Extraction lyse->lipid_extraction lcms LC-MS/MS Analysis lipid_extraction->lcms data_analysis_cell Quantify GlcCer, Gb3, and Sphingomyelin lcms->data_analysis_cell start_tissue Isolate intestinal mucosa from preclinical model homogenize Homogenize Tissue start_tissue->homogenize incubate Incubate homogenate with Lactose/Sucrose substrate +/- this compound homogenize->incubate measure_glucose Measure glucose release incubate->measure_glucose data_analysis_tissue Determine % inhibition of lactase/sucrase activity measure_glucose->data_analysis_tissue start_enzyme Prepare cell lysate or recombinant GBA2 assay Incubate with fluorescent GBA2 substrate +/- this compound start_enzyme->assay measure_fluorescence Measure fluorescence assay->measure_fluorescence data_analysis_enzyme Calculate IC50 measure_fluorescence->data_analysis_enzyme

Caption: Experimental workflows for assessing this compound's off-target effects.

Detailed Experimental Protocols

Protocol 1: Determination of On-Target Activity in Cultured Fibroblasts

This protocol is adapted from studies on Fabry patient-derived fibroblasts.

1. Cell Culture:

  • Culture Fabry patient-derived fibroblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 1% non-essential amino acids at 37°C in a 5% CO2 humidified incubator.

2. This compound Treatment:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

  • Treat cells with a range of this compound concentrations (e.g., 0.1 to 100 µM) for a specified period (e.g., 9 days). Include a vehicle control.

3. Lipid Extraction:

  • After treatment, wash cells with phosphate-buffered saline (PBS).

  • Lyse the cells and extract lipids using a suitable solvent system (e.g., chloroform:methanol).

4. LC-MS/MS Analysis:

  • Dry the lipid extracts and reconstitute in an appropriate solvent for analysis.

  • Quantify the levels of GlcCer, Gb3, and other relevant sphingolipids using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

5. Data Analysis:

  • Normalize lipid levels to total protein content or cell number.

  • Plot the percentage reduction of Gb3 as a function of this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Assessment of Non-Lysosomal Glucocerebrosidase (GBA2) Inhibition

This protocol is a general approach for measuring GBA2 activity.

1. Enzyme Source Preparation:

  • Prepare cell lysates from a cell line known to express GBA2 or use a commercially available recombinant GBA2 enzyme.

2. GBA2 Activity Assay:

  • Use a fluorescent substrate for GBA2, such as 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), in a buffer at a pH optimal for GBA2 activity (around pH 5.8-6.0).

  • To distinguish GBA2 activity from lysosomal GBA1 activity, the assay can be performed in the presence of a GBA1-specific inhibitor like conduritol B epoxide (CBE).

  • Prepare a reaction mixture containing the enzyme source, the fluorescent substrate, and varying concentrations of this compound.

3. Measurement and Analysis:

  • Incubate the reaction at 37°C for a defined period.

  • Stop the reaction and measure the fluorescence of the liberated 4-methylumbelliferone.

  • Calculate the percentage of GBA2 inhibition for each this compound concentration and determine the IC50 value.

Protocol 3: Evaluation of Intestinal Disaccharidase Inhibition

This protocol is based on established methods for measuring intestinal disaccharidase activity.

1. Tissue Preparation:

  • Euthanize the preclinical animal model and excise a segment of the small intestine (e.g., jejunum).

  • Wash the intestinal segment with ice-cold saline and scrape the mucosa.

  • Homogenize the mucosal scrapings in a suitable buffer (e.g., maleate buffer).

2. Disaccharidase Activity Assay:

  • Prepare reaction mixtures containing the intestinal homogenate, a specific disaccharide substrate (e.g., lactose for lactase activity or sucrose for sucrase activity), and varying concentrations of this compound.

  • Incubate the reactions at 37°C for a set time.

3. Glucose Measurement:

  • Stop the reaction by adding a Tris solution.

  • Measure the amount of glucose released from the disaccharide hydrolysis using a glucose oxidase-based assay.

4. Data Analysis:

  • Calculate the specific activity of the disaccharidase (e.g., in units per milligram of protein).

  • Determine the percentage of inhibition of lactase or sucrase activity at each this compound concentration and calculate the IC50 value if applicable.

References

Managing potential side effects of Lucerastat in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing potential side effects of Lucerastat observed in preclinical animal studies. The information is presented in a question-and-answer format with troubleshooting guides, detailed experimental protocols, and quantitative data summaries to assist in study design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally bioavailable inhibitor of the enzyme glucosylceramide synthase (GCS).[1] GCS is a key enzyme in the biosynthesis of most glycosphingolipids (GSLs). By inhibiting GCS, this compound reduces the production of glucosylceramide, a precursor for a wide range of GSLs.[1] In the context of diseases like Fabry disease, this action is intended to decrease the accumulation of harmful GSLs in tissues.[2]

Q2: What are the most common potential side effects of this compound observed in preclinical animal studies?

Based on available non-clinical safety data, the most notable potential side effects observed in animal studies are:

  • Dermal Findings: Mild and reversible skin changes have been reported in both rodents (rats) and non-rodents (dogs).[3]

  • Reproductive Toxicity: Effects on male fertility have been observed in rats at higher doses.[3]

Q3: Are the side effects observed in animals considered a significant risk for human clinical trials?

The testicular toxicity observed in rats was not seen in mice or dogs at similar or even higher systemic exposure levels, suggesting it may be a species-specific effect and is considered unlikely to be relevant to humans. The dermal findings were of low severity and reversible. As with any investigational drug, careful monitoring in clinical trials is essential.

Troubleshooting Guides

Dermal Side Effects

Issue: Observation of skin abnormalities in study animals.

Potential Manifestations:

  • Acanthosis (epidermal hyperplasia)

  • Hyperkeratosis (thickening of the outer layer of the skin)

  • Lymphoid cell infiltration

Troubleshooting and Management Workflow

Dermal_Effects_Workflow start Dermal Observation in Study Animal clinical_exam Perform Detailed Clinical Skin Examination start->clinical_exam document Document Findings (Photography, Scoring) clinical_exam->document biopsy Consider Skin Biopsy for Histopathology document->biopsy confirm Confirm Acanthosis, Hyperkeratosis, or Infiltration biopsy->confirm If findings are significant continue_monitoring Continue Close Monitoring biopsy->continue_monitoring If findings are minor management Implement Management Strategy confirm->management emollients Topical Emollients for Hyperkeratosis management->emollients dose_adjust Evaluate for Dose Adjustment management->dose_adjust emollients->continue_monitoring dose_adjust->continue_monitoring

Caption: Workflow for troubleshooting dermal side effects.

Management Strategies:

  • Symptomatic Treatment: For hyperkeratosis, the use of topical emollients can help to manage skin dryness and scaling. In severe cases in veterinary practice, topical agents containing keratolytics like lactic acid, salicylic acid, or urea are used.

  • Dose Evaluation: If dermal effects are persistent or worsen, an evaluation of the administered dose may be warranted.

  • Monitoring: Continue regular, detailed skin examinations for all animals in the study.

Male Reproductive Side Effects

Issue: Potential for reduced male fertility.

Potential Manifestations:

  • Changes in sperm parameters (e.g., decreased count, motility)

  • Microscopic findings in the testes and epididymides

Troubleshooting and Management Workflow

Reproductive_Toxicity_Workflow start Concern for Male Reproductive Toxicity in Rat Study semen_analysis Perform Semen Analysis (Sperm Count, Motility, Morphology) start->semen_analysis histopathology Conduct Histopathology of Testes and Epididymides start->histopathology evaluate_findings Evaluate for Changes in Sperm Parameters and Tissue Morphology semen_analysis->evaluate_findings histopathology->evaluate_findings no_effect No Significant Findings evaluate_findings->no_effect No effect_observed Adverse Findings Observed evaluate_findings->effect_observed Yes report Report Findings and Consider Species Specificity no_effect->report dose_response Assess Dose-Response Relationship effect_observed->dose_response consider_reversibility Consider Reversibility Study dose_response->consider_reversibility consider_reversibility->report

Caption: Workflow for investigating male reproductive toxicity.

Management Strategies:

  • Study Design: For definitive studies, follow established guidelines such as the OECD Test Guideline 421 for Reproduction/Developmental Toxicity Screening.

  • Monitoring: Incorporate comprehensive reproductive organ pathology and sperm parameter analysis into toxicology study protocols.

  • Species Comparison: As testicular toxicity was not observed in mice and dogs, conducting studies in multiple species can help determine if findings are species-specific.

Data on Preclinical Side Effects

Table 1: Summary of Dermal Findings in Animal Studies with this compound

SpeciesStudy DurationDoseFindingsSeverityReversibility
Rat26 weeks≥ 1000 mg/kg/dayAcanthosis, hyperkeratosis, lymphoid cell infiltrationMildReversible
DogUp to 39 weeks≥ 300 mg/kg/dayAcanthosis, hyperkeratosis, lymphoid cell infiltrationMildReversible

Data sourced from a clinical trial protocol summarizing non-clinical findings.

Table 2: Summary of Male Reproductive Findings in Animal Studies with this compound

SpeciesStudy DurationDoseFindingsRelevance to Humans
Rat26 weeks≥ 500 mg/kg/dayReduced male fertility, changes in sperm parameters, microscopic findings in testes and epididymidesUnlikely to be relevant
Mouse13 weeksNot specifiedNo changes in sperm parameters or testicular histopathologyN/A
Dog4 weeksNot specifiedNo changes in sperm parameters or testicular histopathologyN/A

Data sourced from a clinical trial protocol summarizing non-clinical findings.

Experimental Protocols

Protocol: Clinical Skin Examination in Rodents
  • Visual Inspection: Once daily, visually inspect the entire body surface of the animal, including the skin and fur, paying close attention to areas with less hair.

  • Palpation: Gently palpate the skin to detect any thickening, nodules, or other abnormalities not readily visible.

  • Scoring: Use a standardized scoring system (e.g., Draize scale) to grade any observed erythema (redness) and edema (swelling).

  • Documentation: Record all observations in the study records. Photograph any significant findings to document changes over time.

  • Hair Clipping: For detailed examination or prior to dermal application of a test substance, carefully clip the hair from the area of interest.

Protocol: Semen Analysis in Rats
  • Sample Collection: Euthanize the animal and dissect the cauda epididymides. Mince the tissue in a pre-warmed buffer solution to allow sperm to disperse.

  • Sperm Count: Use a hemocytometer or a computer-assisted sperm analysis (CASA) system to determine the sperm concentration.

  • Sperm Motility: Assess the percentage of motile sperm and characterize their movement (e.g., progressive, non-progressive) using a CASA system or by manual microscopic evaluation.

  • Sperm Morphology: Prepare a smear of the sperm suspension on a microscope slide, stain it, and evaluate at least 200 sperm for morphological abnormalities under a microscope.

Signaling Pathway

This compound's Mechanism of Action

This compound inhibits glucosylceramide synthase, the enzyme that catalyzes the first step in the synthesis of most glycosphingolipids. This leads to a reduction in the downstream accumulation of these lipids.

GCS_Pathway Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP-Glucose UDP_Glucose->GCS Glucosylceramide Glucosylceramide GCS->Glucosylceramide This compound This compound This compound->GCS Inhibits Complex_GSLs Complex Glycosphingolipids (e.g., Gb3) Glucosylceramide->Complex_GSLs Accumulation Pathological Accumulation Complex_GSLs->Accumulation

Caption: Inhibition of Glucosylceramide Synthase by this compound.

References

Technical Support Center: The In Vitro Impact of Lucerastat on Ceramide Levels

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the use of Lucerastat in in vitro experiments, with a specific focus on its impact on ceramide and other related sphingolipids.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an inhibitor of the enzyme glucosylceramide synthase (GCS).[1][2] GCS is responsible for the first step in the biosynthesis of most glycosphingolipids (GSLs), as it catalyzes the transfer of glucose to ceramide to form glucosylceramide (GlcCer).[1] By inhibiting this enzyme, this compound acts as a substrate reduction therapy (SRT), aiming to decrease the production of GSLs that accumulate in lysosomal storage disorders like Fabry disease.[1][3]

Q2: What is the expected impact of this compound on ceramide levels in vitro?

A2: Contrary to what might be expected from blocking its downstream conversion, in vitro studies have shown that this compound treatment does not lead to an increase or accumulation of its substrate, ceramide.

Q3: If this compound blocks ceramide's conversion, why don't ceramide levels increase?

A3: The current understanding is that a "metabolic shunt" mechanism prevents the accumulation of potentially toxic levels of ceramide. Instead of building up, ceramide is redirected into other metabolic pathways. Specifically, studies have observed a dose-dependent increase in sphingomyelin (SM) levels following this compound treatment in vitro, suggesting ceramide is shunted towards sphingomyelin synthesis.

Q4: What is the direct downstream effect of this compound treatment in vitro?

A4: As a direct consequence of GCS inhibition, this compound causes a dose-dependent reduction in the levels of glucosylceramide (GlcCer) and its downstream derivatives, such as globotriaosylceramide (Gb3). This reduction in Gb3 is the primary therapeutic goal for Fabry disease.

Q5: What is a typical effective concentration range for this compound in vitro?

A5: Based on studies using cultured fibroblasts from Fabry patients, the effective concentration range is in the low micromolar range. The median IC50 value (the concentration at which 50% of the maximal effect is observed) for Gb3 reduction was found to be approximately 11 μM (with a range of 8.2–18 μM). Significant reductions in GlcCer and Gb3 have been observed in the 10–40 μM concentration range.

Q6: What is a recommended incubation time for in vitro experiments with this compound?

A6: To observe significant changes in glycosphingolipid levels, a multi-day incubation period is typically required. Published studies have used incubation times ranging from 3 to 21 days, with many key endpoints being measured after 9 days of continuous treatment with this compound.

Troubleshooting Guide

Problem: My ceramide levels are elevated after this compound treatment.

  • Possible Cause: This is an unexpected result based on published data.

  • Solutions:

    • Verify Analytical Method: Ensure your lipid quantification method (e.g., LC-MS/MS) is properly calibrated and validated for ceramide. Check for interfering lipid species.

    • Assess Cell Health: High levels of cytotoxicity can lead to apoptosis, a process known to be associated with increased ceramide levels. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to rule out excessive cell death.

    • Check Compound Purity: Ensure the this compound compound is pure and has not degraded.

Problem: I am not observing a significant decrease in GlcCer or Gb3 levels.

  • Possible Cause: Suboptimal experimental conditions or analytical issues.

  • Solutions:

    • Increase Concentration: Your this compound concentration may be too low. Try a dose-response experiment with concentrations ranging from 1 μM to 50 μM to determine the IC50 in your specific cell line.

    • Extend Incubation Time: The turnover of GSLs can be slow. If you are using a short incubation period (e.g., < 3 days), extend it to 9 days or longer to allow for sufficient reduction of the lipid pool.

    • Confirm GCS Expression: Ensure your cell model expresses sufficient levels of glucosylceramide synthase (GCS) for this compound to act upon.

    • Verify Lipid Extraction and Analysis: Double-check your lipid extraction protocol for efficiency. Ensure your LC-MS/MS method is sensitive enough to detect changes in the specific GlcCer and Gb3 isoforms you are measuring.

Problem: I am observing high levels of cell toxicity or reduced proliferation.

  • Possible Cause: Off-target effects at high concentrations or solvent toxicity.

  • Solutions:

    • Lower this compound Concentration: While generally well-tolerated, very high concentrations may induce off-target effects. Lower the dose to the recommended effective range (10-40 µM).

    • Check Solvent Concentration: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the cell culture medium is non-toxic (typically ≤ 0.1%). Run a solvent-only vehicle control.

    • Change Media Regularly: For long-term incubations (e.g., 9+ days), ensure you are changing the media and re-dosing with fresh this compound every 2-3 days to maintain nutrient levels and compound stability.

Quantitative Data Summary

The following table summarizes the in vitro efficacy of this compound on key glycosphingolipids in cultured fibroblasts from Fabry patients after 9 days of treatment.

AnalyteEfficacy MetricValueCitation
Globotriaosylceramide (Gb3) Median IC5011 μM (IQR: 8.2–18 μM)
Globotriaosylceramide (Gb3) Median Percent Reduction77% (IQR: 70–83%)
Glucosylceramide (GlcCer d18:1/16:0) Median IC5019 μM (IQR: 15–21 μM)
Glucosylceramide (GlcCer d18:1/24:1) Median IC5042 μM (IQR: 31–51 μM)
Ceramide (Cer) Change ObservedUnaltered
Sphingomyelin (SM) Change ObservedDose-dependently increased

IQR: Interquartile Range

Key Experimental Protocols

In Vitro Treatment of Fibroblasts with this compound

This protocol is a generalized procedure based on methodologies from published studies.

  • Cell Culture: Culture human fibroblasts (e.g., derived from Fabry patients) in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C and 5% CO₂.

  • Seeding: Seed cells into multi-well plates (e.g., 12-well or 24-well) at a density that allows them to reach approximately 50-60% confluency on the day of treatment.

  • Preparation of this compound: Prepare a stock solution of this compound (e.g., 10 mM in DMSO or water, depending on solubility). Prepare serial dilutions in culture media to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50 µM).

  • Treatment: Aspirate the old media from the cells and replace it with media containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 9 days). Replace the media with freshly prepared this compound-containing media every 2-3 days.

  • Cell Harvest: After incubation, wash the cells twice with ice-cold PBS. Lyse the cells using a suitable buffer (e.g., RIPA buffer) or by scraping into a solvent for lipid extraction.

  • Storage: Store cell lysates at -80°C until lipid extraction and analysis.

Quantification of Ceramide and GSLs by LC-MS/MS

This protocol outlines the general steps for lipid analysis.

  • Internal Standards: Add a mixture of appropriate stable isotope-labeled internal standards (e.g., C17:0 ceramide) to the cell lysate to normalize for extraction efficiency and instrument response.

  • Lipid Extraction: Perform a lipid extraction using a standard method like a Bligh-Dyer or Folch extraction. This typically involves adding a chloroform:methanol mixture to the sample, vortexing, and centrifuging to separate the organic (lipid-containing) and aqueous layers.

  • Drying and Reconstitution: Carefully collect the organic layer, dry it down under a stream of nitrogen, and reconstitute the lipid pellet in a suitable injection solvent (e.g., methanol/acetonitrile).

  • LC Separation: Inject the sample onto a reverse-phase HPLC column (e.g., a C18 column). Separate the lipids using a gradient elution with solvents such as water, methanol, acetonitrile, and additives like formic acid or ammonium formate.

  • MS/MS Detection: Analyze the column eluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for each ceramide, GlcCer, and Gb3 species of interest are monitored.

  • Quantification: Create a calibration curve using known concentrations of pure lipid standards. Quantify the endogenous lipid species in the samples by comparing their peak areas to those of the internal standards and the external calibration curve.

Visualizations

Caption: this compound inhibits GCS, blocking Gb3 synthesis and shunting ceramide to sphingomyelin.

Experimental_Workflow A 1. Culture Fabry Patient Fibroblasts B 2. Treat with this compound (e.g., 0-50 µM for 9 days) A->B C 3. Harvest Cells & Lyse B->C D 4. Add Internal Standards & Perform Lipid Extraction C->D E 5. Analyze by LC-MS/MS (MRM Mode) D->E F 6. Quantify Ceramide, GlcCer, Gb3 Against Standard Curve E->F

Caption: Standard experimental workflow for assessing this compound's in vitro effects on lipids.

Troubleshooting_Logic Start Problem: No significant reduction in Gb3 Check1 Is this compound concentration in the effective range (e.g., 10-40 µM)? Start->Check1 Action1 Action: Perform dose-response experiment (1-50 µM) Check1->Action1 No Check2 Was incubation time sufficiently long (e.g., 9+ days)? Check1->Check2 Yes End Solution: Re-run experiment with optimized parameters Action1->End Action2 Action: Increase incubation time to at least 9 days Check2->Action2 No Check3 Is the LC-MS/MS method validated and sensitive for Gb3 isoforms? Check2->Check3 Yes Action2->End Action3 Action: Verify extraction protocol and MS parameters Check3->Action3 No Check3->End Yes Action3->End

Caption: Troubleshooting logic for experiments where this compound fails to reduce Gb3 levels.

References

Lucerastat Technical Support Center: Navigating Research and Clinical Study Limitations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the use of Lucerastat, addressing its limitations as observed in clinical studies. The information is intended to assist researchers in designing experiments, interpreting results, and troubleshooting potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an oral inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first step in the synthesis of most glycosphingolipids (GSLs).[1][2] In the context of Fabry disease, by inhibiting GCS, this compound reduces the production of glucosylceramide, a precursor to globotriaosylceramide (Gb3).[3] The accumulation of Gb3 in the lysosomes of individuals with Fabry disease is a key pathological feature.[1][3] Therefore, this compound acts as a substrate reduction therapy (SRT), aiming to decrease the overall burden of Gb3.

Q2: this compound effectively reduces plasma Gb3 levels. Why did the Phase 3 MODIFY clinical trial not meet its primary endpoint for neuropathic pain?

This is a critical observation from the MODIFY trial. While this compound demonstrated a significant reduction in plasma Gb3 levels (approximately 50% reduction compared to a 12% increase in the placebo group), this did not translate to a statistically significant improvement in neuropathic pain over a six-month period. The precise reasons for this disconnect are not fully understood, but several hypotheses are being explored by the scientific community:

  • Complex Pathophysiology of Fabry Pain: Neuropathic pain in Fabry disease is complex and may not be solely driven by the accumulation of Gb3. Other proposed mechanisms include damage to small nerve fibers (small fiber neuropathy), alterations in ion channel function, and central nervous system sensitization. It is possible that by the time patients are treated, irreversible nerve damage has already occurred, which is not amenable to correction by simply reducing Gb3 levels.

  • Role of Other Glycosphingolipids: While Gb3 is a primary biomarker, other GSLs may also contribute to the pathology of neuropathic pain. The deacylated form of Gb3, globotriaosylsphingosine (lyso-Gb3), is also considered a key pathogenic molecule and may directly sensitize peripheral nociceptive neurons. While this compound reduces the precursor for both, the downstream effects on established pathology may be delayed or insufficient to reverse pain.

  • Time Lag for Clinical Effect: The six-month timeframe of the MODIFY trial's primary endpoint analysis may have been insufficient to observe a clinical benefit in neuropathic pain, even with a reduction in Gb3. Nerve regeneration and repair are slow processes. Longer-term data from the open-label extension of the MODIFY study are being analyzed to assess potential benefits for kidney and heart function.

  • Central vs. Peripheral Effects: While this compound is known to be widely distributed in tissues, including the central nervous system, the extent to which it can reverse established central pain sensitization pathways is unknown.

Q3: What are the known side effects and tolerability profile of this compound in clinical studies?

This compound has been generally well-tolerated in clinical trials. Most adverse events reported have been mild to moderate in intensity.

Troubleshooting Guide for Experimental Use of this compound

This guide addresses potential issues researchers may encounter when using this compound in preclinical or in vitro experiments.

Issue Potential Cause Troubleshooting Steps
Variability in Gb3 reduction between experiments Inconsistent compound purity or stability.Ensure the use of high-purity this compound. Prepare fresh stock solutions for each experiment, as the stability of this compound in various solvents over time may vary.
Cell line-specific differences in GCS expression or activity.Characterize the baseline GCS expression and activity in your cell model. Different cell lines may have varying sensitivities to GCS inhibition.
Assay sensitivity and variability.Optimize your Gb3 measurement assay. Ensure consistent sample preparation and use appropriate internal standards for mass spectrometry-based methods.
Unexpected off-target effects observed Non-specific inhibition at high concentrations.Perform dose-response experiments to determine the optimal concentration of this compound that provides maximal GCS inhibition with minimal off-target effects.
Interaction with other components in the experimental system.Review all components of your experimental medium and setup for potential interactions.
Difficulty in replicating in vivo efficacy in vitro Differences in metabolic processing.Consider the metabolic capabilities of your in vitro system. In vivo, this compound undergoes pharmacokinetic processes that are not replicated in simple cell culture.
Absence of the complex cellular microenvironment.Utilize more complex in vitro models, such as co-cultures or organoids, to better mimic the in vivo environment.

Data from Clinical Studies

Summary of Adverse Events in this compound Clinical Trials
Adverse Event Frequency/Comment Reference
Hot flushesDeemed a possible side effect in a Phase 1 trial.
FlatulenceDeemed a possible side effect in a Phase 1 trial.
VertigoReported more commonly in the this compound group in a Phase 1 trial.
Hyponatremia (low sodium levels)Reported more commonly in the this compound group in a Phase 1 trial.
Cystitis (bladder inflammation)Reported more commonly in the this compound group in a Phase 1 trial.
Respiratory tract infectionReported more commonly in the this compound group in a Phase 1 trial.
Nausea and fatigueReported more commonly in the this compound group in a Phase 1 trial.
DizzinessReported more commonly in the this compound group in a Phase 1 trial.
Dry skinReported more commonly in the this compound group in a Phase 1 trial.
Postmenopausal bleedingReported more commonly in the this compound group in a Phase 1 trial.

Note: This table is a summary of reported adverse events and may not be exhaustive. The frequency of these events in larger trials has not been detailed in the publicly available literature.

Experimental Protocols

Measurement of Glucosylceramide Synthase (GCS) Activity

This protocol is a generalized method. Specific details may need to be optimized for your experimental system.

  • Cell Lysate Preparation:

    • Culture cells to desired confluency.

    • Treat cells with this compound or vehicle control for the desired time.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a suitable buffer (e.g., containing protease inhibitors).

    • Determine protein concentration of the lysate.

  • GCS Activity Assay:

    • Prepare a reaction mixture containing:

      • Cell lysate (containing GCS)

      • Fluorescently-labeled ceramide substrate (e.g., NBD-C6-ceramide)

      • UDP-glucose (co-substrate)

      • Reaction buffer (optimized for pH and ionic strength)

    • Incubate the reaction mixture at 37°C for a specific time.

    • Stop the reaction (e.g., by adding a solvent like chloroform/methanol).

  • Detection and Quantification:

    • Extract the lipids from the reaction mixture.

    • Separate the fluorescently-labeled glucosylceramide product from the unreacted ceramide substrate using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Quantify the amount of fluorescent product using a suitable detector.

    • Normalize GCS activity to the protein concentration of the cell lysate.

Measurement of Globotriaosylceramide (Gb3) Levels

This protocol outlines a general workflow for Gb3 measurement using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Sample Preparation:

    • Collect samples (e.g., plasma, cell pellets, tissue homogenates).

    • Add an internal standard (a stable isotope-labeled version of Gb3) to each sample for accurate quantification.

    • Extract lipids from the sample using a solvent system (e.g., chloroform/methanol).

    • Dry the lipid extract under nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in a suitable solvent.

    • Inject the sample into an LC system coupled to a tandem mass spectrometer.

    • Separate different lipid species using a suitable LC column and gradient.

    • Detect and quantify Gb3 and the internal standard using multiple reaction monitoring (MRM) mode on the mass spectrometer.

  • Data Analysis:

    • Calculate the ratio of the peak area of the endogenous Gb3 to the peak area of the internal standard.

    • Determine the concentration of Gb3 in the original sample by comparing this ratio to a standard curve generated with known amounts of Gb3.

Visualizations

GCS_Pathway Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP_Glucose UDP_Glucose->GCS Glucosylceramide Glucosylceramide GCS->Glucosylceramide Downstream_GSLs Downstream Glycosphingolipids (including Gb3) Glucosylceramide->Downstream_GSLs This compound This compound This compound->GCS Inhibits

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Compound Verify this compound purity and stability Start->Check_Compound Check_Assay Validate Assay (sensitivity, linearity) Start->Check_Assay Check_System Characterize Experimental System (e.g., cell line) Start->Check_System Dose_Response Perform Dose-Response Experiment Check_Compound->Dose_Response Review_Protocol Review and Optimize Protocol Check_Assay->Review_Protocol Check_System->Review_Protocol Consult_Literature Consult Literature for Similar Issues Dose_Response->Consult_Literature Outcome Refined Experiment Dose_Response->Outcome Review_Protocol->Consult_Literature Review_Protocol->Outcome

Caption: Troubleshooting workflow for in vitro experiments.

References

Lucerastat and Neuropathic Pain: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the clinical trial outcomes of Lucerastat for neuropathic pain in Fabry disease.

Frequently Asked Questions (FAQs)

Q1: What was the primary outcome of the Phase 3 MODIFY trial for this compound in treating neuropathic pain?

A1: The Phase 3 MODIFY trial did not meet its primary endpoint.[1][2][3] this compound, administered at a dose of 1000 mg twice daily, failed to demonstrate a statistically significant reduction in neuropathic pain compared to placebo over a six-month treatment period in adult patients with Fabry disease.[1]

Q2: Did this compound show any biological activity in the MODIFY trial?

A2: Yes. Despite failing to reduce neuropathic pain, this compound demonstrated clear biological activity. The trial showed a substantial and consistent reduction in plasma globotriaosylceramide (Gb3), a key biomarker of Fabry disease. In the this compound group, plasma Gb3 levels decreased by approximately 50%, while the placebo group saw an increase of about 12%.

Q3: What was the proposed mechanism of action for this compound in reducing neuropathic pain?

A3: this compound is an oral inhibitor of glucosylceramide synthase, the enzyme responsible for the first step in the synthesis of most glycosphingolipids, including Gb3. The rationale was that by reducing the production of Gb3, this compound would prevent its accumulation in tissues, including the dorsal root ganglia and peripheral nerves, thereby alleviating the small fiber neuropathy that is believed to cause neuropathic pain in Fabry disease.

Q4: Why might have this compound failed to reduce neuropathic pain despite lowering Gb3 levels?

A4: The disconnect between the significant reduction in the plasma biomarker Gb3 and the lack of effect on neuropathic pain suggests several possibilities:

  • Irreversible Nerve Damage: The six-month treatment period may have been too short to see a clinical benefit in patients with established, potentially irreversible, nerve damage. The accumulation of Gb3 over many years might lead to neuronal loss and structural changes that are not readily reversed by simply lowering the substrate.

  • Plasma vs. Tissue Gb3: While plasma Gb3 was significantly reduced, the extent and rate of Gb3 reduction within the dorsal root ganglia and peripheral nerves may not have been sufficient to impact pain perception within the trial's timeframe.

  • Complex Pain Pathophysiology: The pathophysiology of neuropathic pain in Fabry disease is complex and may involve more than just Gb3 accumulation. Other glycosphingolipids or downstream inflammatory and signaling pathway alterations, not sufficiently addressed by this compound, might play a crucial role. Preclinical studies in a Fabry rat model suggest that the sensitization of the TRPA1 ion channel on sensory neurons contributes to mechanical pain behavior. It is possible that reducing Gb3 alone does not reverse this sensitization.

  • Central Sensitization: Chronic neuropathic pain can lead to central sensitization in the spinal cord and brain. This state of heightened sensitivity might persist even if the peripheral driver (Gb3 accumulation) is reduced.

Troubleshooting Experimental Discrepancies

Scenario 1: Your preclinical model of a glucosylceramide synthase inhibitor shows a reduction in a lipid biomarker but no change in pain behavior.

  • Consider the duration of treatment: Is it possible that a longer treatment period is required to observe a functional improvement in pain-related behaviors?

  • Assess nerve pathology: Have you evaluated for evidence of nerve fiber damage or loss? The lack of behavioral change could be due to established, irreversible neuropathy.

  • Investigate alternative pain pathways: Are there other pain-related signaling molecules or ion channels that might be affected by the disease pathology and not directly by your inhibitor? Consider exploring downstream inflammatory markers or ion channel activity.

Scenario 2: You are designing a clinical trial for a new compound for neuropathic pain in a lysosomal storage disorder.

  • Biomarker vs. Clinical Endpoint: The this compound trial highlights the risk of relying solely on a biomarker as a surrogate for clinical efficacy in neuropathic pain. Ensure your trial is powered for a clinically meaningful patient-reported outcome.

  • Patient Population: Consider enrolling patients with earlier-stage disease who may have more reversible neuropathic changes.

  • Trial Duration: A longer trial duration might be necessary to observe changes in deeply entrenched neuropathic pain.

  • Endpoint Selection: Utilize a validated and sensitive patient-reported outcome measure for neuropathic pain. The MODIFY trial used the modified Brief Pain Inventory-Short Form 3 (BPI-SF3).

Quantitative Data Summary

Table 1: Key Efficacy Results from the Phase 3 MODIFY Trial

ParameterThis compound (1000 mg twice daily)Placebo
Primary Endpoint
Change in Neuropathic Pain (modified BPI-SF3)No statistically significant reductionNo statistically significant reduction
Biomarker Endpoint
Mean Change in Plasma Gb3 from Baseline~50% decrease~12% increase

Note: Detailed quantitative data on the primary endpoint (e.g., mean change in pain scores, p-value) have not been publicly released by Idorsia. The information provided is based on company press releases.

Experimental Protocols

Phase 3 MODIFY Clinical Trial Protocol (Summary)

  • Study Design: A multicenter, double-blind, randomized, placebo-controlled, parallel-group study.

  • Participants: 118 adult patients with a genetically confirmed diagnosis of Fabry disease.

  • Intervention: Participants were randomized in a 2:1 ratio to receive either oral this compound (1000 mg twice daily) or placebo for six months.

  • Primary Endpoint: Change from baseline in neuropathic pain as measured by the modified Brief Pain Inventory-Short Form 3 (BPI-SF3).

  • Secondary Endpoints: Included changes in gastrointestinal symptoms and biomarkers of Fabry disease (e.g., plasma Gb3).

Preclinical Fabry Disease Rat Model for Neuropathic Pain (Summary of a representative study)

  • Animal Model: A Fabry disease rat model was generated using CRISPR/Cas9 technology to create a loss-of-function mutation in the alpha-galactosidase A (Gla) gene.

  • Phenotyping: The model exhibits key features of Fabry disease, including the accumulation of Gb3 and other glycosphingolipids in tissues such as the dorsal root ganglia.

  • Behavioral Testing: Mechanical sensitivity was assessed using von Frey filaments applied to the hind paw to determine the paw withdrawal threshold. Fabry rats displayed increased sensitivity to mechanical stimuli (mechanical allodynia).

  • Mechanism of Action Studies: The study investigated the role of the TRPA1 ion channel. In vitro experiments on isolated dorsal root ganglia neurons from Fabry rats showed sensitization of this channel. In vivo, administration of a TRPA1 antagonist was shown to reverse the mechanical pain behavior in the Fabry rats.

Visualizations

cluster_GCS_Inhibition This compound's Mechanism of Action Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS Substrate Glucosylceramide Glucosylceramide Gb3 Globotriaosylceramide (Gb3) Glucosylceramide->Gb3 Further Synthesis alpha_Gal_A α-Galactosidase A (deficient in Fabry Disease) Gb3->alpha_Gal_A Substrate for degradation GCS->Glucosylceramide Product This compound This compound This compound->GCS Inhibition cluster_Trial_Logic This compound MODIFY Trial: Hypothesis vs. Outcome Lucerastat_admin This compound Administration GCS_inhibition Glucosylceramide Synthase Inhibition Lucerastat_admin->GCS_inhibition Gb3_reduction Reduced Plasma Gb3 (Biomarker) GCS_inhibition->Gb3_reduction Nerve_Gb3_reduction Hypothesized Reduction of Gb3 in Nerves Gb3_reduction->Nerve_Gb3_reduction Hypothesized Link No_pain_reduction No Significant Reduction in Neuropathic Pain (Actual Outcome) Gb3_reduction->No_pain_reduction Disconnect Pain_reduction Hypothesized Reduction in Neuropathic Pain (Clinical Endpoint) Nerve_Gb3_reduction->Pain_reduction Hypothesized Link

References

Technical Support Center: Oral Administration of Lucerastat in Research Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the oral administration of Lucerastat in preclinical research models.

Frequently Asked Questions (FAQs)

Q1: My plasma concentrations of this compound are lower than expected. Isn't it supposed to be highly bioavailable?

A1: While preclinical and clinical studies have shown this compound to be a highly soluble small molecule with rapid and complete absorption, several factors in a research setting can lead to lower-than-expected plasma exposure.[1][2][3] These can include issues with the dosing formulation, the animal model itself, or the experimental procedure. This guide will help you troubleshoot these potential issues.

Q2: I'm observing high variability in plasma concentrations between animals in the same dosing group. What could be the cause?

A2: High inter-animal variability is a common challenge in preclinical oral pharmacokinetic studies. Key factors include:

  • Inconsistent Dosing Technique: Inaccurate oral gavage can lead to incomplete dose administration or reflux. Ensure all personnel are properly trained.[4]

  • Physiological Differences: Subtle differences in gastric pH, gastrointestinal motility, and enzyme activity between individual animals can affect absorption.[5]

  • Fasted vs. Fed State: Although clinical studies in humans showed no food effect on this compound absorption, the gastrointestinal physiology of rodents can be more sensitive to the presence of food, which can alter gastric emptying and transit time. Standardizing the fasting period is critical.

  • Coprophagy: Rodents engage in coprophagy (ingestion of feces), which can lead to reabsorption of the compound and affect pharmacokinetic profiles. While difficult to eliminate completely, housing animals in metabolic cages can minimize this.

Q3: Does the choice of animal model significantly impact the oral bioavailability of this compound?

A3: Yes, the choice of animal model can have a significant impact. Different species have distinct gastrointestinal physiology (e.g., gastric pH, intestinal length, transit time, and expression of metabolic enzymes and transporters) that can influence drug absorption. For example, the gastric pH of a dog is more similar to humans than that of a rat, which can be important for pH-dependent drug absorption. While this compound is highly soluble and not expected to be highly sensitive to pH, it is crucial to be consistent with the chosen model and consider these differences when interpreting data and extrapolating to humans.

Q4: Do I need to be concerned about the fed or fasted state of my animals when dosing this compound?

A4: Yes, this is a critical parameter to control. While a clinical study in healthy subjects indicated that food does not affect the total systemic exposure (AUC) of this compound, it is best practice in preclinical studies to use fasted animals to reduce variability. Food can alter gastric emptying time, intestinal pH, and splanchnic blood flow, all of which can influence the rate and extent of drug absorption, particularly in rodents. A standard overnight fast (e.g., 12-18 hours) with free access to water is recommended.

Troubleshooting Guide

Issue 1: Low or Undetectable Plasma Concentrations

I've administered this compound orally to my rats, but the plasma concentrations are very low or undetectable. What should I check?

Low exposure is often related to the formulation or administration technique. Follow this troubleshooting workflow:

cluster_formulation Formulation Checks cluster_gavage Gavage Technique Checks start Low/No Exposure Observed check_formulation Step 1: Verify Dosing Formulation start->check_formulation check_gavage Step 2: Review Oral Gavage Technique check_formulation->check_gavage Formulation OK solubility Is this compound fully dissolved/suspended? (Visually inspect for particulates) check_formulation->solubility check_sampling Step 3: Confirm Blood Sampling & Processing check_gavage->check_sampling Gavage Technique Correct reflux Was there any reflux during/after dosing? check_gavage->reflux check_analysis Step 4: Validate Bioanalytical Method check_sampling->check_analysis Sampling Protocol Correct solution Problem Identified & Resolved check_analysis->solution Method Validated vehicle Is the vehicle appropriate? (e.g., water, saline, 0.5% CMC) concentration Is the dose calculation correct? placement Was the gavage needle placed correctly? acclimatize 1. Acclimatization (>= 3 days) fasting 2. Fasting (Overnight, 12-18h) acclimatize->fasting weigh_dose 3. Body Weight & Dose Calculation fasting->weigh_dose formulation 4. Prepare Dosing Formulation (e.g., in 0.5% CMC) weigh_dose->formulation administer 5. Oral Gavage Administration formulation->administer blood_sampling 6. Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) administer->blood_sampling plasma_prep 7. Plasma Preparation (Centrifugation) blood_sampling->plasma_prep analysis 8. Bioanalysis (LC-MS/MS) plasma_prep->analysis pk_analysis 9. Pharmacokinetic Analysis analysis->pk_analysis Cer Ceramide GCS Glucosylceramide Synthase (GCS) Cer->GCS GlcCer Glucosylceramide LacCer Lactosylceramide GlcCer->LacCer Further Synthesis Steps Gb3 Globotriaosylceramide (Gb3) (Accumulates in Fabry Disease) LacCer->Gb3 Further Synthesis Steps GCS->GlcCer This compound This compound This compound->Inhibition

References

Drug-drug interaction potential of Lucerastat in co-administration studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding the drug-drug interaction (DDI) potential of Lucerastat. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the primary route of elimination for this compound and its implications for drug interactions?

A1: this compound is predominantly eliminated from the body as an unchanged parent compound through renal excretion[1]. Preclinical studies in rats and dogs have shown that hepatic elimination is negligible[2]. This suggests that this compound is unlikely to be a victim of drug interactions with inhibitors or inducers of hepatic cytochrome P450 (CYP) enzymes.

Q2: Is this compound a substrate of any drug transporters?

A2: Yes, in vitro studies have indicated that this compound is a substrate of the human organic cation transporter 2 (OCT2), which is mainly expressed in the kidney[1][2].

Q3: Has the interaction between this compound and an OCT2 inhibitor been studied clinically?

A3: Yes, a clinical study was conducted in 14 healthy male subjects to investigate the effect of cimetidine, an OCT2 inhibitor, on the pharmacokinetics of a single 500 mg dose of this compound[1].

Q4: What were the results of the this compound-cimetidine interaction study?

A4: Co-administration of cimetidine (800 mg twice daily at steady state) resulted in a slight increase in this compound exposure. The geometric mean area under the plasma concentration-time curve from zero to infinity (AUC0-∞) ratio was 1.22 (90% confidence interval [CI] 1.16-1.28). Cimetidine delayed the time to reach maximum this compound concentration (tmax) by 1 hour. However, it did not affect the elimination half-life (t½) or the maximum plasma concentration (Cmax), with geometric mean ratios of 1.00 (0.91-1.10) and 1.04 (0.92-1.17), respectively.

Q5: Is a dose adjustment for this compound needed when co-administered with OCT2 inhibitors?

A5: Based on the study with cimetidine, the changes in this compound's pharmacokinetics are not considered clinically relevant. Therefore, it is suggested that this compound can be co-administered with OCT2 inhibitors without the need for dose adjustment.

Q6: Is there any information on the potential for this compound to inhibit or induce cytochrome P450 (CYP) enzymes?

A6: Currently, there is no publicly available in vitro or in vivo data on the potential of this compound to inhibit or induce major CYP enzymes, such as CYP3A4, CYP2D6, CYP2C9, CYP2C19, or CYP1A2.

Q7: Is this compound known to be a substrate or inhibitor of other key drug transporters like P-glycoprotein (P-gp), BCRP, OATP1B1, or OATP1B3?

A7: There is no publicly available information from in vitro or clinical studies to confirm whether this compound is a substrate or inhibitor of P-gp, BCRP, OATP1B1, or OATP1B3.

Troubleshooting Guide for Experimental Studies

Issue: Designing a co-administration study with this compound and a new chemical entity (NCE) where the DDI potential is unknown.

Guidance:

  • Prioritize in vitro screening: Given the lack of public data, it is crucial to conduct your own in vitro experiments to assess the DDI potential of this compound as both a potential victim and perpetrator.

  • CYP Inhibition/Induction Assays:

    • Inhibition: Perform in vitro incubation studies with human liver microsomes or recombinant human CYP enzymes to determine the half-maximal inhibitory concentration (IC50) of this compound against major CYP isoforms.

    • Induction: Use fresh or cryopreserved human hepatocytes to evaluate the potential of this compound to induce the expression of key CYP enzymes (e.g., CYP1A2, CYP2B6, CYP3A4) by measuring changes in mRNA levels and/or enzyme activity.

  • Transporter Interaction Assays:

    • Utilize commercially available cell lines overexpressing specific transporters (e.g., P-gp, BCRP, OATP1B1, OATP1B3, OCT2) to determine if this compound is a substrate or inhibitor of these transporters.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound (500 mg single dose) When Co-administered with Cimetidine (800 mg BID) in Healthy Male Subjects

Pharmacokinetic ParameterThis compound Alone (Geometric Mean)This compound + Cimetidine (Geometric Mean)Geometric Mean Ratio (90% CI)
AUC0-∞ (ng·h/mL) Data not providedData not provided1.22 (1.16 - 1.28)
Cmax (ng/mL) Data not providedData not provided1.04 (0.92 - 1.17)
tmax (h) Median value not providedDelayed by 1 hourNot Applicable
t½ (h) Data not providedData not provided1.00 (0.91 - 1.10)

CI: Confidence Interval

Experimental Protocols

Protocol: Clinical Drug-Drug Interaction Study of this compound with an OCT2 Inhibitor (Cimetidine)

  • Study Design: This was a clinical study conducted in 14 healthy male subjects.

  • Treatment Arms:

    • Reference: Single oral dose of 500 mg this compound.

    • Test: Co-administration of a single oral dose of 500 mg this compound with 800 mg of cimetidine given twice daily at steady state.

  • Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points to determine the plasma concentrations of this compound.

  • Bioanalytical Method: Plasma concentrations of this compound were measured using a validated bioanalytical method.

  • Pharmacokinetic Analysis: Non-compartmental analysis was used to determine pharmacokinetic parameters such as AUC0-∞, Cmax, tmax, and t½.

  • Statistical Analysis: Geometric mean ratios and 90% confidence intervals were calculated for the primary pharmacokinetic parameters to assess the magnitude of the interaction.

Visualizations

G cluster_0 This compound Metabolism and Transport Lucerastat_Administered Oral this compound Absorption Systemic Circulation Lucerastat_Administered->Absorption OCT2 OCT2 Transporter (Kidney) Absorption->OCT2 Renal_Excretion Renal Excretion (Unchanged) OCT2->Renal_Excretion Cimetidine Cimetidine (OCT2 Inhibitor) Cimetidine->OCT2 Inhibition

Caption: Interaction of this compound with the OCT2 transporter and the inhibitory effect of cimetidine.

G cluster_1 Recommended DDI Investigation Workflow for this compound Start Investigating a potential DDI with this compound In_Vitro_Screening Conduct In Vitro Assays Start->In_Vitro_Screening CYP_Assays CYP Inhibition (IC50) CYP Induction (EC50, Emax) In_Vitro_Screening->CYP_Assays Transporter_Assays Transporter Substrate/Inhibition (P-gp, BCRP, OATPs, etc.) In_Vitro_Screening->Transporter_Assays Risk_Assessment Assess Clinical Relevance (Compare in vitro data to expected clinical concentrations) CYP_Assays->Risk_Assessment Transporter_Assays->Risk_Assessment No_Interaction No Clinically Relevant Interaction Predicted Risk_Assessment->No_Interaction Low Risk Potential_Interaction Potential for Clinically Relevant Interaction Risk_Assessment->Potential_Interaction High Risk Clinical_DDI_Study Consider a Clinical DDI Study Potential_Interaction->Clinical_DDI_Study

Caption: A logical workflow for investigating potential drug-drug interactions with this compound.

References

Validation & Comparative

A Head-to-Head Comparison: Lucerastat vs. Migalastat Efficacy in Fabry Disease Fibroblasts

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro efficacy of lucerastat and migalastat in fibroblasts derived from patients with Fabry disease. This analysis is supported by experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Fabry disease, an X-linked lysosomal storage disorder, arises from mutations in the GLA gene, leading to deficient activity of the enzyme α-galactosidase A (α-Gal A). This deficiency results in the progressive accumulation of globotriaosylceramide (Gb3) and related glycosphingolipids within lysosomes, causing cellular dysfunction and multi-organ pathology. Two distinct therapeutic strategies, substrate reduction therapy (SRT) with this compound and pharmacological chaperone therapy (PCT) with migalastat, offer oral treatment options for Fabry disease. This guide delves into their comparative efficacy at the cellular level, specifically within patient-derived fibroblasts.

Executive Summary of Efficacy

A key study directly comparing the effects of this compound and migalastat in cultured fibroblasts from 15 Fabry patients with various GLA mutations demonstrated a clear dose-dependent reduction in Gb3 levels with this compound treatment.[1] In contrast, under the tested conditions, migalastat did not show a consistent dose-responsive effect on Gb3 reduction in the same cell lines.[2]

Quantitative Data Presentation

The following table summarizes the quantitative efficacy of this compound in reducing Gb3 levels in Fabry patient fibroblasts, as reported by Welford et al. (2018).

DrugParameterValueCell Lines
This compound Median IC50 for Gb3 Reduction11 µM (IQR: 8.2–18 µM)13 of 15 Fabry patient fibroblast lines
Median Percent Gb3 Reduction77% (IQR: 70–83%)13 of 15 Fabry patient fibroblast lines
Migalastat Gb3 ReductionNot consistently dose-responsive15 Fabry patient fibroblast lines

IC50: Half-maximal inhibitory concentration; IQR: Interquartile range.

Mechanisms of Action: A Tale of Two Strategies

This compound and migalastat employ fundamentally different mechanisms to address the underlying pathology of Fabry disease.

This compound: Substrate Reduction Therapy

This compound acts as an inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in the synthesis of most glycosphingolipids, including Gb3.[2][3][4] By blocking this initial step, this compound reduces the overall production of Gb3, thereby lessening its accumulation in the lysosomes regardless of the specific GLA mutation.

cluster_synthesis Glycosphingolipid Synthesis cluster_lysosome Lysosome Ceramide Ceramide Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide Glucosylceramide Synthase (GCS) Lactosylceramide Lactosylceramide Glucosylceramide->Lactosylceramide Gb3 Globotriaosylceramide (Gb3) Lactosylceramide->Gb3 Gb3_lysosome Gb3 Accumulation Gb3->Gb3_lysosome Trafficking This compound This compound This compound->Glucosylceramide Inhibits alphaGalA α-Galactosidase A (Deficient in Fabry) Gb3_lysosome->alphaGalA

This compound's Mechanism of Action.

Migalastat: Pharmacological Chaperone Therapy

Migalastat is a pharmacological chaperone that selectively and reversibly binds to the active site of certain misfolded but still potentially functional "amenable" mutant forms of the α-Gal A enzyme. This binding stabilizes the enzyme in the endoplasmic reticulum (ER), facilitating its correct folding and trafficking to the lysosome. Once in the acidic environment of the lysosome, migalastat dissociates, allowing the restored α-Gal A to metabolize accumulated Gb3. The efficacy of migalastat is therefore dependent on the patient having an "amenable" GLA mutation.

cluster_er Endoplasmic Reticulum (ER) cluster_lysosome Lysosome Misfolded_aGalA Misfolded α-Gal A (Amenable Mutation) ER_Degradation ER-Associated Degradation Misfolded_aGalA->ER_Degradation Default Pathway Correctly_Folded_aGalA Correctly Folded α-Gal A Misfolded_aGalA->Correctly_Folded_aGalA Chaperoning Migalastat Migalastat Migalastat->Misfolded_aGalA Lysosomal_aGalA Functional α-Gal A Correctly_Folded_aGalA->Lysosomal_aGalA Trafficking Gb3_Accumulation Gb3 Accumulation Lysosomal_aGalA->Gb3_Accumulation Lysosomal_aGalA->Migalastat_dissociation Migalastat Dissociates Gb3_Degradation Gb3 Degradation Gb3_Accumulation->Gb3_Degradation Metabolized by Functional α-Gal A

Migalastat's Mechanism of Action.

Experimental Protocols

The following methodologies are based on the key comparative study by Welford et al. (2018).

Cell Culture and Treatment

  • Cell Lines: Primary dermal fibroblasts were obtained from 15 Fabry disease patients with a variety of GLA gene mutations.

  • Culture Conditions: Fibroblasts were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Drug Treatment: Cells were seeded in 96-well plates and allowed to adhere. Subsequently, the culture medium was replaced with fresh medium containing various concentrations of this compound, migalastat, or agalsidase alfa (an enzyme replacement therapy used as a comparator). The cells were incubated with the respective drugs for 9 days. For migalastat-treated cells, a 2-day washout period was performed prior to analysis to allow for the dissociation of the chaperone from the enzyme.

Quantification of Globotriaosylceramide (Gb3)

  • Lipid Extraction: After the 9-day treatment period, cells were harvested, and total lipids were extracted using a mixture of organic solvents (e.g., chloroform/methanol).

  • Mass Spectrometry: The extracted lipids were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of different Gb3 isoforms. An internal standard was used for normalization.

  • Data Analysis: The total amount of Gb3 was determined and expressed as a percentage of the untreated control cells. Dose-response curves were generated to calculate the IC50 values for Gb3 reduction where applicable.

Assessment of Lysosomal Mass (LysoTracker Staining)

  • Staining: To assess the overall lysosomal volume, a marker for lysosomal storage, cells were stained with LysoTracker Red DND-99, a fluorescent dye that accumulates in acidic compartments like lysosomes.

  • Imaging and Quantification: Following staining, cells were imaged using fluorescence microscopy. The total area or intensity of the LysoTracker Red fluorescence per cell was quantified using image analysis software.

  • Data Analysis: The change in LysoTracker staining in treated cells was compared to that in untreated control cells to determine the effect of the drugs on lysosomal mass.

cluster_analysis Efficacy Analysis start Start: Fabry Patient Fibroblast Culture seeding Cell Seeding (96-well plates) start->seeding treatment 9-Day Treatment with: - this compound - Migalastat - Vehicle Control seeding->treatment washout 2-Day Washout (Migalastat only) treatment->washout gb3_analysis Gb3 Quantification (LC-MS/MS) treatment->gb3_analysis lysotracker Lysosomal Mass Assessment (LysoTracker Staining & Imaging) treatment->lysotracker washout->gb3_analysis washout->lysotracker results_gb3 Results: - % Gb3 Reduction - IC50 Calculation gb3_analysis->results_gb3 results_lyso Results: - Change in Lysosomal Staining lysotracker->results_lyso

Experimental Workflow for Efficacy Assessment.

Conclusion

Based on the available in vitro data from patient-derived fibroblasts, this compound demonstrates a consistent and dose-dependent reduction of the primary substrate, Gb3, across a wide range of Fabry-causing mutations. This aligns with its mechanism of action as a substrate reduction therapy, which is independent of the residual α-Gal A enzyme's structure or function.

In the same direct comparative study, migalastat did not exhibit a consistent dose-dependent reduction of Gb3. The efficacy of migalastat is inherently dependent on the presence of an "amenable" mutation that allows the chaperone to bind and stabilize the α-Gal A enzyme. Therefore, its effectiveness is limited to a subpopulation of Fabry patients.

For researchers investigating novel therapies for Fabry disease, these findings highlight the distinct cellular efficacies of substrate reduction and pharmacological chaperone approaches. The choice of therapeutic strategy for a given patient is critically dependent on their specific GLA genotype. Further studies directly comparing these two oral therapies across a broader range of amenable and non-amenable mutations in various cell types will continue to refine our understanding of their relative therapeutic potential.

References

Lucerastat and Agalsidase Alfa: A Comparative In Vitro Analysis of Gb3 Reduction in Fabry Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of two distinct therapeutic strategies for Fabry disease, Substrate Reduction Therapy (SRT) with lucerastat and Enzyme Replacement Therapy (ERT) with agalsidase alfa, reveals differences in their in vitro efficacy in reducing globotriaosylceramide (Gb3) levels in cultured fibroblasts from Fabry patients. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a concise overview of their comparative performance.

Fabry disease, an X-linked lysosomal storage disorder, arises from mutations in the GLA gene, leading to deficient activity of the enzyme α-galactosidase A (α-Gal A).[1] This deficiency results in the accumulation of Gb3 and related glycosphingolipids within lysosomes, causing progressive cellular and organ damage.[1] this compound, an inhibitor of glucosylceramide synthase, aims to reduce the synthesis of Gb3 precursors, thereby lowering overall Gb3 levels.[2][3][4] In contrast, agalsidase alfa is a recombinant human α-Gal A that replaces the deficient enzyme to catabolize the accumulated Gb3.

Comparative Efficacy in Gb3 Reduction

In a key in vitro study utilizing cultured fibroblasts from 15 Fabry disease patients with various pathogenic mutations, both this compound and agalsidase alfa demonstrated a dose-dependent reduction in Gb3 levels. However, the study indicated that this compound generally had a more pronounced effect on total Gb3 reduction compared to agalsidase alfa. This difference may be attributed to their distinct mechanisms of action; this compound reduces the overall cellular production of Gb3, while agalsidase alfa primarily targets the catabolism of Gb3 within the lysosomes.

DrugMechanism of ActionMedian IC50 (Gb3 Reduction)Median Percent Gb3 Reduction (IQR)Cell Lines Evaluated
This compound Substrate Reduction Therapy (SRT) via Glucosylceramide Synthase (GCS) Inhibition11 µM (8.2–18 µM)77% (70–83%)13
Agalsidase Alfa Enzyme Replacement Therapy (ERT)3.2 ng/mL (2.0–6.2 ng/mL)61% (45–75%)12

Table 1: Comparative in vitro efficacy of this compound and agalsidase alfa on Gb3 reduction in cultured fibroblasts from Fabry patients. Data sourced from a 9-day treatment study. IC50 represents the concentration at which 50% of the maximal inhibitory effect is observed. IQR denotes the interquartile range.

Experimental Protocols

The following provides a detailed methodology for the in vitro comparison of this compound and agalsidase alfa.

Cell Culture and Treatment:

  • Cell Lines: Cultured fibroblasts were derived from skin biopsies of 15 different Fabry disease patients, encompassing 13 distinct pathogenic GLA gene variants.

  • Culture Conditions: Fibroblasts were cultured under standard laboratory conditions.

  • Drug Incubation: The different cell lines were incubated with varying concentrations of this compound or agalsidase alfa for a period of 9 days to assess their effects on Gb3 levels and other markers.

Quantification of Gb3:

  • Following the 9-day incubation period, cellular lipids were extracted.

  • Globotriaosylceramide (Gb3) isoforms were quantified using a validated analytical method, likely mass spectrometry, although the specific technique is not detailed in the provided summary.

  • The dose-dependent reduction of six different Gb3 isoforms was measured for this compound.

Lysosomal Staining:

  • To assess the impact on lysosomal volume, a cellular phenotype associated with lysosomal storage disorders, LysoTracker Red staining was utilized.

  • This compound was shown to dose-dependently reduce the staining of these acidic compartments. At a concentration of 50 µM, this compound resulted in an approximate 50% reduction in LysoTracker staining.

Signaling Pathways and Experimental Workflow

The distinct mechanisms of action of this compound and agalsidase alfa are central to their effects on Gb3 metabolism. This compound acts upstream by inhibiting the synthesis of glucosylceramide, a precursor for Gb3, while agalsidase alfa acts downstream by directly breaking down accumulated Gb3.

Gb3_Metabolism_and_Drug_Action cluster_synthesis Gb3 Synthesis Pathway cluster_degradation Gb3 Degradation Pathway (in Lysosome) cluster_intervention Therapeutic Intervention Cer Ceramide GCS Glucosylceramide Synthase (GCS) Cer->GCS Substrate GlcCer Glucosylceramide (GlcCer) GCS->GlcCer Product Gb3_Synthase Gb3 Synthase GlcCer->Gb3_Synthase Substrate Gb3 Globotriaosylceramide (Gb3) Gb3_Synthase->Gb3 Product Lysosomal_Gb3 Lysosomal Gb3 Gb3->Lysosomal_Gb3 Accumulation aGalA α-Galactosidase A (α-Gal A) Lysosomal_Gb3->aGalA Substrate LacCer Lactosylceramide aGalA->LacCer Product This compound This compound (SRT) This compound->GCS Inhibition Agalsidase Agalsidase Alfa (ERT) Agalsidase->aGalA Supplementation Experimental_Workflow cluster_treatments start Start: Cultured Fibroblasts from Fabry Disease Patients culture Cell Seeding and Culture start->culture treatment Treatment Incubation (9 days) culture->treatment control Vehicle Control lucerastat_treat This compound (Dose-Response) agalsidase_treat Agalsidase Alfa (Dose-Response) analysis Endpoint Analysis control->analysis lucerastat_treat->analysis agalsidase_treat->analysis gb3 Gb3 Quantification (e.g., Mass Spectrometry) analysis->gb3 lysotracker Lysosomal Staining (LysoTracker Red) analysis->lysotracker data Data Analysis: IC50 Calculation & Percent Reduction gb3->data lysotracker->data end End: Comparative Efficacy Data data->end

References

Validating Lucerastat's Grip: A Comparative Guide to Glucosylceramide Synthase Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methods to validate the target engagement of Lucerastat on its therapeutic target, glucosylceramide synthase (GCS). We present supporting experimental data for this compound and other key GCS inhibitors, detailed experimental protocols, and visualizations to clarify complex pathways and workflows.

This compound, an investigational substrate reduction therapy, holds promise for treating glycosphingolipid storage disorders such as Fabry disease by inhibiting glucosylceramide synthase (GCS).[1][2] GCS is the key enzyme responsible for the first step in the biosynthesis of most glycosphingolipids.[1][2] By blocking this enzyme, this compound aims to reduce the accumulation of harmful downstream metabolites like globotriaosylceramide (Gb3) in affected tissues.[3] Validating that a drug effectively engages its target is a critical step in drug development. This guide explores and compares various methodologies for confirming this compound's engagement with GCS.

Comparative Analysis of GCS Inhibitors

The potency of GCS inhibitors can be quantified using metrics such as the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki). While direct head-to-head studies are limited, the available data allows for a comparative overview of this compound and other well-characterized GCS inhibitors.

InhibitorTarget/Assay ContextPotency (IC50 / Ki)Reference
This compound GCS enzymatic assay (using ceramide as acceptor)Ki: 10.6 µM
Reduction of Gb3 in cultured Fabry patient fibroblastsMedian IC50: 11 µM (range: 8.2–18 µM)
Reduction of GlcCer in cultured Fabry patient fibroblastsMedian IC50: 19 µM (d18:1/16:0 isoform)
Eliglustat GCS in intact MDCK cellsIC50: 20 nM
GCS enzymatic assayIC50: 24 nM
GCS from MDCK cell homogenatesIC50: 115 nM
PDMP GCS enzymatic assayIC50: 20 µM
GCS inhibition in various cell linesEffective at 10-20 µM
PPMP GCS inhibition leading to cytokinesis failureEffective at ~10 µM
GCS inhibition in cholangiocarcinoma cellsEffective at 10 µM

Visualizing the Mechanism of Action

The following diagram illustrates the mechanism by which this compound inhibits GCS, leading to a reduction in the synthesis of downstream glycosphingolipids.

GCS_Inhibition_Pathway cluster_synthesis Glycosphingolipid Synthesis cluster_inhibition Substrate Reduction Therapy Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP-Glucose UDP_Glucose->GCS GlcCer Glucosylceramide (GlcCer) GCS->GlcCer    Complex_GSLs Complex Glycosphingolipids (e.g., Gb3) GlcCer->Complex_GSLs This compound This compound This compound->GCS Inhibits HPLC_Workflow cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis HPLC Analysis cluster_quant Quantification A Incubate cell lysate or purified GCS with NBD C6-ceramide, UDP-glucose, and varying concentrations of this compound B Stop reaction and extract lipids using chloroform/methanol A->B C Separate lipid extracts on a normal-phase HPLC column B->C D Detect NBD-labeled lipids using a fluorescence detector (Ex: 470 nm, Em: 530 nm) C->D E Quantify the peak areas of NBD C6-ceramide and NBD C6-glucosylceramide D->E F Calculate GCS activity and determine the IC50 of this compound E->F Method_Comparison cluster_methods Target Engagement Validation Methods cluster_pros Advantages cluster_cons Disadvantages A HPLC-Based Assay ProA High sensitivity and reproducibility. Direct measure of enzyme activity. A->ProA ConA Uses a fluorescently labeled ceramide analog. A->ConA B Radiometric Assay ProB High sensitivity. Uses a more natural substrate (unlabeled ceramide). B->ProB ConB Requires handling of radioactive materials. Lower throughput. B->ConB C Cell-Based GSL Quantification ProC Measures functional outcome in a physiologically relevant context. High specificity with LC-MS/MS. C->ProC ConC Indirect measure of enzyme activity. Lower throughput and more complex workflow. C->ConC

References

Assessing Lucerastat Response in Fabry Disease: A Comparative Guide to Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of biomarkers used to assess the therapeutic response to Lucerastat in Fabry disease models, alongside alternative treatments. The information is intended to support research and development efforts in this field by presenting objective data and detailed experimental methodologies.

Introduction to Fabry Disease and Treatment Strategies

Fabry disease is an X-linked lysosomal storage disorder caused by mutations in the GLA gene, leading to deficient activity of the α-galactosidase A (α-Gal A) enzyme. This deficiency results in the progressive accumulation of glycosphingolipids, primarily globotriaosylceramide (Gb3) and its deacylated form, globotriaosylsphingosine (lyso-Gb3), in various cells and tissues. This accumulation drives the pathophysiology of the disease, leading to severe complications in the kidneys, heart, and nervous system.

Current therapeutic strategies for Fabry disease aim to either replace the deficient enzyme, enhance its activity, or reduce the accumulation of its substrates. These include:

  • Enzyme Replacement Therapy (ERT): Intravenous infusion of recombinant human α-Gal A (agalsidase alfa and agalsidase beta).

  • Chaperone Therapy: Oral administration of small molecules, such as Migalastat, that bind to and stabilize specific mutant forms of α-Gal A, facilitating their proper trafficking and function.[1][2]

  • Substrate Reduction Therapy (SRT): Oral administration of small molecules that inhibit enzymes involved in the synthesis of Gb3, thereby reducing its production. This compound and Venglustat are key examples of this approach.

This compound: A Substrate Reduction Therapy

This compound is an investigational oral therapy that inhibits glucosylceramide synthase (GCS), a key enzyme in the synthesis of most glycosphingolipids, including Gb3.[3] By blocking this initial step, this compound aims to reduce the rate of Gb3 production to a level that can be cleared by the residual α-Gal A activity, irrespective of the patient's GLA mutation type.[3][4]

Key Biomarkers for Assessing Treatment Response

The primary biomarkers used to evaluate the efficacy of therapies for Fabry disease are the levels of accumulated substrates, Gb3 and lyso-Gb3, in plasma and urine. Additionally, markers of organ function, particularly renal and cardiac, are crucial for monitoring disease progression and therapeutic impact.

Globotriaosylceramide (Gb3)

Gb3 is the primary storage substrate in Fabry disease. Its levels are elevated in the plasma, urine, and various tissues of affected individuals. Reduction of Gb3 levels is a key indicator of therapeutic efficacy.

Globotriaosylsphingosine (lyso-Gb3)

Lyso-Gb3 is a deacylated derivative of Gb3 and is considered a more sensitive and specific biomarker for Fabry disease. Elevated plasma lyso-Gb3 levels are strongly associated with the clinical severity of the disease, including pain, renal dysfunction, and cardiac hypertrophy. A significant reduction in plasma lyso-Gb3 is a critical endpoint in clinical trials.

Renal Function Markers
  • Estimated Glomerular Filtration Rate (eGFR): A measure of how well the kidneys are filtering waste from the blood. A decline in eGFR is a hallmark of Fabry nephropathy. Stabilization or improvement in eGFR is a key therapeutic goal.

  • Urinary Albumin-to-Creatinine Ratio (UACR): An indicator of kidney damage, as it reflects the leakage of albumin into the urine.

Cardiac Markers
  • Left Ventricular Mass Index (LVMI): A measurement of the heart's muscle mass, typically assessed by echocardiography or cardiac MRI. An increase in LVMI indicates cardiac hypertrophy, a common and serious complication of Fabry disease. Reduction or stabilization of LVMI is a significant indicator of therapeutic benefit.

Comparative Efficacy of this compound and Alternative Therapies

The following tables summarize the available quantitative data on the effects of this compound and other Fabry disease therapies on key biomarkers from preclinical and clinical studies.

Preclinical Data in Fabry Disease Models
TreatmentModelTissue/FluidBiomarker% Reduction (Mean ± SD/SEM)Reference
This compound Fabry Mouse ModelKidney, LiverGb3>30%
Cultured Fibroblasts-Gb377% (median)
Migalastat Fabry Transgenic MiceKidneylyso-Gb3up to 64%
Heartlyso-Gb3up to 59%
Skinlyso-Gb3up to 81%
Agalsidase beta G3Stg/GLAko MiceSerumlyso-Gb3~75.7%
Clinical Trial Data

Plasma Gb3 Reduction

| Treatment | Study | Baseline (Mean ± SD) | Change from Baseline (Mean ± SD) | % Change from Baseline (Mean ± SD) | p-value | Reference | |---|---|---|---|---|---| | This compound | MODIFY (6 months) | - | - | ~ -50% (vs. +12% in placebo) | <0.0001 | | | Agalsidase beta | Phase II (22 weeks) | 8.1 ± 1.6 μg/mL | -4.01 ± 1.29 μg/mL | - | 0.005 | | | Agalsidase alfa to beta switch | Phase IV (6 months) | - | -0.9 μg/mL | -17.9% | <0.05 | |

Plasma lyso-Gb3 Reduction

| Treatment | Study | Baseline (Mean ± SD) | Change from Baseline (Mean ± SD) | % Change from Baseline (Mean ± SD) | p-value | Reference | |---|---|---|---|---|---| | This compound | MODIFY (6 months) | - | - | Significant reduction vs. placebo | 0.02 | | | Agalsidase beta | Phase II (22 weeks) | 20.02 ± 14.29 ng/mL | -1.99 ng/mL (not significant) | - | 0.13 | | | Agalsidase alfa to beta switch | Phase IV (6 months) | - | -16.7 ng/mL | -39.5% (23.57) | <0.001 | | | Migalastat | ATTRACT (18 months) | - | Stable in patients switched from ERT | - | - | |

Change in Renal Function (eGFR)

| Treatment | Study | Observation | Reference | |---|---|---| | This compound | MODIFY OLE | Slower decline in eGFR vs. historical data | | | Pegunigalsidase alfa vs. Agalsidase beta | BALANCE (2 years) | Non-inferiority of pegunigalsidase alfa to agalsidase beta in eGFR slope | | | Migalastat | ATTRACT (30 months) | Stable eGFR | |

Change in Cardiac Mass (LVMI)

| Treatment | Study | Observation | Reference | |---|---|---| | This compound | MODIFY OLE | Decrease in LVMI in some patients with high baseline LVMI | | | Migalastat | ATTRACT (18 months) | Significant decrease in LVMI (-6.6 g/m²) | |

Experimental Protocols

Quantification of Gb3 and lyso-Gb3 by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of Gb3 and lyso-Gb3 in biological matrices.

Sample Preparation (Plasma/Serum):

  • Protein Precipitation: Plasma or serum samples are treated with a solvent, typically methanol, often containing an internal standard (e.g., a stable isotope-labeled version of the analyte), to precipitate proteins.

  • Extraction: The glycosphingolipids are extracted from the supernatant, often using a mixture of chloroform and methanol.

  • Evaporation and Reconstitution: The organic extract is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a solvent compatible with the LC mobile phase.

LC-MS/MS Analysis:

  • Chromatographic Separation: The extracted sample is injected onto a liquid chromatography system, typically using a C4 or C18 reversed-phase column. A gradient elution with mobile phases consisting of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium formate is used to separate the analytes.

  • Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, usually operated in positive ion mode. The analytes are detected using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for Gb3, lyso-Gb3, and the internal standard are monitored for high selectivity and sensitivity.

Measurement of Estimated Glomerular Filtration Rate (eGFR)

eGFR is typically calculated from serum creatinine levels using equations such as the Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) equation. This requires a simple blood draw to measure serum creatinine, along with patient age, sex, and race (though race-free equations are now recommended).

Measurement of Left Ventricular Mass Index (LVMI)

LVMI is most commonly assessed non-invasively using two-dimensional transthoracic echocardiography. The left ventricular internal dimensions at end-diastole, and the interventricular septal and posterior wall thicknesses are measured. These values are then used in the American Society of Echocardiography (ASE) recommended formula to calculate the left ventricular mass, which is then indexed to the body surface area to obtain the LVMI. Cardiac Magnetic Resonance (CMR) imaging is considered the gold standard for LV mass quantification due to its high accuracy and reproducibility.

Visualizing Pathways and Processes

The following diagrams illustrate key aspects of Fabry disease pathophysiology, treatment mechanisms, and biomarker assessment.

Fabry_Disease_Pathway cluster_legend Legend Cer Ceramide GCS Glucosylceramide Synthase (GCS) Cer->GCS GlcCer Glucosylceramide (GlcCer) LacCer Lactosylceramide GlcCer->LacCer Synthesis Pathway Gb3 Globotriaosylceramide (Gb3) LacCer->Gb3 Synthesis Pathway LysoGb3 Globotriaosylsphingosine (lyso-Gb3) Gb3->LysoGb3 Deacylation Lysosome Lysosome Gb3->Lysosome alphaGalA α-Galactosidase A (α-Gal A) GCS->GlcCer alphaGalA->Gb3 Degradation This compound This compound / Venglustat (SRT) This compound->GCS Inhibits ERT Agalsidase alfa/beta (ERT) ERT->alphaGalA Replaces/Supplements Migalastat Migalastat (Chaperone) Migalastat->alphaGalA Stabilizes (amenable mutations) Substrate Substrate Accumulated_Substrate Accumulated Substrate Enzyme Enzyme Therapy Therapeutic Intervention

Caption: Gb3 Metabolism and Therapeutic Intervention Points in Fabry Disease.

Biomarker_Workflow start Patient Sample Collection (Plasma, Urine) protein_precipitation Protein Precipitation with Internal Standard start->protein_precipitation extraction Glycosphingolipid Extraction protein_precipitation->extraction reconstitution Evaporation & Reconstitution extraction->reconstitution lc_ms LC-MS/MS Analysis reconstitution->lc_ms data_analysis Data Analysis & Quantification lc_ms->data_analysis report Biomarker Level Report (Gb3, lyso-Gb3) data_analysis->report

Caption: Experimental Workflow for Gb3 and lyso-Gb3 Biomarker Assessment.

Biomarker_Relationships Therapy Therapeutic Intervention (this compound, ERT, Chaperone) Biomarkers Biochemical Markers (↓ Plasma/Urine Gb3 & lyso-Gb3) Therapy->Biomarkers Direct Effect Clinical_Outcomes Improved Clinical Outcomes (↓ Pain, ↓ Renal/Cardiac Events) Therapy->Clinical_Outcomes Ultimate Goal Organ_Function Organ Function Markers (↑ eGFR, ↓ LVMI) Biomarkers->Organ_Function Reflects Reduced Substrate Burden Organ_Function->Clinical_Outcomes Leads to

Caption: Logical Relationship of Biomarkers to Clinical Outcomes in Fabry Disease.

Conclusion

The assessment of biomarkers is critical for evaluating the efficacy of this compound and other therapies for Fabry disease. Plasma and urinary levels of Gb3 and lyso-Gb3 serve as direct indicators of therapeutic effect on the underlying pathophysiology. This compound has demonstrated a significant reduction in these key biomarkers in clinical trials. Long-term monitoring of organ-specific biomarkers, such as eGFR and LVMI, is essential to determine the impact of treatment on disease progression and clinical outcomes. This guide provides a framework for comparing the performance of this compound with other available and emerging therapies, supported by experimental data and detailed methodologies, to aid researchers and clinicians in the field of Fabry disease.

References

Lucerastat in Combination Therapy: A Comparative Guide for Lysosomal Disorder Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Lucerastat, an oral glucosylceramide synthase inhibitor, when used in combination with other therapeutic modalities for lysosomal storage disorders, primarily focusing on Fabry disease. The content is based on preclinical and clinical data to support research and development in this field.

Executive Summary

This compound, a substrate reduction therapy (SRT), has demonstrated significant synergistic effects when used in conjunction with enzyme replacement therapy (ERT) for Fabry disease. Clinical data indicates that this combination leads to a more profound reduction in key disease biomarkers compared to baseline levels in patients already stabilized on ERT. This suggests a complementary mechanism of action, where ERT clears accumulated substrates from the lysosome, while this compound reduces the neo-synthesis of these substrates, offering a dual approach to managing the disease pathology.

Comparative Efficacy of Combination Therapy

The primary evidence for the synergistic effect of this compound with other therapies comes from studies in Fabry disease, a lysosomal storage disorder caused by the deficiency of the enzyme alpha-galactosidase A (α-GalA), leading to the accumulation of globotriaosylceramide (Gb3) and related glycosphingolipids (GSLs).

Clinical Data: this compound with Enzyme Replacement Therapy (ERT)

An exploratory, open-label, randomized clinical trial (NCT02930655) investigated the effects of adding oral this compound to a stable ERT regimen in patients with Fabry disease. The study demonstrated a marked decrease in plasma GSLs from baseline after 12 weeks of combination therapy.[1][2]

BiomarkerMean Reduction from Baseline (±SD) in ERT + this compound Group
Globotriaosylceramide (Gb3)-55.0% (±10.4%)
Glucosylceramide-49.0% (±16.5%)
Lactosylceramide-32.7% (±13.0%)
Data from Guérard N, et al. (2018).[1][2]

This significant reduction in circulating biomarkers in patients already treated with ERT suggests that this compound provides an additional, synergistic benefit by inhibiting the production of GSLs.[2]

In Vitro Data: Comparison with Other Therapies

A study utilizing cultured fibroblasts from Fabry patients compared the efficacy of this compound (SRT), agalsidase alfa (ERT), and migalastat (a pharmacological chaperone). The findings showed that this compound effectively reduced Gb3 levels and lysosome volume in a dose-dependent manner across various mutation types. The study highlighted that while ERT acts on lysosomal Gb3, SRT can reduce overall Gb3 synthesis, suggesting distinct but complementary actions.

Signaling Pathways and Mechanisms of Action

The synergistic effect of this compound and ERT is rooted in their complementary approaches to managing Gb3 accumulation in Fabry disease.

cluster_0 Cellular Environment cluster_1 Therapeutic Interventions GCS Glucosylceramide Synthase (GCS) GlcCer Glucosylceramide (GlcCer) GCS->GlcCer Synthesis Gb3_Synthase Gb3 Synthase GlcCer->Gb3_Synthase Gb3 Globotriaosylceramide (Gb3) Gb3_Synthase->Gb3 Synthesis Lysosome Lysosome Gb3->Lysosome Lysosome->Gb3 ERT enhances Gb3 clearance Accumulation Gb3 Accumulation (Pathology) Lysosome->Accumulation Deficient α-GalA Ceramide Ceramide Ceramide->GCS This compound This compound (SRT) This compound->GCS Inhibits ERT Enzyme Replacement Therapy (ERT) ERT->Lysosome Delivers functional α-GalA start Patient Recruitment screening Screening: - Confirmed Fabry Diagnosis - Stable on ERT (≥2 years) start->screening randomization Randomization screening->randomization groupA Group A: ERT + this compound (1000 mg b.i.d.) randomization->groupA (n=10) groupB Group B: ERT Only (Control) randomization->groupB (n=4) treatment 12-Week Treatment Period groupA->treatment groupB->treatment monitoring Safety & Tolerability Monitoring (AEs) treatment->monitoring sampling Biomarker Sampling (Plasma & Urine) - Baseline - During Study - Week 12 treatment->sampling analysis GSL Analysis (LC-MS/MS) sampling->analysis data Data Comparison: - Change from Baseline - Between Groups analysis->data

References

Validating Patient-Reported Outcomes in Lucerastat Trials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lucerastat, an oral inhibitor of glucosylceramide synthase, is an investigational substrate reduction therapy for Fabry disease.[1] Clinical trials for new therapies increasingly rely on patient-reported outcome measures (PROMs) to capture the patient's experience and treatment benefit. The pivotal Phase 3 MODIFY trial for this compound utilized a PROM to assess its primary endpoint of neuropathic pain.[2] This guide provides a comparative overview of the validation of this instrument alongside other relevant, disease-specific PROMs for lysosomal storage disorders, offering researchers a basis for selecting and evaluating PROMs in future clinical trials.

Comparison of Patient-Reported Outcome Measures

The selection of a well-validated PROM is critical for the success of clinical trials. Below is a comparison of the PROM used in the this compound MODIFY trial and other validated, disease-specific PROMs for Fabry and Gaucher disease.

Patient-Reported Outcome MeasureDiseaseConcept MeasuredKey Validation Data
Modified Brief Pain Inventory-Short Form 3 (BPI-SF3) Fabry DiseaseNeuropathic PainContent Validity: Established through patient interviews to elicit definitions and descriptions of neuropathic pain and cognitive debriefing of the eDiary instrument.[3] Psychometric Properties: Specific quantitative data on reliability and construct validity in the Fabry disease population are not yet published.
Fabry Disease Patient-Reported Outcome (FD-PRO) Fabry DiseaseMultiple Symptoms (neuropathic pain, fatigue, GI symptoms, etc.)Internal Consistency (Total Symptom Score): Cronbach's α ≥ 0.89.[4] Test-Retest Reliability (ICC): ≥ 0.91.[4] Convergent Validity: Correlated with other patient and clinician-reported outcomes (r > |0.4|).
ctGD1-PROM Gaucher Disease Type 1Multiple Symptoms and their impactInternal Consistency: Cronbach's α = 0.928. Convergent Validity: Strong correlation with the SF-36 Physical and Mental Component Summaries.
FABPRO-GI Fabry DiseaseGastrointestinal Signs and SymptomsContent Validity: Established through a literature review, expert advisory meetings, and concept elicitation and cognitive debriefing interviews with patients. Psychometric Properties: Quantitative validation data are not yet published.

Experimental Protocols for PROM Validation

The validation of a PROM is a multi-step process to ensure it accurately and reliably measures the intended concepts from the patient's perspective.

Modified Brief Pain Inventory-Short Form 3 (BPI-SF3) in the MODIFY Trial

The validation of the modified BPI-SF3 for the MODIFY trial focused on establishing its content validity for assessing neuropathic pain in adults with Fabry disease.

Methodology:

  • Concept Elicitation: In-depth, semi-structured interviews were conducted with patients with a confirmed diagnosis of Fabry disease and self-reported neuropathic pain. The interviews aimed to elicit patients' spontaneous descriptions and definitions of their neuropathic pain.

  • Cognitive Debriefing: Following the concept elicitation, patients were asked to complete the modified BPI-SF3 on an electronic diary (eDiary). They were then interviewed to assess their understanding of the instructions, the specific wording of the pa, and the response scale. This process ensured the instrument was well-understood and relevant to the patient's experience of neuropathic pain.

Fabry Disease Patient-Reported Outcome (FD-PRO)

The FD-PRO underwent a comprehensive validation process to establish its psychometric properties.

Methodology:

  • Development: The instrument was developed based on a targeted literature search and interviews with key opinion leaders and patients to identify key signs and symptoms of Fabry disease.

  • Psychometric Validation: An observational study was conducted with 139 adult patients with Fabry disease.

    • Reliability: Internal consistency was assessed using Cronbach's alpha, and test-retest reliability was evaluated using the intraclass correlation coefficient (ICC) on data from stable patients over a 4-week period.

    • Validity: Convergent validity was assessed by examining the correlation between the FD-PRO Total Symptom Score (TSS) and other PROs and clinician-reported outcomes. Known-groups validity was assessed by comparing the TSS between patients with different disease severity levels.

ctGD1-PROM for Gaucher Disease Type 1

The ctGD1-PROM was developed and validated to be a disease-specific measure for adult patients with Gaucher disease type 1.

Methodology:

  • Development: The initial questionnaire was developed with input from patients and parents of patients with Gaucher disease. Content validity was then assessed through concept elicitation and cognitive debriefing interviews with 33 patients in the US, France, and Israel, with input from a panel of clinical experts.

  • Psychometric Validation: A study was conducted with 46 adult patients with Gaucher disease type 1.

    • Reliability: Internal consistency was evaluated using Cronbach's alpha. Test-retest reliability was assessed by re-administering the questionnaire two weeks later.

    • Validity: Convergent validity was determined by assessing the correlations between the ctGD1-PROM scores and the scores of the 36-item Short Form Health Survey (SF-36).

FABPRO-GI for Fabry Disease

The FABPRO-GI was developed to specifically assess gastrointestinal signs and symptoms in patients with Fabry disease.

Methodology:

  • Content Validation: The development process involved a comprehensive literature review, five expert advisory meetings, and concept elicitation interviews with 17 patients with Fabry disease to identify relevant GI signs and symptoms. This was followed by cognitive debriefing interviews with 15 additional patients to confirm the understandability, relevance, and comprehensiveness of the questionnaire items.

Visualizing Key Pathways and Processes

This compound's Mechanism of Action

This compound acts as a substrate reduction therapy by inhibiting glucosylceramide synthase, a key enzyme in the synthesis of glycosphingolipids. This leads to a reduction in the accumulation of globotriaosylceramide (Gb3) in the lysosomes of patients with Fabry disease.

Lucerastat_Mechanism Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS Glucosylceramide Glucosylceramide Lactosylceramide Lactosylceramide Glucosylceramide->Lactosylceramide Gb3 Globotriaosylceramide (Gb3) Lactosylceramide->Gb3 Lysosome Lysosomal Accumulation Gb3->Lysosome Degradation by α-Gal A AlphaGalA α-Galactosidase A (Deficient in Fabry Disease) Gb3->AlphaGalA FabryDisease Fabry Disease Pathophysiology Lysosome->FabryDisease GCS->Glucosylceramide This compound This compound This compound->GCS Inhibits

Caption: Mechanism of action for this compound.

General Workflow for PROM Validation

The validation of a patient-reported outcome measure typically follows a structured workflow to ensure its scientific rigor.

PROM_Validation_Workflow cluster_qualitative Qualitative Phase cluster_quantitative Quantitative Phase LitReview Literature Review PatientInterviews Patient Interviews (Concept Elicitation) LitReview->PatientInterviews ExpertInput Expert Input ExpertInput->PatientInterviews CognitiveDebriefing Cognitive Debriefing PatientInterviews->CognitiveDebriefing PsychometricStudy Psychometric Validation Study CognitiveDebriefing->PsychometricStudy Reliability Reliability Analysis (Internal Consistency, Test-Retest) PsychometricStudy->Reliability Validity Validity Analysis (Construct, Convergent, etc.) PsychometricStudy->Validity FinalPROM Final Validated PROM Reliability->FinalPROM Validity->FinalPROM

Caption: General workflow for PROM validation.

References

Lucerastat for Fabry Disease: A Comparative Guide to Histological Gb3 Reduction in the Kidney

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fabry disease, an X-linked lysosomal storage disorder, is characterized by the accumulation of globotriaosylceramide (Gb3) in various tissues, leading to progressive organ damage, particularly in the kidneys. The reduction of Gb3 is a primary therapeutic goal. This guide provides a comparative overview of Lucerastat, an oral substrate reduction therapy, and its potential for histological clearance of Gb3 in the kidney, benchmarked against established treatments: enzyme replacement therapy (ERT) and chaperone therapy.

While clinical trial data has demonstrated this compound's efficacy in reducing plasma Gb3, the definitive histological validation from a dedicated kidney biopsy substudy of the Phase 3 MODIFY trial's open-label extension is eagerly awaited by the scientific community. This guide, therefore, presents the current landscape of histological Gb3 reduction in Fabry nephropathy, offering a framework for evaluating this compound's potential impact.

Comparison of Therapies for Gb3 Reduction in Kidney Biopsies

The following table summarizes the available quantitative histological data for Gb3 reduction in the kidneys of Fabry disease patients treated with Enzyme Replacement Therapy (agalsidase alfa and beta) and Chaperone Therapy (migalastat). As data from the this compound kidney biopsy substudy is not yet publicly available, its entry reflects the therapeutic approach and expected outcomes based on its mechanism of action.

TherapyMechanism of ActionKidney Cell Type AnalyzedTreatment DurationReported Gb3 Reduction
This compound Substrate Reduction Therapy (SRT): Inhibits glucosylceramide synthase, reducing the production of Gb3.Podocytes, endothelial cells, mesangial cells, tubular cellsOngoing substudyAnticipated reduction in Gb3 inclusions across all renal cell types.
Enzyme Replacement Therapy (ERT) - Agalsidase alfa/beta Replaces the deficient α-galactosidase A enzyme, enabling the breakdown of accumulated Gb3.Podocytes, glomerular endothelial cells, mesangial cells5 yearsSignificant reduction in podocyte Gb3 inclusions, with clearance in glomerular endothelial and mesangial cells.[1]
Chaperone Therapy - Migalastat Binds to and stabilizes specific mutant forms of the α-galactosidase A enzyme, increasing its activity and promoting Gb3 clearance.Kidney interstitial capillaries, podocytes, endothelial cells, mesangial cells6-12 months≥50% reduction in the number of Gb3 inclusions per kidney interstitial capillary in a significant portion of patients. Decreases in Gb3 also observed in podocytes, endothelial, and mesangial cells.[2]

Signaling Pathway and Therapeutic Interventions

The accumulation of Gb3 in Fabry disease is a direct consequence of deficient α-galactosidase A activity. The following diagram illustrates the Gb3 metabolic pathway and the distinct points of intervention for this compound, ERT, and chaperone therapy.

Gb3_Metabolism cluster_synthesis Gb3 Synthesis cluster_degradation Gb3 Degradation cluster_therapies Therapeutic Interventions Lactosylceramide Lactosylceramide Gb3 Gb3 Lactosylceramide->Gb3 Gb3 synthase Glucosylceramide Glucosylceramide Lactosylceramide->Glucosylceramide β-galactosidase Gb3->Lactosylceramide α-galactosidase A Glucosylceramide->Lactosylceramide Lactosylceramide synthase Ceramide Ceramide Glucosylceramide->Ceramide Glucocerebrosidase Lysosomal Degradation Products Lysosomal Degradation Products Ceramide->Lysosomal Degradation Products This compound This compound (SRT) This compound->Glucosylceramide Inhibits Glucosylceramide Synthase ERT ERT ERT->Gb3 Provides functional α-galactosidase A Migalastat Migalastat (Chaperone) α-galactosidase A α-galactosidase A Migalastat->α-galactosidase A Stabilizes mutant α-galactosidase A

Gb3 metabolic pathway and therapeutic targets.

Experimental Protocols for Histological Validation

The quantitative assessment of Gb3 reduction in kidney biopsies is critical for evaluating therapeutic efficacy. The following outlines a typical experimental workflow and the methodologies employed.

Experimental Workflow for Histological Validation

Histology_Workflow cluster_biopsy 1. Kidney Biopsy cluster_processing 2. Tissue Processing cluster_staining 3. Staining cluster_analysis 4. Microscopic Analysis & Quantification Biopsy Percutaneous Kidney Biopsy Fixation Fixation (e.g., Glutaraldehyde/Formalin) Biopsy->Fixation Embedding Embedding (e.g., Paraffin/Resin) Fixation->Embedding Sectioning Sectioning (Thin & Semi-thin sections) Embedding->Sectioning LM_stain Light Microscopy: Toluidine Blue Sectioning->LM_stain IHC_stain Immunohistochemistry: Anti-Gb3 antibody Sectioning->IHC_stain EM_analysis Electron Microscopy Analysis (e.g., Zebra bodies) Sectioning->EM_analysis For Electron Microscopy LM_analysis Light Microscopy Analysis (e.g., ISGFN Scoring) LM_stain->LM_analysis IHC_stain->LM_analysis Quantification Quantitative Morphometry LM_analysis->Quantification EM_analysis->Quantification

Workflow for histological validation of Gb3 reduction.
Detailed Methodologies

1. Tissue Preparation:

  • Fixation: Kidney biopsy specimens are typically fixed in a solution such as 2.5% glutaraldehyde or 10% neutral buffered formalin to preserve tissue architecture.

  • Processing and Embedding: For light microscopy, tissues are dehydrated and embedded in paraffin wax. For high-resolution microscopy and ultrastructural analysis, samples are embedded in plastic resin (e.g., Epon).

2. Staining Techniques:

  • Toluidine Blue Staining: Semi-thin (0.5-1 µm) resin-embedded sections are stained with toluidine blue. This method provides excellent resolution of cellular details and allows for the clear visualization of Gb3 inclusions, which appear as dark blue to purple deposits within the lysosomes of various renal cells.[3][4]

  • Immunohistochemistry (IHC): Paraffin-embedded sections can be stained using a monoclonal antibody specific for Gb3.[5] This technique allows for the specific detection and localization of Gb3 deposits within different kidney structures.

3. Quantification of Gb3 Deposition:

  • Semi-Quantitative Scoring: The International Study Group of Fabry Nephropathy (ISGFN) has developed a standardized scoring system for renal pathology in Fabry disease. This system evaluates the extent of Gb3 inclusions in different renal cell types (podocytes, tubular epithelial cells, endothelial cells) on a scale from 0 (absent) to 3 (severe). It also assesses chronic changes like glomerulosclerosis and interstitial fibrosis.

  • Quantitative Morphometry: Advanced image analysis software can be used to perform quantitative morphometry on stained tissue sections. This allows for a more objective measurement of the total area and number of Gb3 inclusions within specific regions of interest in the kidney.

Conclusion

The histological clearance of Gb3 from the kidney is a crucial endpoint in the development of new therapies for Fabry disease. While direct comparative histological data for this compound is forthcoming, its mechanism as a substrate reduction therapy and its demonstrated ability to significantly lower plasma Gb3 levels provide a strong rationale for its potential to reduce the renal Gb3 burden. The established histological data from ERT and chaperone therapy serve as important benchmarks for the field. The detailed experimental protocols outlined here are essential for the standardized and rigorous evaluation of these therapies in clinical trials. The results of the this compound kidney biopsy substudy are anticipated to provide definitive evidence of its impact on Fabry nephropathy at the tissue level.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Lucerastat

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of Lucerastat, an investigational drug. Adherence to these protocols is critical for protecting laboratory personnel, minimizing environmental impact, and ensuring regulatory compliance. This information is intended for researchers, scientists, and drug development professionals.

This compound is an orally available inhibitor of glucosylceramide synthase investigated for Fabry disease.[1][2][3][4] As an investigational compound, specific disposal instructions on a Safety Data Sheet (SDS) may not be publicly available. Therefore, the following procedures are based on general best practices for the disposal of investigational and non-DEA controlled pharmaceutical substances.[5]

Hazard Identification and Precautionary Measures

While a specific SDS for this compound is not publicly available through the initial search, it is crucial to handle any investigational drug with care. General safety precautions for handling chemical substances in a laboratory setting should be strictly followed. This includes using appropriate personal protective equipment (PPE) such as lab coats, gloves, and safety glasses.

Step-by-Step Disposal Protocol for this compound

The disposal of investigational drugs like this compound must comply with federal, state, and local regulations, including guidelines from the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA).

  • Waste Classification and Segregation :

    • Initial Assessment : The first step is to determine if the waste is considered hazardous. This determination should be made in consultation with your institution's Environmental Health and Safety (EHS) department.

    • Solid Waste : All solid materials that have come into direct contact with this compound, including unused or expired capsules, contaminated gloves, weigh boats, and other lab consumables, should be placed in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste : Solutions containing this compound must be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS office.

    • Sharps Waste : Any sharps, such as needles or scalpels, contaminated with this compound should be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.

  • Container Labeling :

    • All waste containers must be clearly and accurately labeled. The label should include:

      • The words "Hazardous Waste".

      • The full chemical name: "this compound".

      • The name and contact information of the generating laboratory or Principal Investigator (PI).

      • The date the waste was first added to the container.

      • The physical state of the waste (e.g., solid, liquid).

  • Storage of Waste :

    • Sealed hazardous waste containers must be stored in a designated and secure Satellite Accumulation Area (SAA).

    • This area should be away from general laboratory traffic and drains to prevent accidental release.

    • Secondary containment should be used to mitigate any potential leaks or spills.

  • Arranging for Disposal :

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Do not dispose of this compound down the drain or in the regular trash, as this can lead to environmental contamination.

    • Most pharmaceutical waste is disposed of via incineration at a licensed facility.

Quantitative Data Summary

As specific quantitative data for this compound's environmental and disposal-related properties were not available in the initial search, the following table provides a template for the types of information that would be relevant for a complete disposal assessment. Researchers should consult the manufacturer or supplier for a complete Safety Data Sheet (SDS) to populate these fields.

PropertyValueSource
Molecular Formula C₁₃H₂₅NO₄
Molecular Weight 259.34 g/mol
Physical State Solid
Solubility Information not publicly available
Known Hazards Refer to specific Safety Data Sheet (SDS)
Ecotoxicity Information not publicly available
RCRA Waste Codes To be determined by EHS

Experimental Workflow for Disposal

Below is a diagram illustrating the decision-making and procedural workflow for the proper disposal of this compound.

Lucerastat_Disposal_Workflow cluster_prep Preparation & Handling cluster_assessment Waste Assessment & Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE start->ppe assess_waste Consult EHS to Classify Waste (Hazardous vs. Non-Hazardous) ppe->assess_waste segregate Segregate Waste Streams assess_waste->segregate solid_waste Solid Waste (e.g., contaminated gloves, vials) segregate->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) segregate->liquid_waste Liquid sharps_waste Sharps Waste (e.g., contaminated needles) segregate->sharps_waste Sharps containerize_solid Place in Labeled Hazardous Solid Waste Container solid_waste->containerize_solid containerize_liquid Place in Labeled Hazardous Liquid Waste Container liquid_waste->containerize_liquid containerize_sharps Place in Labeled Hazardous Sharps Container sharps_waste->containerize_sharps store_saa Store in Secure Satellite Accumulation Area (SAA) containerize_solid->store_saa containerize_liquid->store_saa containerize_sharps->store_saa contact_ehs Contact EHS for Waste Pickup store_saa->contact_ehs disposal Professional Disposal (e.g., Incineration) contact_ehs->disposal

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling Lucerastat

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides guidance on personal protective equipment (PPE) and general handling procedures for Lucerastat in a research laboratory setting. No official Safety Data Sheet (SDS) with comprehensive hazard information, handling protocols, or occupational exposure limits for this compound is publicly available. The following recommendations are based on standard laboratory safety practices for handling investigational chemical compounds. All personnel must conduct a risk assessment for their specific procedures and consult with their institution's Environmental Health and Safety (EHS) department for guidance.

This compound is an orally available inhibitor of glucosylceramide synthase and is classified as a small molecule iminosugar.[1] It is under investigation as a substrate reduction therapy.[2] Preclinical studies indicate it is a highly soluble small molecule.[3]

Personal Protective Equipment (PPE)

Due to the absence of specific toxicity data, a cautious approach is recommended. The following table summarizes the minimum recommended PPE for various laboratory activities involving this compound.

ActivityRecommended Personal Protective Equipment
Receiving and Unpacking Laboratory coat, safety glasses, and nitrile gloves.
Weighing and Aliquoting (Solid Form) Laboratory coat, safety glasses with side shields or safety goggles, nitrile gloves, and a certified chemical fume hood or a balance enclosure to prevent inhalation of fine particles.
Solution Preparation Laboratory coat, safety glasses with side shields or safety goggles, and nitrile gloves. A chemical fume hood is recommended, especially when working with volatile solvents.
In Vitro/In Vivo Experiments Laboratory coat, safety glasses, and appropriate gloves (nitrile is a general standard, but compatibility with any solvents used should be verified).
Waste Disposal Laboratory coat, safety glasses or goggles, and heavy-duty or double-layered nitrile gloves.

Operational and Disposal Plans

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Log the compound in your chemical inventory.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. One supplier suggests storage at -20°C in a sealed container, away from moisture.[4]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your work area by covering surfaces with absorbent, disposable bench paper.

  • Weighing: If working with solid this compound, perform all weighing and aliquoting in a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

  • Solubilization: this compound is reported to be highly soluble in water.[5] When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.

  • General Use: Avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory.

Spill Management:

  • Small Spills: For a small spill of solid this compound, gently sweep it up with a dustpan and brush, avoiding dust generation, and place it in a sealed container for disposal. For a small liquid spill, absorb it with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.

  • Large Spills: Evacuate the area and contact your institution's EHS department immediately.

Disposal Plan:

  • All waste containing this compound (solid, solutions, contaminated labware) should be considered chemical waste.

  • Collect waste in clearly labeled, sealed containers.

  • Dispose of this compound waste through your institution's hazardous waste management program. Do not dispose of it down the drain or in the regular trash.

Experimental Protocols

No specific experimental protocols for handling this compound were found in the search results. All handling should be performed in accordance with your institution's standard operating procedures for handling investigational compounds.

Logical Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal a Review Protocol & Conduct Risk Assessment b Don Appropriate PPE (Lab coat, gloves, eye protection) a->b c Prepare Work Area (Fume hood, bench paper) b->c d Receive & Log Compound c->d Proceed to Handling e Weigh/Aliquot Solid this compound (in fume hood/enclosure) d->e f Prepare Solution e->f g Perform Experiment f->g h Decontaminate Work Surfaces g->h Experiment Complete spill Spill Occurs g->spill i Collect all this compound Waste (Solid, liquid, contaminated items) h->i j Label & Seal Waste Container i->j k Dispose via Institutional Hazardous Waste Program j->k l Doff PPE & Wash Hands k->l spill_response Follow Spill Management Protocol (Notify EHS for large spills) spill->spill_response spill_response->h

Caption: Workflow for the safe handling of this compound in a laboratory setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lucerastat
Reactant of Route 2
Reactant of Route 2
Lucerastat

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。